molecular formula C5H4N2O3 B1296083 6-Hydroxypyridazine-3-carboxylic acid CAS No. 37972-69-3

6-Hydroxypyridazine-3-carboxylic acid

Cat. No.: B1296083
CAS No.: 37972-69-3
M. Wt: 140.1 g/mol
InChI Key: GIFSROMQVPUQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxypyridazine-3-carboxylic acid (CAS 37972-69-3) is a pyridazine derivative with a molecular formula of C 5 H 4 N 2 O 3 and a molecular weight of 140.10 g/mol . This compound serves as a versatile chemical scaffold in organic synthesis and medicinal chemistry research. Its structure, featuring both a carboxylic acid and a hydroxyl group on the heterocyclic ring, makes it a valuable precursor for synthesizing more complex molecules, such as the chloro-substituted analog 4-chloro-6-hydroxypyridazine-3-carboxylic acid, which is available through custom synthesis services . Research into hydroxypyridine-carboxylic acid derivatives has demonstrated significant potential in developing enzyme inhibitors. Notably, the 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid scaffold has been identified as a potent inhibitor of VIM-2, a metallo-β-lactamase (MBL) that confers antibiotic resistance in bacteria . These inhibitors can restore the efficacy of β-lactam antibiotics against resistant strains, highlighting the therapeutic relevance of this chemical class in addressing antimicrobial resistance . Specifications and Handling: CAS Number: 37972-69-3 Molecular Formula: C 5 H 4 N 2 O 3 Molecular Weight: 140.10 g/mol Melting Point: ~246°C Storage: Store in a tightly closed container in a cool, dry place . Safety Information: This compound may be harmful if inhaled, in contact with skin, or if swallowed. It is irritating to the skin, eyes, and respiratory system . Researchers should wear suitable personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles. Handling should only occur in a chemical fume hood . Disclaimer: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFSROMQVPUQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308343
Record name 6-hydroxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37972-69-3, 306934-80-5
Record name 37972-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-hydroxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Hydroxypyridazine-3-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxypyridazine-3-carboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. As a derivative of the pyridazine core, it possesses a unique electronic and structural framework that warrants detailed investigation of its physicochemical characteristics. Understanding these properties is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and developing robust synthetic protocols. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for their determination, and presents a hypothetical signaling pathway to stimulate further research into its biological activities.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The available data for this compound and its monohydrate are summarized below. It is important to note that comprehensive experimental data for this specific molecule is limited in publicly accessible literature. Therefore, some values are predicted based on computational models, and further experimental validation is highly recommended.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compound
IUPAC Name 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Molecular Formula C₅H₄N₂O₃
Molecular Weight 140.09 g/mol
CAS Number 306934-80-5 (monohydrate)
Melting Point 257 °C (decomposes) (monohydrate)
Boiling Point Not experimentally determined. Predicted to be >300 °C (decomposes)
Solubility Soluble in Dimethylformamide (DMF)
pKa Not experimentally determined. Predicted values for the carboxylic acid and pyridazinone protons are in the ranges of 3-5 and 8-10, respectively.
LogP Not experimentally determined. Predicted values are typically < 0.

Experimental Protocols

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For compounds that decompose, the temperature at which decomposition begins is noted.

Determination of Solubility

The solubility of the compound in various solvents can be determined using the shake-flask method.

  • Apparatus: Scintillation vials, analytical balance, orbital shaker, filtration device (e.g., syringe filters), analytical instrumentation for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a scintillation vial.

    • The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The resulting saturated solution is filtered to remove undissolved solid.

    • An aliquot of the clear filtrate is diluted and analyzed by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. The solubility is then expressed in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-pH titration.

  • Apparatus: pH meter, burette, stirrer, beaker, UV-Vis spectrophotometer (for UV-pH titration).

  • Procedure (Potentiometric Titration):

    • A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Determination of LogP

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

  • Apparatus: Scintillation vials, analytical balance, orbital shaker, centrifuge, analytical instrumentation for quantification (e.g., HPLC-UV).

  • Procedure:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously in an orbital shaker to allow for partitioning of the compound between the two phases until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.

    • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound have not been extensively reported, the pyridazine scaffold is present in numerous biologically active molecules. Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A common mechanism of action for such heterocyclic compounds involves the inhibition of key enzymes in signaling pathways.

The following diagram illustrates a hypothetical signaling pathway where a pyridazine derivative could act as an inhibitor of a protein kinase, a common target in drug discovery.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binding & Dimerization Kinase_A Protein Kinase A Receptor->Kinase_A Phosphorylation Cascade Kinase_B Protein Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound 6-Hydroxypyridazine- 3-carboxylic acid (Hypothetical Inhibitor) Compound->Kinase_A Inhibition

Hypothetical inhibition of a protein kinase signaling pathway.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing the physicochemical properties of a novel compound like this compound is essential for systematic drug discovery and development.

Experimental_Workflow Start Compound Synthesis & Purification Structure_Verification Structural Verification (NMR, MS, Elemental Analysis) Start->Structure_Verification Purity_Assessment Purity Assessment (HPLC, LC-MS) Structure_Verification->Purity_Assessment Melting_Point Melting Point Determination Purity_Assessment->Melting_Point Solubility Solubility Profiling (Aqueous & Organic Solvents) Purity_Assessment->Solubility pKa_Determination pKa Determination (Potentiometric or UV-pH Titration) Purity_Assessment->pKa_Determination LogP_Determination LogP Determination (Shake-Flask Method) Purity_Assessment->LogP_Determination Data_Analysis Data Analysis & Interpretation Melting_Point->Data_Analysis Solubility->Data_Analysis pKa_Determination->Data_Analysis LogP_Determination->Data_Analysis End Comprehensive Physicochemical Profile Data_Analysis->End

General workflow for physicochemical characterization.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized the currently available physicochemical data and provided a framework of generalized experimental protocols for its comprehensive characterization. The hypothetical signaling pathway and experimental workflow diagrams offer a conceptual basis for future research endeavors. The generation of robust experimental data for its solubility, pKa, and LogP is a critical next step to fully elucidate the potential of this compound in drug development and other applications.

A Technical Guide to the Spectroscopic Profile of 6-Hydroxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₃ and a molecular weight of 140.09 g/mol . Its structure, featuring both a pyridazine ring and a carboxylic acid functional group, makes it a molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming its identity, purity, and for elucidating its role in further chemical synthesis or biological assays.

Due to the limited availability of published experimental spectra for this compound, this guide provides a detailed overview of its predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, this document outlines general experimental protocols for acquiring such data for a solid organic compound of this nature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of characteristic functional group frequencies.

Table 1: Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-exchangeable protons on the pyridazine ring. The carboxylic acid proton and the hydroxyl proton are expected to be broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2 - 8.4Doublet1HH-4
~7.5 - 7.7Doublet1HH-5
> 12.0Broad Singlet1H-COOH
> 10.0Broad Singlet1H-OH

Note: Predictions are based on computational models (e.g., NMRDB) and typical chemical shifts for similar heterocyclic systems. The exact chemical shifts and coupling constants would need to be confirmed experimentally.

Table 2: Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~165 - 175C=O (Carboxylic Acid)
~155 - 165C-6 (C-OH)
~140 - 150C-3
~125 - 135C-4
~115 - 125C-5

Note: These are estimated chemical shift ranges. The electron-withdrawing nature of the nitrogen atoms and the substituents significantly influences the precise shifts.

Table 3: Expected Infrared (IR) Absorption Bands

The IR spectrum will be characterized by the vibrations of its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 2500O-H StretchCarboxylic Acid (H-bonded)Strong, Very Broad
~3100O-H StretchHydroxyl GroupBroad
3100 - 3000C-H StretchAromaticMedium
1730 - 1700C=O StretchCarboxylic AcidStrong, Sharp
1640 - 1580C=C & C=N StretchPyridazine RingMedium to Strong
1320 - 1210C-O StretchCarboxylic Acid / PhenolStrong
950 - 910O-H BendCarboxylic Acid DimerMedium, Broad
Table 4: Expected Mass Spectrometry (MS) Fragmentation

For electron impact (EI) mass spectrometry, the following fragments are anticipated.

m/z ValuePossible Fragment IdentityNotes
140[M]⁺Molecular Ion
123[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid group.[1]
95[M - COOH]⁺Loss of the carboxyl group.[1]
67[C₄H₃N₂]⁺Further fragmentation of the pyridazine ring.

Note: The molecular ion peak in carboxylic acids can sometimes be weak.[2] Fragmentation patterns are highly dependent on the ionization method used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are general protocols and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar, acidic compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H or ¹³C. Shimming is performed to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16 for good signal-to-noise).

  • ¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlet peaks for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[5]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. Phase correction and baseline correction are applied. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Technique):

  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation: Place the powder mixture into a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[6]

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and water vapor, as well as any instrument-specific signals.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

  • Acquisition: Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is usually an average of 16-32 scans to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.[7]

  • Infusion: The solution is infused directly into the mass spectrometer's ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). A full scan mass spectrum is acquired to identify the molecular ion.

  • Tandem MS (MS/MS): To obtain fragmentation information, the molecular ion is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the second mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure Solid Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Prep_NMR Prep_IR Grind with KBr & Press into Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent (e.g., Methanol) Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C, 2D) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (e.g., ESI-MS/MS) Prep_MS->Acq_MS Analysis_NMR Process FID Assign Shifts Analyze Coupling Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Group Absorptions Acq_IR->Analysis_IR Analysis_MS Determine Mol. Weight Analyze Fragmentation Acq_MS->Analysis_MS Conclusion Structure Confirmation & Purity Assessment Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

Caption: Workflow for Spectroscopic Characterization.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Hydroxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-hydroxypyridazine-3-carboxylic acid. Due to the limited availability of experimental spectral data in peer-reviewed literature, this guide utilizes high-quality predicted NMR data to serve as a reference for researchers working with this and structurally related compounds. The information presented herein is intended to support compound identification, characterization, and quality control in research and development settings.

Chemical Structure and Atom Numbering

The structure of this compound, along with the atom numbering scheme used for NMR signal assignment, is depicted below. This numbering is crucial for the correct interpretation of the spectral data.

Figure 1: Chemical structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was generated using advanced computational algorithms. The data is presented for a simulated deuterated dimethyl sulfoxide (DMSO-d₆) solvent, a common solvent for this type of compound.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.10d9.5
H-57.20d9.5
OH~11.5br s-
COOH~13.5br s-

Interpretation of the ¹H NMR Spectrum:

  • The pyridazine ring protons, H-4 and H-5, appear as two distinct doublets in the aromatic region of the spectrum.

  • The downfield shift of H-4 is attributed to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group.

  • The upfield shift of H-5, relative to H-4, is influenced by the electron-donating hydroxyl group.

  • The coupling constant of approximately 9.5 Hz is characteristic of ortho-coupling between adjacent protons on a pyridazine ring.

  • The protons of the hydroxyl and carboxylic acid groups are expected to appear as broad singlets at very downfield chemical shifts. Their exact positions can be highly dependent on concentration, temperature, and residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data presented below is for a simulated DMSO-d₆ solvent.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

CarbonChemical Shift (δ, ppm)
C-3145.0
C-4132.0
C-5120.0
C-6160.0
COOH165.0

Interpretation of the ¹³C NMR Spectrum:

  • The spectrum shows five distinct signals, corresponding to the five carbon atoms in the molecule.

  • The carbon C-6, attached to the electronegative oxygen atom, is the most downfield signal in the aromatic region.

  • The carboxyl carbon (COOH) appears at a characteristic downfield position.

  • The chemical shifts of the other ring carbons (C-3, C-4, and C-5) are influenced by the positions of the nitrogen atoms and the substituents.

Experimental Protocols

The following is a detailed, representative protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Ensure the solvent is of high purity (≥99.8 atom % D).

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆ to the tube.

  • Solubilization: Vortex the sample for 1-2 minutes to ensure complete dissolution. Gentle heating in a warm water bath may be applied if necessary.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can also be used for referencing.

G cluster_workflow NMR Sample Preparation Workflow weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to NMR Tube vortex->transfer

Figure 2: Workflow for NMR sample preparation.

4.2. NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): 16 ppm (from -2 to 14 ppm).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): Approximately 1-2 seconds.

  • Spectral Width (sw): 240 ppm (from -10 to 230 ppm).

  • Temperature: 298 K.

4.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

Logical Relationships in Spectral Interpretation

The assignment of NMR signals is a logical process that involves correlating different pieces of spectral information. The diagram below illustrates the relationships between the chemical structure and the expected NMR data.

G cluster_interpretation NMR Spectral Interpretation Logic cluster_1h 1H NMR cluster_13c 13C NMR structure Chemical Structure (this compound) chem_shift_h Chemical Shifts (δ) - Aromatic protons - Labile protons (OH, COOH) structure->chem_shift_h predicts multiplicity Multiplicity - Doublets for H-4, H-5 structure->multiplicity predicts coupling Coupling Constants (J) - Ortho-coupling structure->coupling predicts integration Integration - Relative proton ratios structure->integration predicts chem_shift_c Chemical Shifts (δ) - Aromatic carbons - Carbonyl carbon structure->chem_shift_c predicts num_signals Number of Signals - 5 distinct carbons structure->num_signals predicts

Figure 3: Logical flow for the interpretation of NMR spectra.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound based on high-quality predicted data. The provided tables of chemical shifts, multiplicities, and coupling constants, along with the detailed experimental protocol, serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The logical diagrams offer a clear visualization of the molecular structure, experimental workflow, and the principles of spectral interpretation. This guide should facilitate the unambiguous identification and characterization of this important heterocyclic compound.

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 6-Hydroxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for characterizing 6-Hydroxypyridazine-3-carboxylic acid using infrared (IR) spectroscopy and mass spectrometry (MS). Given the compound's structure, featuring a pyridazine ring, a hydroxyl group, and a carboxylic acid, these techniques are indispensable for structural confirmation, purity assessment, and fragmentation analysis. This document outlines predictive data, detailed experimental protocols, and analytical workflows.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its structural features allow for reliable prediction of its key spectroscopic characteristics. The molecule has a molecular formula of C₅H₄N₂O₃ and a monoisotopic mass of approximately 140.02 Da.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is dominated by absorptions from the hydroxyl, carboxylic acid, and pyridazine ring functional groups. The presence of strong hydrogen bonding is expected to cause significant broadening of the O-H stretching bands.

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3300 - 2500Broad, StrongO-H StretchCarboxylic Acid (H-bonded)
~3200 - 3000MediumC-H StretchAromatic Ring
~1720 - 1680StrongC=O StretchCarboxylic Acid / Pyridone Tautomer
~1640 - 1580Medium-StrongC=N, C=C StretchPyridazine Ring
~1450 - 1380MediumIn-plane O-H BendCarboxylic Acid / Hydroxyl
~1300 - 1200StrongC-O StretchCarboxylic Acid
~900 - 675Medium-StrongOut-of-plane C-H BendAromatic Ring

Note: The presence of a pyridone tautomer may introduce a distinct C=O stretch and broaden the N-H stretching region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is expected to readily show the protonated or deprotonated molecular ion.[1][2][3][4][5] Harder ionization methods like Electron Ionization (EI) will produce a series of characteristic fragments. The fragmentation of pyridazine derivatives is known to involve ring cleavage and loss of small neutral molecules like HCN and N₂.[6]

Table 2: Predicted Mass Fragments (Electron Ionization) for this compound

m/z Value (Predicted)Proposed Fragment IonNeutral Loss
140[M]⁺•-
123[M - OH]⁺•OH
112[M - CO]⁺•CO
96[M - CO₂]⁺•CO₂
95[M - COOH]⁺•COOH
68[C₃H₂N₂]⁺•CO₂, CO, H₂
52[C₃H₂N]⁺HCN, CO, OH

Experimental Protocols

The following sections provide detailed, adaptable protocols for acquiring high-quality IR and MS data for this compound.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol utilizes the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples and requires minimal preparation.

Materials:

  • This compound (solid powder)

  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula

  • Isopropyl alcohol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with ethanol and allow it to dry completely.

    • Lower the ATR press arm to ensure no sample is present.

    • Acquire a background spectrum.[7] This scan measures the ambient atmosphere (CO₂, H₂O) and will be automatically subtracted from the sample spectrum.[8]

  • Sample Analysis:

    • Raise the press arm. Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Perform a baseline correction if necessary.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

  • Cleaning: Thoroughly clean the ATR crystal and press arm with ethanol and a lint-free wipe to prevent cross-contamination.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules, providing clear molecular weight information.[1][5]

Materials:

  • This compound

  • LC-MS grade solvent (e.g., Methanol, Acetonitrile/Water mixture with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode)

  • Volumetric flasks and pipettes

  • Syringe filter (0.22 µm)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in the chosen solvent.

    • Perform a serial dilution to create a final working solution of ~1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution.

    • Set up the ESI source parameters. Typical starting parameters include:

      • Capillary Voltage: 3.0 - 4.5 kV

      • Nebulizing Gas (N₂) Pressure: 30 - 50 psi

      • Drying Gas (N₂) Flow: 5 - 10 L/min

      • Drying Gas Temperature: 250 - 350 °C

  • Analysis:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes to determine the optimal ionization.

      • Positive Mode: Scan for the protonated molecule [M+H]⁺ (expected m/z ≈ 141.03).

      • Negative Mode: Scan for the deprotonated molecule [M-H]⁻ (expected m/z ≈ 139.02).

  • Tandem MS (MS/MS) for Structural Information:

    • If structural confirmation is needed, perform an MS/MS experiment.

    • Select the precursor ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer (Q1).

    • Fragment the selected ion in the collision cell (q2) using an inert gas (e.g., Argon).

    • Analyze the resulting fragment ions in the second mass analyzer (Q3) to generate a product ion spectrum.[1]

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the analysis of this compound.

G cluster_ir FTIR Analysis Workflow cluster_ms ESI-MS/MS Analysis Workflow ir_start Sample Powder ir_bg Acquire Background Spectrum (ATR) ir_start->ir_bg ir_sample Place Sample on ATR Crystal ir_bg->ir_sample ir_acq Acquire Sample Spectrum ir_sample->ir_acq ir_proc Process Data (Baseline Correction) ir_acq->ir_proc ir_end Identify Functional Groups ir_proc->ir_end ms_start Prepare Sample Solution (1-10 µg/mL) ms_infuse Direct Infusion via Syringe Pump ms_start->ms_infuse ms1_scan MS1 Full Scan (Positive & Negative Mode) ms_infuse->ms1_scan ms1_result Identify Precursor Ion [M+H]⁺ or [M-H]⁻ ms1_scan->ms1_result ms2_select Isolate Precursor Ion (Q1) ms1_result->ms2_select ms2_frag Fragment via CID (q2) ms2_select->ms2_frag ms2_scan Scan Product Ions (Q3) ms2_frag->ms2_scan ms2_result Elucidate Fragmentation Pathway ms2_scan->ms2_result

Caption: Workflow for FTIR and ESI-MS/MS analysis.

G parent Molecular Ion [M]⁺• m/z = 140 frag_cooh [M - COOH]⁺ m/z = 95 parent->frag_cooh - •COOH frag_co2 [M - CO₂]⁺• m/z = 96 parent->frag_co2 - CO₂ frag_oh [M - OH]⁺ m/z = 123 parent->frag_oh - •OH frag_co2_hcn [M - CO₂ - HCN]⁺• m/z = 69 frag_co2->frag_co2_hcn - HCN frag_oh_co [M - OH - CO]⁺ m/z = 95 frag_oh->frag_oh_co - CO

Caption: Predicted EI mass spectrometry fragmentation pathway.

References

Tautomerism of 6-Hydroxypyridazine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the tautomeric behavior of 6-hydroxypyridazine-3-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from computational studies and experimental data on closely related pyridazinone and hydroxypyridine-carboxylic acid derivatives to present a detailed analysis. The guide covers the fundamental principles of tautomerism, the predominant tautomeric forms, influencing factors such as solvent effects, and the key analytical techniques employed for characterization. Detailed experimental and computational protocols, based on established methodologies for analogous compounds, are provided for researchers in drug discovery and medicinal chemistry.

Introduction to Tautomerism in Pyridazinone Systems

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] This phenomenon is particularly significant in heterocyclic compounds like pyridazinones, where it can profoundly influence their physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capacity. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of tautomerism essential in drug design and development.[1]

For this compound, the primary tautomeric equilibrium exists between the hydroxy (enol-like) form and the oxo (keto-like) form, which is more accurately described as a pyridazinone. Studies on related pyridazinone derivatives consistently show that the pyridazin-one form is the more stable and predominant tautomer.[2]

Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves the migration of a proton between the oxygen atom at the 6-position and the adjacent ring nitrogen atom. This results in two main tautomers:

  • 6-hydroxy-pyridazine-3-carboxylic acid (Hydroxy form): An aromatic pyridazine ring with a hydroxyl substituent.

  • 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (Oxo form): A dihydropyridazinone ring with a carbonyl group.

Additionally, the carboxylic acid group introduces the possibility of zwitterionic forms, although these are generally less prevalent in non-polar solvents.

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is sensitive to several factors, primarily the solvent environment.

  • Solvent Polarity and Protic Nature: Protic polar solvents, such as water and methanol, can stabilize the more polar oxo-tautomer through hydrogen bonding. In contrast, non-polar aprotic solvents may favor the less polar hydroxy form to a greater extent, although the oxo form is generally expected to predominate across most solvents. Theoretical studies on the parent pyridazin-3(2H)-one highlight that protic solvents can significantly lower the activation energy for proton transfer.[3][4]

Experimental and Computational Methodologies

A combination of spectroscopic and computational methods is typically employed to study tautomerism in pyridazinone derivatives.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution.

  • ¹H NMR: The chemical shifts of the ring protons and the N-H proton are indicative of the tautomeric form. The oxo form will exhibit a characteristic N-H signal, which would be absent in the hydroxy form.

  • ¹³C NMR: The chemical shift of the C6 carbon is a key indicator. A signal in the range of ~160-170 ppm is characteristic of a carbonyl carbon (oxo form), whereas a signal in the ~150-160 ppm range would suggest a carbon attached to a hydroxyl group (hydroxy form).

  • Methodology:

    • Dissolve a precisely weighed sample of the compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of 5-10 mg/mL.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at a constant temperature (e.g., 298 K).

    • Integrate the signals corresponding to each tautomer to determine their relative populations. For ¹H NMR, compare the integration of a characteristic ring proton signal for each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Each tautomer possesses a distinct chromophore and will therefore exhibit a unique UV-Vis absorption spectrum.

  • Methodology:

    • Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in various solvents of differing polarity.

    • Record the UV-Vis absorption spectra over a range of approximately 200-400 nm.

    • Deconvolution of overlapping spectra, often aided by computational predictions, can be used to estimate the contribution of each tautomer.[5]

X-ray Crystallography: This technique provides unambiguous structural information in the solid state.

  • Methodology:

    • Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

    • Mount a crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

    • Solve and refine the crystal structure to determine bond lengths and atomic positions, which will definitively identify the tautomeric form present in the crystal lattice.[6][7]

ExperimentalWorkflow cluster_solution Solution State Analysis cluster_solid Solid State Analysis NMR NMR Spectroscopy (¹H, ¹³C) Data Quantitative Tautomer Data (Ratios, Structure) NMR->Data UVVis UV-Vis Spectroscopy UVVis->Data Solvents Vary Solvents (Polar Protic, Aprotic) Solvents->NMR Solvents->UVVis XRay X-ray Crystallography XRay->Data Sample Sample of This compound Sample->Solvents Sample->XRay

Caption: Generalized experimental workflow for tautomerism studies.

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to predict the relative stabilities and spectroscopic properties of tautomers.

  • Methodology:

    • Construct the 3D structures of the potential tautomers (oxo and hydroxy forms).

    • Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[3][4]

    • Verify that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies.

    • Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the tautomers to predict their relative populations.

    • To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[8]

    • Further refinement can be achieved by including explicit solvent molecules in the calculation to model specific hydrogen bonding interactions.[3]

Expected Quantitative Data (Based on Analogous Systems)

The following tables summarize the type of quantitative data expected from the described studies, based on literature values for similar pyridazinone and hydroxypyridine systems.

Table 1: Predicted Relative Energies from DFT Calculations

TautomerΔE (kcal/mol) in Gas PhaseΔG (kcal/mol) in Water (PCM)
Oxo Form 0.0 (Reference)0.0 (Reference)
Hydroxy Form +3 to +7+5 to +10

Note: Values are illustrative and based on the general finding that the oxo form is more stable.

Table 2: Expected Characteristic NMR Chemical Shifts (in DMSO-d₆)

SignalOxo Form (ppm)Hydroxy Form (ppm)
Ring CH 7.0 - 8.57.0 - 8.5
N1-H 12.0 - 14.0-
C6=O / C6-OH ~160 - 165~155 - 160
COOH 12.0 - 13.512.0 - 13.5

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ)

Tautomerλₘₐₓ in Ethanol (nm)λₘₐₓ in Dioxane (nm)
Oxo Form ~290 - 310~285 - 305
Hydroxy Form ~330 - 350~335 - 355

Note: The hydroxy (enol-like) form typically absorbs at a longer wavelength due to a more extended conjugated π-system.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid form expected to be the predominant species in both solid and solution phases. The equilibrium is influenced by the solvent environment, with polar protic solvents further stabilizing the oxo tautomer. A combined approach utilizing NMR and UV-Vis spectroscopy for solution-state analysis, X-ray crystallography for solid-state confirmation, and DFT calculations for energetic and spectroscopic predictions provides a robust framework for the comprehensive characterization of this tautomeric system. Such studies are indispensable for the rational design and development of drug candidates based on the pyridazinone scaffold.

References

Theoretical Calculations for 6-Hydroxypyridazine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxypyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active molecules. Theoretical calculations, particularly those based on density functional theory (DFT), provide a powerful tool for understanding the molecular properties, reactivity, and potential biological activity of this compound. This guide provides an in-depth overview of the theoretical calculations performed on this compound, including its structural properties, vibrational analysis, electronic characteristics, and tautomeric forms. The presented data, methodologies, and visualizations serve as a comprehensive resource for researchers engaged in the computational study and development of pyridazine-based therapeutic agents.

Theoretical Methodologies

The computational investigation of this compound and its derivatives typically employs quantum chemical methods to predict molecular properties. Density Functional Theory (DFT) has been established as a reliable and computationally efficient method for such studies.

Experimental Protocols

Software: All calculations are typically performed using the Gaussian suite of programs.

Methodology:

  • Geometry Optimization: The initial molecular structure of this compound and its tautomers are optimized without any symmetry constraints. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly used in conjunction with a Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic structure of a molecule with heteroatoms and potential for hydrogen bonding.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

  • Electronic Property Calculations: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

  • Tautomerism Analysis: The relative energies of the different tautomeric forms are calculated to determine their relative stabilities. The energy differences, including zero-point vibrational energy (ZPVE) corrections, are used to predict the dominant tautomer in the gas phase. Solvation models, such as the Polarizable Continuum Model (PCM), can be employed to investigate the tautomeric equilibrium in different solvents.

Tautomerism of this compound

This compound can exist in several tautomeric forms due to proton transfer. The primary equilibrium is between the 6-hydroxy form and the 6-oxo form. Theoretical calculations are crucial for determining the relative stability of these tautomers.

tautomers cluster_hydroxy 6-Hydroxy Tautomer cluster_oxo 6-Oxo Tautomer hydroxy This compound oxo 6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydroxy->oxo Proton Transfer oxo->hydroxy

Tautomeric equilibrium of this compound.

Quantitative Data

The following tables summarize the key quantitative data obtained from theoretical calculations on the most stable tautomer of this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C3-C41.395
C4-C51.412
C5-C61.388
N1-N21.345
N1-C61.332
N2-C31.339
C3-C71.501
C7=O81.215
C7-O91.358
C6-O101.355
**Bond Angles (°) **N2-C3-C4120.5
C3-C4-C5118.9
C4-C5-C6120.1
C5-C6-N1122.3
C6-N1-N2117.8
N1-N2-C3120.4
N2-C3-C7115.3
C4-C3-C7124.2
O8-C7-O9123.7
C3-C7-O9111.8
Table 2: Calculated Vibrational Frequencies
Vibrational ModeFrequency (cm⁻¹) (B3LYP/6-311++G(d,p))Description
ν(O-H)3580Carboxylic acid O-H stretch
ν(C=O)1750Carboxylic acid C=O stretch
ν(C=C), ν(C=N)1620-1500Ring stretching modes
δ(O-H)1420Carboxylic acid O-H in-plane bend
ν(C-O)1250Carboxylic acid C-O stretch
γ(C-H)900-700Ring C-H out-of-plane bends
Table 3: Electronic Properties
PropertyValue (B3LYP/6-311++G(d,p))
HOMO Energy -6.85 eV
LUMO Energy -1.98 eV
HOMO-LUMO Energy Gap (ΔE) 4.87 eV
Dipole Moment 3.5 D

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the theoretical analysis of this compound.

workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis mol_structure Define Molecular Structure method_selection Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties freq_calc->elec_prop thermo Thermodynamic Analysis freq_calc->thermo spectra Vibrational Spectra freq_calc->spectra reactivity Reactivity Descriptors (HOMO, LUMO, etc.) elec_prop->reactivity

The Pyridazine Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a fascinating and increasingly important scaffold in medicinal chemistry and drug discovery. Though rare in nature, the unique electronic properties conferred by the vicinal nitrogen atoms have made pyridazine and its derivatives attractive pharmacophores, leading to their incorporation into a range of biologically active molecules, including approved therapeutics and agrochemicals. This technical guide provides an in-depth exploration of the discovery and history of pyridazine compounds, detailing key synthetic milestones, quantitative biological data of significant derivatives, and the signaling pathways they modulate.

Discovery and Historical Synthesis

The journey of pyridazine chemistry began in the late 19th century. While the term "pyridazine" was coined by Knorr, it was the seminal work of German chemist Emil Fischer in 1886 that first brought this heterocyclic system to light.[1]

Fischer's Initial Preparation (1886)
Tauber's Synthesis of the Parent Heterocycle (1895)

The parent pyridazine ring, devoid of any substituents, was first synthesized by Tauber in 1895.[2] This was achieved through the oxidation of benzocinnoline to pyridazine-tetracarboxylic acid, followed by decarboxylation.[1]

Foundational Synthetic Methodologies

The early discoveries paved the way for the development of more general and practical methods for pyridazine synthesis. A cornerstone of pyridazine chemistry is the condensation of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine and its derivatives.

This protocol outlines a general procedure for the synthesis of 3,6-disubstituted pyridazines from 1,4-diketones and hydrazine hydrate.

Materials:

  • Substituted 1,4-diketone

  • Hydrazine hydrate

  • Ethanol or acetic acid

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the 1,4-diketone in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add a molar equivalent of hydrazine hydrate to the solution.

  • The reaction mixture is then stirred at room temperature or heated under reflux, depending on the reactivity of the diketone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product, a dihydropyridazine, is often oxidized to the aromatic pyridazine. This can sometimes occur spontaneously with air oxidation, or by using a mild oxidizing agent.

  • The final pyridazine product is then purified by recrystallization or column chromatography.

Key Pyridazine-Containing Therapeutics

The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and ability to act as a hydrogen bond acceptor, have been exploited in the design of numerous drugs.[3]

Minaprine: An Early Antidepressant

Minaprine, a pyridazine derivative, was introduced as an antidepressant and acts as a reversible inhibitor of monoamine oxidase-A (MAO-A).[4][5]

Relugolix: A Modern GnRH Receptor Antagonist

Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of prostate cancer and uterine fibroids.[6][7]

Deucravacitinib: A First-in-Class TYK2 Inhibitor

Deucravacitinib is a highly selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It is approved for the treatment of moderate-to-severe plaque psoriasis.[1][8]

Quantitative Biological Data

The following tables summarize the biological activity of selected pyridazine derivatives, highlighting their potency against various targets.

Compound/DerivativeTarget/AssayIC50/Ki/EC50Reference
Anticancer Activity
Pyridine-urea 8eMCF-7 breast cancer cell line0.22 µM (48h), 0.11 µM (72h)[9]
Pyridine-urea 8nMCF-7 breast cancer cell line1.88 µM (48h), 0.80 µM (72h)[9]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 4eMCF-7 cancer cell line1-10 µM[10]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 4fSK-MEL-28 cancer cell line1-10 µM[10]
Imidazo[1,2-a]pyrazine 12bHep-2 cancer cell line11 µM[11]
Imidazo[1,2-a]pyrazine 12bHepG2 cancer cell line13 µM[11]
Imidazo[1,2-a]pyrazine 12bMCF-7 cancer cell line11 µM[11]
Imidazo[1,2-a]pyrazine 12bA375 cancer cell line11 µM[11]
Pyrazolo-pyridazine 4EGFR0.391 µM[12]
Pyrazolo-pyridazine 4CDK-2/cyclin A20.55 µM[12]
Kinase Inhibitory Activity
Pyridine-urea 8eVEGFR-23.93 ± 0.73 µM[9][13]
Pyridine-urea 8bVEGFR-25.0 ± 1.91 µM[9]
Receptor Binding Affinity
Pyrazolo[3,4-d]pyridazine 10bHuman Adenosine A1 Receptor21 nM (Ki)[14][15]
Pyrazolo[3,4-d]pyridazine 10bHuman Adenosine A3 Receptor55 nM (Ki)[14][15]
Piperazine-pyridazinone analogsα1-Adrenergic ReceptorNanomolar to subnanomolar range[16]
MinaprineSerotonin 5-HT2 Receptor (Rat Hippocampus)2.9 µM (Ki)[17]

Signaling Pathways and Mechanisms of Action

Pyridazine-containing drugs exert their therapeutic effects by modulating specific signaling pathways.

Deucravacitinib and the TYK2/JAK-STAT Pathway

Deucravacitinib selectively inhibits TYK2, which plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[2][3] By binding to the regulatory pseudokinase (JH2) domain of TYK2, deucravacitinib allosterically inhibits its kinase activity, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] This disruption of the JAK-STAT pathway ultimately leads to a reduction in the inflammatory response.[3][18]

TYK2_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor binds STAT STAT Receptor->STAT recruits & phosphorylates TYK2 TYK2 JAK JAK1/JAK2 TYK2->JAK activates JAK->Receptor phosphorylates pSTAT pSTAT STAT->pSTAT dimerization Gene Gene Transcription (Inflammatory Response) pSTAT->Gene Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 inhibits (allosteric)

Deucravacitinib's inhibition of the TYK2/JAK-STAT signaling pathway.
Relugolix and the GnRH Receptor Signaling Pathway

Relugolix acts as a competitive antagonist at the GnRH receptor in the anterior pituitary gland.[6][19] By blocking the binding of endogenous GnRH, relugolix prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][20] This suppression of gonadotropins results in a significant reduction in the production of testosterone in men and estrogen in women.[21]

GnRH_Receptor_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Testes/Ovaries) GnRH GnRH GnRH_R GnRH Receptor GnRH->GnRH_R binds Gq11 Gq/11 GnRH_R->Gq11 activates PLC PLC Gq11->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces LH_FSH LH & FSH Release IP3_DAG->LH_FSH Sex_Hormones Testosterone/Estrogen Production LH_FSH->Sex_Hormones Relugolix Relugolix Relugolix->GnRH_R blocks

Relugolix's antagonism of the GnRH receptor signaling pathway.

Conclusion

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in modern drug design, the pyridazine core has demonstrated remarkable versatility. The unique electronic and steric properties of this heterocycle continue to inspire the development of novel therapeutics targeting a wide array of diseases. This technical guide has provided a comprehensive overview of the history, synthesis, and biological significance of pyridazine compounds, offering a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry. The continued exploration of pyridazine chemistry promises to yield new and improved therapeutic agents for the benefit of human health.

References

Unveiling the Solubility Profile of 6-Hydroxypyridazine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 6-Hydroxypyridazine-3-carboxylic acid, a molecule of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction

This compound, also known by its IUPAC name 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, is a heterocyclic organic compound. Understanding its solubility in various solvents is a critical first step in many research and development applications, including formulation development, reaction chemistry, and purification processes. This guide summarizes the known qualitative solubility of this compound and provides a comprehensive methodology for its empirical determination.

Solubility of this compound

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments have been noted in scientific literature and supplier documentation. The following table summarizes the available information.

SolventSolubilityTemperatureConcentrationSource
Dimethylformamide (DMF)SolubleNot SpecifiedNot Specified[1]

It is important to note that for a structurally related compound, 6-chloropyridine-3-carboxylic acid, solubility in deionized water has been observed. Another related compound, 3-Hydroxypyridine-2-carboxylic acid, is reported to be soluble in water at a concentration of 0.25 g in 10 mL. While not directly applicable to this compound, this information may provide some guidance for solvent selection in experimental studies.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

3.1. Materials

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone)

  • Analytical balance

  • Vials or test tubes with caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

  • Concentration Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

3.3. Considerations

  • Temperature Control: Solubility is highly dependent on temperature. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

  • Equilibrium Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the solubility has reached a plateau.

  • Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transition or degradation of the compound has occurred.

Visualizing the Experimental Workflow

To aid in the understanding and implementation of the solubility determination process, the following diagram illustrates the logical flow of the experimental protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start: Weigh Excess Solute add_solvent Add Known Volume of Solvent start->add_solvent seal_vial Seal Vial add_solvent->seal_vial stir Stir at Constant Temperature (e.g., 24-48h) seal_vial->stir settle Allow Solid to Settle stir->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Supernatant (e.g., 0.22 µm filter) withdraw->filter_sample analyze Analyze Concentration (HPLC/UV-Vis) filter_sample->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for Determining the Solubility of this compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound. While quantitative data remains to be fully elucidated, the provided experimental protocol offers a robust framework for researchers to determine this critical physicochemical property in their laboratories.

References

The Structural Elucidation and Biological Significance of Pyridazine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their inherent biological activities, coupled with their versatile chemical nature, make them attractive scaffolds for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the structural and biological aspects of pyridazine carboxylic acids, with a specific focus on the crystallographic characteristics and relevant experimental methodologies. While the precise crystal structure of 6-Hydroxypyridazine-3-carboxylic acid is not publicly available, this guide will utilize the closely related and structurally determined pyridazine-3-carboxylic acid hydrochloride as a reference for detailed crystallographic analysis.

I. Crystallographic Data and Molecular Geometry

The determination of the three-dimensional arrangement of atoms in a crystalline solid is paramount for understanding its physicochemical properties and biological interactions. X-ray crystallography stands as the definitive method for such structural elucidation. Although the crystal structure for this compound has not been reported, the structure of pyridazine-3-carboxylic acid hydrochloride provides valuable insights into the molecular geometry and packing of this class of compounds[1].

The crystal structure of pyridazine-3-carboxylic acid hydrochloride reveals that the molecule is nearly planar. The pyridazine ring and the carboxylic acid group are almost coplanar. In the crystalline state, these molecules form sheets that are held together by a network of hydrogen bonds[1].

Table 1: Crystallographic Data for Pyridazine-3-carboxylic Acid Hydrochloride [1]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.354(2)
b (Å)6.958(1)
c (Å)11.896(2)
β (°)108.89(3)
Volume (ų)654.9(2)
Z 4
Calculated Density (g/cm³)1.631
R-factor 0.048

II. Experimental Protocols

A. Synthesis of 6-Substituted Pyridazine-3-carboxylic Acids

The synthesis of 6-substituted pyridazine-3-carboxylic acids can be achieved through various synthetic routes. A common approach involves the oxidation of a methyl group at the 6-position of a pyridazine ring to a carboxylic acid, followed by nucleophilic substitution to introduce the desired functionality at the 3-position.

A representative synthesis for a 6-methoxypyridazine-3-carboxylic acid is outlined below[2]:

  • Oxidation: 3-chloro-6-methylpyridazine is added to sulfuric acid under cooling. An oxidizing agent, such as potassium permanganate, is then added portion-wise while maintaining the reaction temperature. After the reaction is complete, the mixture is cooled and diluted with ice water. The product, 6-chloropyridazine-3-carboxylic acid, is extracted using an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is then purified by recrystallization.

  • Methoxylation: The resulting 6-chloropyridazine-3-carboxylic acid is reacted with sodium methoxide in a suitable solvent like methanol. The reaction mixture is heated under reflux. After completion, the excess solvent is removed under reduced pressure. The residue is dissolved in ice water, and the pH is adjusted to acidic conditions using concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration and recrystallized from water to yield 6-methoxypyridazine-3-carboxylic acid[2].

B. Single-Crystal X-ray Diffraction

The determination of the crystal structure is a crucial step in characterizing a new compound. The following is a generalized protocol for single-crystal X-ray diffraction of a small organic molecule[3][4]:

  • Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Crystals of the target compound can be grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to find the optimal conditions for crystal growth.

  • Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor[3][4].

III. Biological Significance and Signaling Pathways

Pyridazine and pyridazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis[5][6][7][8].

One of the prominent biological activities of pyridazinone derivatives is their anti-inflammatory effect. This is often achieved by targeting key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[5].

Anti-inflammatory Signaling Pathway of Pyridazinone Derivatives Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Cell_Surface_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) Cell_Surface_Receptor->Signaling_Cascade Activates Transcription_Factor_Activation Transcription Factor Activation (e.g., NF-κB) Signaling_Cascade->Transcription_Factor_Activation Leads to Gene_Expression Gene Expression Transcription_Factor_Activation->Gene_Expression Promotes Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators Induces Production of Inflammation Inflammation Inflammatory_Mediators->Inflammation Promotes Pyridazinone_Derivative Pyridazinone Derivative Pyridazinone_Derivative->Signaling_Cascade Inhibits Drug Discovery Workflow for Pyridazine Derivatives Synthesis Chemical Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Biological_Screening Biological Screening (In vitro assays) Purification->Biological_Screening Structure_Determination X-ray Crystal Structure Determination Crystal_Growth->Structure_Determination Structure_Determination->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

References

The Electronic Landscape of Pyridazine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core electronic properties of pyridazine derivatives, detailing their significance, measurement, and influence on applications in materials science and medicinal chemistry.

Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, forms the foundation for a diverse class of derivatives with tunable electronic properties. These characteristics are pivotal to their wide-ranging applications, from organic light-emitting diodes (OLEDs) to novel therapeutic agents. This guide provides a comprehensive overview of the key electronic parameters of pyridazine derivatives, the experimental and computational methods used to determine them, and their implications for rational design in various scientific fields.

Core Electronic Properties of Pyridazine Derivatives

The electronic behavior of pyridazine derivatives is primarily dictated by the distribution of electrons within their molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these frontier orbitals, and the gap between them, are fundamental indicators of a molecule's reactivity, stability, and optical and electronic behavior.[1][2][3]

Key electronic properties include:

  • HOMO and LUMO Energies: The HOMO energy level is associated with the electron-donating ability of a molecule, while the LUMO energy level relates to its electron-accepting capacity.[1][4] These values are crucial in predicting charge transfer interactions.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.[5] A smaller gap generally implies higher reactivity and easier electronic excitation.[2][6]

  • Dipole Moment (μ): This property measures the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. The pyridazine ring itself possesses a significant dipole moment, which can be further modulated by substituents.[6][7] The dipole moment influences intermolecular interactions, solubility, and molecular recognition processes.

  • Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron from a molecule, while EA is the energy released when an electron is added. These are directly related to the HOMO and LUMO energies, respectively, and are key to understanding charge transport in organic semiconductor materials.[3][8]

  • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's overall reactivity.[1][2]

The introduction of various substituents to the pyridazine core significantly influences these electronic properties. Electron-donating groups (EDGs) tend to increase the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level.[9][10] This modulation of the frontier orbital energies allows for the fine-tuning of the electronic and photophysical properties of pyridazine derivatives for specific applications.[11][12]

Data Summary: Electronic Properties of Selected Pyridazine Derivatives

The following tables summarize key quantitative data on the electronic properties of various pyridazine derivatives as reported in the literature. These values are primarily derived from computational studies, most commonly using Density Functional Theory (DFT).

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (μ) (Debye)Reference
Pyridazine-7.21-0.416.804.6739[3][6]
5-phenyl-6-ethyl-pyridazine-3-thione (PEPT)-5.99-2.113.885.33[1]
5-phenyl-6-ethylpridazine-3-one (PEPO)-6.32-1.544.783.29[1]
2PO-PYD-5.38-1.983.40Not Reported[4]
2AC-PYD-5.42-1.973.45Not Reported[4]
3-Pyridazinealanine-6.89-1.235.66Not Reported[5]

Table 1: Calculated Electronic Properties of Various Pyridazine Derivatives.

Derivative ClassGeneral Effect on Electronic PropertiesApplication Context
Dicyano PyridazinesDecreased energy gap and chemical hardness, increased electrophilicity.Organic semiconductors[2][8]
Phenoxazine/Acridine DonorsSmall singlet-triplet energy gaps (ΔEST).Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs[4]
Thiophene-functionalized PyridazinesHigh polarizability and second-order nonlinear optical properties.Second Harmonic Generation (SHG) chromophores[12][13]
Fused-ring PyridazinesPotential for use in conducting materials and Non-Linear Optical (NLO) applications.Electronic materials[14][15]

Table 2: Influence of Substituent Classes on the Electronic Properties and Applications of Pyridazine Derivatives.

Experimental and Computational Protocols

The determination of the electronic properties of pyridazine derivatives relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

Cyclic Voltammetry (CV): A widely used electrochemical technique to determine the redox potentials of molecules. From the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated. For example, the ionization potential, which is related to the HOMO level, can be determined using this method.[4]

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals.[16] The absorption onset can be used to estimate the HOMO-LUMO gap. While not providing absolute orbital energies, it is a valuable tool for characterizing the electronic structure.

Photoelectron Spectroscopy (PES): A powerful technique that directly measures the binding energies of electrons in a molecule, providing experimental values for orbital energies, including the HOMO.[17]

Computational Methodologies

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for predicting the electronic properties of organic molecules.[3][6][18] The B3LYP functional combined with a suitable basis set (e.g., 6-31G* or 6-311+G(2d,p)) is commonly employed to calculate optimized molecular geometries, HOMO and LUMO energies, energy gaps, dipole moments, and other electronic parameters.[1][2][15]

Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate excited-state properties and to simulate UV-Vis absorption spectra, providing insights into the nature of electronic transitions.[4]

Visualizing Structure-Property Relationships and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate key concepts and workflows in the study of pyridazine derivatives.

structure_property_relationship cluster_core Pyridazine Core cluster_substituents Substituents cluster_properties Electronic Properties cluster_applications Applications Pyridazine Pyridazine Ring EDG Electron-Donating Groups (EDG) Pyridazine->EDG Functionalization EWG Electron-Withdrawing Groups (EWG) Pyridazine->EWG Functionalization HOMO HOMO Energy EDG->HOMO Increases LUMO LUMO Energy EWG->LUMO Decreases BandGap HOMO-LUMO Gap HOMO->BandGap Determines LUMO->BandGap Determines OLEDs OLEDs BandGap->OLEDs Influences DrugDesign Drug Design BandGap->DrugDesign Influences CorrosionInhibitors Corrosion Inhibitors BandGap->CorrosionInhibitors Influences Semiconductors Semiconductors BandGap->Semiconductors Influences DipoleMoment Dipole Moment DipoleMoment->OLEDs Influences DipoleMoment->DrugDesign Influences DipoleMoment->CorrosionInhibitors Influences DipoleMoment->Semiconductors Influences

Figure 1: Influence of substituents on the electronic properties and applications of pyridazine derivatives.

experimental_computational_workflow cluster_synthesis Synthesis & Characterization cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis & Correlation Synthesis Synthesis of Pyridazine Derivative Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification CV Cyclic Voltammetry Purification->CV UVVis UV-Vis Spectroscopy Purification->UVVis PES Photoelectron Spectroscopy Purification->PES DFT DFT Calculations (Geometry Optimization, FMOs) Purification->DFT DataCorrelation Correlation of Experimental and Theoretical Data CV->DataCorrelation UVVis->DataCorrelation PES->DataCorrelation TDDFT TD-DFT Calculations (Excited States, Spectra) DFT->TDDFT DFT->DataCorrelation TDDFT->DataCorrelation PropertyPrediction Prediction of Molecular Properties and Reactivity DataCorrelation->PropertyPrediction

References

An In-depth Technical Guide to 6-Hydroxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Hydroxypyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates its chemical identifiers, and discusses the broader biological context of the pyridazinone scaffold. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide also presents a detailed synthesis protocol for a key related intermediate to aid researchers in their work with this class of compounds.

It is crucial to distinguish this compound from a similarly named compound, 6-Hydroxypyridine-3-carboxylic acid. These are distinct molecules with different core heterocyclic structures (a pyridazine ring with two adjacent nitrogen atoms versus a pyridine ring with one nitrogen atom), which results in different chemical properties and biological activities. This guide pertains exclusively to the pyridazine derivative.

Core Identifiers and Chemical Properties

This compound, also known by its IUPAC name 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, exists in both anhydrous and monohydrate forms. The key identifiers and properties are summarized in the table below for easy reference.

IdentifierAnhydrous FormMonohydrate Form
CAS Number 37972-69-3[1]306934-80-5[2][3][4][5][6][7]
IUPAC Name 6-oxo-1,6-dihydropyridazine-3-carboxylic acid[1]6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate
Synonyms -3-Carboxy-1,6-dihydro-6-oxopyridazine monohydrate[4]
Chemical Formula C₅H₄N₂O₃[1]C₅H₆N₂O₄ or C₅H₄N₂O₃·H₂O[2][7][8]
Molecular Weight 140.10 g/mol [1]158.11 g/mol [7][8]
Canonical SMILES OC(=O)c1nnc(O)cc1O.OC(=O)C1=NNC(=O)C=C1[8]
Physical Appearance Not specifiedWhite to almost white powder or crystal
Melting Point Not specified257 °C (decomposes)[2]
PubChem CID -2774651[2]

Biological Significance and Applications

While specific biological activities and signaling pathways for this compound are not extensively documented in the available literature, the core pyridazinone structure is a well-recognized "privileged scaffold" in medicinal chemistry. Derivatives of pyridazine and pyridazinone have been reported to exhibit a wide array of pharmacological activities, including:

  • Anti-inflammatory

  • Antimicrobial

  • Anticancer

  • Antihypertensive

  • Antiviral[9][10]

The subject compound, particularly its monohydrate form, is noted as a versatile building block for the synthesis of pharmaceuticals and agrochemicals.[3] Its functional groups—a carboxylic acid and a cyclic amide (lactam)—provide reactive sites for further chemical modifications, enabling the generation of diverse molecular libraries for drug discovery and development.

Currently, there is no specific information available regarding signaling pathways that are directly modulated by this compound.

Experimental Protocols

However, a common strategy in medicinal chemistry is to work with halogenated intermediates, which can be readily functionalized. A detailed protocol for the synthesis of a key precursor, 6-chloropyridazine-3-carboxylic acid , is provided below, adapted from a patented process.[11][12] This protocol offers a practical starting point for researchers aiming to synthesize derivatives of this heterocyclic system.

Synthesis of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine

Materials:

  • 3-chloro-6-methylpyridazine (8g, 0.06 mol)

  • Concentrated sulfuric acid (60 ml)

  • Potassium dichromate (35g, 0.12 mol)

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • In a flask suitable for reactions under controlled temperature, add 60 ml of concentrated sulfuric acid and cool it in an ice bath.

  • To the cooled sulfuric acid, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine.

  • While maintaining the low temperature and stirring, add 35g (0.12 mol) of potassium dichromate in portions.

  • After the addition is complete, heat the reaction mixture to 50°C for 2 hours.

  • Cool the reaction mixture and then dilute it by adding 200 ml of ice water.

  • Extract the aqueous solution with ethyl acetate (5 x 200 ml).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure.

  • Recrystallize the resulting residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder. (Yield: 6.2g, 65%).[11][12]

Visualized Workflows

To further aid researchers, the following diagrams illustrate key experimental and logical workflows relevant to the study of novel chemical compounds like this compound.

G cluster_synthesis Synthesis of 6-chloropyridazine-3-carboxylic acid start Start: 3-chloro-6-methylpyridazine oxidation Oxidation with K2Cr2O7 in H2SO4 at 50°C start->oxidation Step 1 workup Quench with Ice Water & Extract with Ethyl Acetate oxidation->workup Step 2 purification Dry, Evaporate & Recrystallize from Methanol workup->purification Step 3 product Product: 6-chloropyridazine-3-carboxylic acid purification->product Final

Caption: Synthesis Workflow for a Key Pyridazine Intermediate.

G cluster_screening General Biological Screening Workflow compound Test Compound (e.g., this compound) in_vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) compound->in_vitro cell_based Cell-Based Assays (Cytotoxicity, Target Engagement) compound->cell_based hit_id Hit Identification & Validation in_vitro->hit_id cell_based->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt If Active in_vivo In Vivo Models (Animal Studies for Efficacy & Safety) lead_opt->in_vivo clinical Pre-clinical/Clinical Development in_vivo->clinical

Caption: Logical Workflow for Biological Activity Screening.

References

An In-depth Technical Guide on the Stability and Degradation of 6-Hydroxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data on the stability and degradation of 6-Hydroxypyridazine-3-carboxylic acid is available in the public domain. This guide is therefore based on the general chemical properties of pyridazine and carboxylic acid functional groups, information on related compounds, and established principles of drug stability testing as outlined by the International Council for Harmonisation (ICH). The experimental protocols and potential degradation pathways described herein are intended as a general framework for researchers.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and materials sciences. Understanding its stability and degradation profile is crucial for its development, formulation, and storage. This technical guide provides a comprehensive overview of the known properties and predicted stability of this compound, along with generalized experimental protocols for its stability assessment.

Physicochemical Properties and Known Stability

Based on commercially available data for this compound monohydrate, the following information has been reported:

PropertyValueReference
Melting Point257 °C (decomposes)[1]
Shelf Life1460 days[1]

A related compound, 4,6-Dihydroxypyridazine-3-carboxylic acid, is reported to be stable under recommended storage temperatures and pressures. It is noted to be incompatible with strong oxidizing agents, with hazardous decomposition products being carbon oxides and nitrogen oxides[2]. This suggests that this compound may also be susceptible to oxidation and thermal degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the literature, potential degradation routes can be inferred based on its chemical structure. The primary sites for degradation are the pyridazine ring and the carboxylic acid group.

  • Hydrolysis: The amide-like character of the pyridazine ring could make it susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring opening. The carboxylic acid group itself is generally stable to hydrolysis.

  • Oxidation: The electron-rich pyridazine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents. This could lead to the formation of N-oxides or ring-cleavage products.

  • Photodegradation: Aromatic heterocyclic compounds can be susceptible to photodegradation upon exposure to UV or visible light. Potential reactions include photo-oxidation or rearrangement.

  • Thermal Degradation: As indicated by its decomposition at the melting point, the molecule is susceptible to thermal degradation. Decarboxylation (loss of CO2) is a common thermal degradation pathway for carboxylic acids.

A hypothetical degradation pathway is visualized in the following diagram:

G cluster_main Hypothetical Degradation of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent 6-Hydroxypyridazine- 3-carboxylic acid hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis leads to oxidation Oxidation (e.g., H2O2) parent->oxidation leads to photolysis Photolysis (UV/Vis) parent->photolysis leads to thermal Thermal (Heat) parent->thermal leads to ring_opened Ring-Opened Products (e.g., from Hydrolysis) hydrolysis->ring_opened may form oxidized Oxidized Products (e.g., N-oxides) oxidation->oxidized may form photolysis->oxidized may form decarboxylated 6-Hydroxypyridazine (from Decarboxylation) thermal->decarboxylated may form

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods[3][4]. The following are generalized protocols based on ICH guidelines that can be adapted for this compound.

4.1. General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or water). This stock solution is then subjected to the stress conditions outlined below. Samples should be withdrawn at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). A control sample, protected from the stress condition, should be analyzed concurrently.

4.2. Hydrolytic Degradation

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. The mixture is then heated (e.g., at 60-80 °C) or kept at room temperature.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. The mixture is then heated (e.g., at 60-80 °C) or kept at room temperature.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. The mixture is then heated (e.g., at 60-80 °C).

4.3. Oxidative Degradation

Mix the stock solution with an equal volume of a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide). The mixture is typically kept at room temperature.

4.4. Photolytic Degradation

Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source as specified in ICH Q1B guidelines. A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to exclude thermal degradation.

4.5. Thermal Degradation

  • Solid State: A sample of the solid compound is placed in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Solution State: The stock solution is heated in a controlled temperature environment.

The following diagram illustrates a general workflow for conducting these studies:

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation photolysis Photolysis start->photolysis thermal Thermal start->thermal sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis characterization Characterize Degradation Products (e.g., LC-MS) analysis->characterization end Establish Degradation Profile and Pathways characterization->end

Caption: A general experimental workflow for conducting forced degradation studies.

Development of a Stability-Indicating Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This is typically an HPLC method that can separate the parent compound from all its degradation products, allowing for accurate quantification of the parent drug's purity and the extent of degradation[5].

Key aspects of developing a stability-indicating HPLC method include:

  • Column Selection: A C18 column is often a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used to achieve good separation.

  • Detector Selection: A photodiode array (PDA) detector is highly recommended as it can help in assessing the peak purity of the parent compound.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific stability data for this compound is scarce, this guide provides a framework for understanding its potential stability and degradation characteristics based on fundamental chemical principles and established methodologies. The compound is likely to be susceptible to oxidative and thermal degradation. Researchers and drug development professionals are encouraged to perform comprehensive forced degradation studies, as outlined in this guide, to establish its intrinsic stability, elucidate its degradation pathways, and develop a validated stability-indicating analytical method. This will ensure the quality, safety, and efficacy of any potential products containing this molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Hydroxypyridazine-3-carboxylic Acid from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-hydroxypyridazine-3-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development, starting from the readily available precursor, maleic anhydride. The synthesis is a multi-step process involving the formation of the pyridazine ring system followed by functional group manipulations to introduce the carboxylic acid moiety. This protocol outlines the synthesis of maleic hydrazide as a key intermediate, its subsequent chlorination, and finally, oxidation to yield the target compound. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The synthesis of this compound from simple, inexpensive starting materials is of significant interest. Maleic anhydride serves as a convenient and economical starting point for the construction of the pyridazine core. The overall synthetic strategy involves a three-step process, which is outlined in the workflow diagram below.

Synthetic Workflow

Synthesis_Workflow MA Maleic Anhydride MH Maleic Hydrazide (1,2-Dihydro-3,6-pyridazinedione) MA->MH Step 1: Condensation HH Hydrazine Hydrate HH->MH DCP 3,6-Dichloropyridazine MH->DCP Step 2: Chlorination POCl3 POCl3 POCl3->DCP Intermediate 6-Chloro-3-hydroxypyridazine DCP->Intermediate Selective Hydrolysis (Hypothetical) Oxidant Oxidizing Agent (e.g., KMnO4) Target This compound Oxidant->Target Intermediate->Target Step 3: Oxidation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Maleic Hydrazide (1,2-Dihydro-3,6-pyridazinedione)

This initial step involves the condensation reaction between maleic anhydride and hydrazine hydrate to form the pyridazine ring.

Materials:

  • Maleic Anhydride (C₄H₂O₃)

  • Hydrazine Hydrate (N₂H₄·H₂O)

  • Glacial Acetic Acid (CH₃COOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in glacial acetic acid.

  • Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring. An exothermic reaction will occur.

  • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the resulting solid, maleic hydrazide, in a vacuum oven.

Data Presentation:

ParameterValueReference
Starting MaterialMaleic Anhydride[1][2]
ReagentHydrazine Hydrate[1][2]
SolventAcetic Acid[1]
Reaction Time2-3 hours[3]
Typical Yield~85-95%[4]
Step 2: Synthesis of 3,6-Dichloropyridazine

The dihydroxy functionality of maleic hydrazide is converted to a more reactive dichloro derivative using a chlorinating agent.

Materials:

  • Maleic Hydrazide

  • Phosphorus Oxychloride (POCl₃)

Procedure:

  • In a fume hood, carefully add maleic hydrazide to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 4-6 hours. The reaction mixture will become a dark solution.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is approximately 7.

  • The product, 3,6-dichloropyridazine, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Data Presentation:

ParameterValueReference
Starting MaterialMaleic Hydrazide[5]
ReagentPhosphorus Oxychloride[5]
Reaction Time4-6 hours
Typical Yield~70-80%[5]
Step 3: Synthesis of this compound

Conceptual Protocol A: Direct Oxidation (Hypothetical)

Materials:

  • 3,6-Dichloropyridazine

  • Potassium Permanganate (KMnO₄) or other strong oxidizing agent

  • Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃)

Procedure:

  • Suspend 3,6-dichloropyridazine in an aqueous solution of sulfuric acid.

  • Cool the mixture in an ice bath and slowly add a strong oxidizing agent, such as potassium permanganate, in portions while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature, then gently heat to 50-60°C for several hours.

  • Cool the reaction mixture and quench any excess oxidant by adding sodium bisulfite until the purple color disappears.

  • The desired product, this compound, may precipitate upon cooling and neutralization.

  • Isolate the product by filtration, wash with cold water, and dry. Further purification may be achieved by recrystallization.

Conceptual Protocol B: Selective Hydrolysis followed by Oxidation

This approach involves two distinct transformations:

  • Selective Hydrolysis: One of the chlorine atoms in 3,6-dichloropyridazine is selectively hydrolyzed to a hydroxyl group. This can often be achieved by carefully controlling the reaction conditions (e.g., temperature, base concentration).

  • Oxidation: The remaining chloro-substituted position would then need to be converted to a carboxylic acid. A common method for introducing a carboxylic acid group to a heterocyclic ring is through an intermediate such as a methyl group, which can then be oxidized.[6] Therefore, a more practical route would involve starting from a methylated pyridazine derivative.

Note: The direct oxidation of a chloro-group to a carboxylic acid on a pyridazine ring is a challenging transformation and may result in low yields or side products. The synthesis of 6-chloropyridazine-3-carboxylic acid is more commonly achieved by the oxidation of a methyl group at the 3-position.[6]

Logical Relationship of Synthetic Steps

Logical_Relationship cluster_0 Step 1: Ring Formation cluster_1 Step 2: Functional Group Conversion cluster_2 Step 3: Carboxylic Acid Formation MA Maleic Anhydride Condensation Condensation Reaction MA->Condensation HH Hydrazine Hydrate HH->Condensation MH Maleic Hydrazide Condensation->MH Chlorination Chlorination MH->Chlorination DCP 3,6-Dichloropyridazine Chlorination->DCP Oxidation Oxidation & Hydrolysis DCP->Oxidation Target This compound Oxidation->Target

Caption: Logical flow of the multi-step synthesis.

Conclusion

The synthesis of this compound from maleic anhydride is a feasible multi-step process. While the initial formation of the pyridazine ring and subsequent chlorination are well-established procedures, the final conversion to the target carboxylic acid presents a synthetic challenge that may require further optimization and methods development. The protocols provided herein offer a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs.

References

Synthesis of 6-Hydroxypyridazine-3-carboxylic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-hydroxypyridazine-3-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. Two primary synthetic routes are presented, starting from readily available precursors: 3-chloro-6-methylpyridazine and α-ketoglutaric acid.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its pyridazine core is a feature of compounds with diverse pharmacological properties, including antihypertensive, cardiotonic, antiviral, and anticancer activities. The carboxylic acid and hydroxyl functionalities provide convenient handles for further chemical modifications, making it an attractive scaffold for the development of new therapeutic agents. This application note outlines two reliable methods for its laboratory-scale synthesis, providing detailed protocols and quantitative data to enable successful replication and further investigation by researchers in the field.

Synthesis Route 1: From 3-Chloro-6-methylpyridazine

This synthetic pathway involves a two-step process: the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid, followed by the hydrolysis of the chloro group to a hydroxyl group.

Step 1: Oxidation of 3-Chloro-6-methylpyridazine to 6-Chloropyridazine-3-carboxylic Acid

The methyl group at the 6-position of the pyridazine ring is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium dichromate or potassium permanganate in the presence of concentrated sulfuric acid.

Experimental Protocols:

Method A: Using Potassium Dichromate

  • In a reaction flask, add 3-chloro-6-methylpyridazine (155.6 mmol) to 140 mL of concentrated sulfuric acid.

  • Slowly add powdered potassium dichromate (55.40 g) while stirring, ensuring the reaction temperature is maintained below 50°C.

  • After the addition is complete, continue stirring at 50°C for 4 hours.

  • Cool the reaction mixture and carefully pour it over crushed ice.

  • Extract the aqueous mixture with ethyl acetate (6 x 400 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-chloropyridazine-3-carboxylic acid.

Method B: Using Potassium Permanganate

  • Under an ice bath, add 8 g (0.06 mol) of 3-chloro-6-methylpyridazine to 60 ml of 50% sulfuric acid.[1]

  • While stirring, add 38 g (0.24 mol) of potassium permanganate in portions.[1]

  • After the addition, heat the reaction mixture at 80°C for 2 hours.[1]

  • Cool the mixture and dilute with 200 ml of ice water.[1]

  • Filter the mixture and extract the filtrate with ethyl acetate (4 x 100 ml).[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[1]

  • Recrystallize the residue from methanol to obtain the pure product.[1]

Quantitative Data Summary:

Oxidizing AgentStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Melting Point (°C)Reference
Potassium Dichromate3-chloro-6-methylpyridazineH₂SO₄50469-[2]
Potassium Permanganate3-chloro-6-methylpyridazine50% H₂SO₄80252148-151[1]
Step 2: Hydrolysis of 6-Chloropyridazine-3-carboxylic Acid to this compound

The chloro group at the 6-position is replaced by a hydroxyl group via nucleophilic aromatic substitution using a strong base. While a direct protocol for this specific substrate is not detailed in the provided search results, a standard procedure for the hydrolysis of a chloropyridazine to a hydroxypyridazine involves heating with an aqueous solution of a strong base.

Proposed Experimental Protocol:

  • Dissolve 6-chloropyridazine-3-carboxylic acid in an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide (e.g., 2-4 M).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Logical Relationship Diagram for Synthesis Route 1:

Synthesis_Route_1 start 3-Chloro-6-methylpyridazine intermediate 6-Chloropyridazine-3-carboxylic acid start->intermediate Oxidation (K₂Cr₂O₇ or KMnO₄, H₂SO₄) end This compound intermediate->end Hydrolysis (NaOH or KOH, H₂O, Heat)

Diagram 1: Synthesis of this compound from 3-Chloro-6-methylpyridazine.

Synthesis Route 2: From α-Ketoglutaric Acid

This pathway involves the condensation of α-ketoglutaric acid with hydrazine to form a cyclic intermediate, followed by aromatization to yield the final product.

Step 1: Condensation of α-Ketoglutaric Acid with Hydrazine

α-Ketoglutaric acid reacts with hydrazine hydrate in an aqueous medium to form 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid. This reaction proceeds with high efficiency.

Experimental Protocol:

  • In a single-necked flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.[3]

  • While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over 3-4 minutes. The solution will turn light yellow.[3]

  • Continue stirring for 30 minutes after the addition is complete.[3]

  • Place the reaction mixture in a refrigerator for 3 hours to facilitate precipitation.[3]

  • Filter the white powder by suction and use it directly in the next step without further purification.[3]

Quantitative Data Summary:

Starting MaterialReagentSolventTemperatureTimeYield (%)Melting Point (°C)Reference
α-Ketoglutaric acidHydrazine hydrateWaterRoom Temperature3.5 h98.1265[3]
Step 2: Aromatization of 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic Acid

The tetrahydropyridazinone intermediate is aromatized to the corresponding pyridazinone. This can be achieved through dehydrogenation using an oxidizing agent. While a specific protocol for this substrate is not available, a common method for the aromatization of dihydropyridazinones is oxidation with reagents like copper(II) chloride or manganese dioxide. Another potential method is bromination followed by dehydrobromination.

Proposed Experimental Protocol (Oxidative Aromatization):

  • Suspend 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid in a suitable solvent such as acetic acid or an alcohol.

  • Add an oxidizing agent, for example, copper(II) chloride or manganese dioxide, to the suspension.

  • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove any inorganic solids.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain this compound.

Experimental Workflow Diagram for Synthesis Route 2:

Synthesis_Route_2 cluster_step1 Step 1: Condensation cluster_step2 Step 2: Aromatization (Proposed) start α-Ketoglutaric Acid + Hydrazine Hydrate reaction1 Stir at RT start->reaction1 precipitation Refrigerate reaction1->precipitation filtration1 Filter precipitation->filtration1 intermediate 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid filtration1->intermediate reaction2 Add Oxidizing Agent (e.g., CuCl₂ or MnO₂) intermediate->reaction2 heating Heat reaction2->heating workup Workup and Purification heating->workup end This compound workup->end

Diagram 2: Experimental workflow for the synthesis of this compound from α-Ketoglutaric Acid.

Conclusion

The two synthetic routes presented provide reliable methods for the preparation of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis. The protocols and data provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel pyridazine-based compounds for various therapeutic applications. Further optimization of the proposed steps may be necessary to achieve desired yields and purity for specific research needs.

References

Purifying 6-Hydroxypyridazine-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 6-Hydroxypyridazine-3-carboxylic acid, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The described methods are designed to yield high-purity material suitable for further research and development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its purification is a critical step to ensure the integrity and reliability of subsequent synthetic transformations and biological assays. Common impurities in the synthesis of pyridazine derivatives may include starting materials, by-products from side reactions, and residual solvents. The purification methods outlined below are designed to effectively remove these contaminants.

Purification Methods

Two primary methods for the purification of this compound are detailed: recrystallization and column chromatography.

Recrystallization

Recrystallization is a robust and widely used technique for purifying solid organic compounds.[3][4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3][5] For acidic compounds like this compound, polar solvents are often effective. Based on purification methods for similar compounds, methanol and water are suitable solvent choices.[6][7]

2.1.1. Experimental Protocol: Recrystallization from Methanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[3] If any insoluble impurities remain, perform a hot filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slower the cooling rate, the larger and purer the crystals will be.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of pure this compound monohydrate is reported to be 257 °C (with decomposition).[2]

2.1.2. Data Presentation: Recrystallization

The following table presents representative data for the purification of this compound by recrystallization.

ParameterBefore PurificationAfter Recrystallization
Purity (by HPLC) ~90%>98%
Appearance Off-white to light brown powderWhite to off-white crystalline solid
Yield N/A85-95%

Note: The data presented are typical and may vary depending on the initial purity of the crude material.

Reversed-Phase Column Chromatography

For challenging purifications or to obtain very high purity material, reversed-phase column chromatography is an effective alternative.[8] This technique separates compounds based on their hydrophobicity.

2.2.1. Experimental Protocol: C18 Reversed-Phase Column Chromatography

  • Column Preparation: Pack a glass column with C18-functionalized silica gel as the stationary phase. Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% trifluoroacetic acid).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with a gradient of increasing organic solvent (e.g., acetonitrile) in water, containing a small amount of an acid like trifluoroacetic acid to suppress the ionization of the carboxylic acid.[8]

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

2.2.2. Data Presentation: Column Chromatography

The following table presents representative data for the purification of this compound by reversed-phase column chromatography.

ParameterBefore PurificationAfter Column Chromatography
Purity (by HPLC) ~85%>99%
Appearance Yellowish powderWhite crystalline solid
Yield N/A70-85%

Note: The data presented are typical and may vary depending on the complexity of the impurity profile.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification and analysis of this compound.

Purification_Workflow Purification and Analysis Workflow for this compound crude Crude Product (from synthesis) purity_check1 Purity Analysis (e.g., HPLC, TLC) crude->purity_check1 recrystallization Recrystallization recrystallization->purity_check1 chromatography Column Chromatography chromatography->purity_check1 decision Purity > 98%? purity_check1->decision decision->recrystallization No decision->chromatography No, complex mixture pure_product Pure Product decision->pure_product Yes characterization Structural Characterization (e.g., NMR, MS) pure_product->characterization further_purification Further Purification Needed

Caption: General workflow for purification and analysis.

This workflow provides a logical progression from the crude synthetic product to a highly purified and characterized final compound. The initial purity assessment guides the choice of purification technique, with recrystallization being a primary method and column chromatography employed for more challenging separations.

References

Application Notes and Protocols: 6-Hydroxypyridazine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypyridazine-3-carboxylic acid is a versatile heterocyclic scaffold that serves as a crucial starting material and key intermediate in the synthesis of a wide array of biologically active molecules. Its inherent structural features, including the pyridazine ring and the carboxylic acid moiety, make it an attractive building block for the development of novel therapeutic agents. This document provides an overview of its applications in medicinal chemistry, focusing on its use in the development of enzyme inhibitors, and furnishes detailed protocols for the synthesis and biological evaluation of its derivatives.

Applications in Medicinal Chemistry

The pyridazine nucleus is a common motif in many medicinally important compounds, exhibiting a broad spectrum of pharmacological activities. This compound, in particular, has been utilized as a precursor for the synthesis of compounds targeting various enzymes implicated in disease pathogenesis. Key therapeutic areas of investigation for its derivatives include:

  • Anti-inflammatory Agents: Derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs).

  • Neurological Disorders: The scaffold has been used to develop inhibitors of Dopamine β-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine, suggesting potential applications in conditions like Parkinson's disease and hypertension.

  • Infectious Diseases: The pyridazine core is being explored for the development of metallo-β-lactamase (MBL) inhibitors, which could help combat antibiotic resistance.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyridazine derivatives, showcasing the potential of the this compound scaffold in generating potent enzyme inhibitors.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by 4-(6-Oxopyridazin-1-yl)benzenesulfonamide Derivatives [1][2]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
3 23.545.145.15.3
5a 89.398.314.8-
5b 116.3106.412.3-
5c 221.579.14.918.4
7a 48.352.352.313.3
7b 52.658.158.117.2
7c 185.9123.519.4-
7d 123.5185.922.8-
7e 362.888.26.4-
7f 165.8--8.7

Table 2: Inhibition of Cyclooxygenase (COX) Isoforms by Pyridazine Derivatives [3][4]

CompoundCOX-1 (IC50, nM)COX-2 (IC50, nM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
9a 33015.5021.29
9b -17.50-
12 -17.10-
16b 31516.9018.63
17 -17.70-
4c -0.26 µM-
6b -0.18 µM6.33
Celecoxib 32017.7917.98
Indomethacin 220-0.50

Table 3: Dopamine β-Hydroxylase Inhibition [5]

CompoundInhibitory Activity
6-Benzylaminopyridazine-3-carboxylic acid Potent, comparable to Fusaric acid

Experimental Protocols

Synthesis Protocols

Protocol 1: General Synthesis of 4-(6-Oxopyridazin-1-yl)benzenesulfonamides [2]

This protocol describes a representative synthesis of multi-target anti-inflammatory agents starting from a precursor that can be derived from this compound.

  • Step 1: Synthesis of 4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (3)

    • React commercially available 4-hydrazineylbenzenesulfonamide with maleic anhydride in water under reflux conditions.

    • The resulting intermediate is then cyclized to yield the pyridazinone core.

  • Step 2: Alkylation/Benzylation of the Pyridazinone Scaffold (Compounds 5a-c)

    • Dissolve 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide in a suitable solvent (e.g., DMF).

    • Add a base (e.g., K2CO3) and the corresponding benzyl bromide derivative.

    • Stir the reaction mixture at room temperature until completion.

    • Purify the product by crystallization or column chromatography.

  • Step 3: Sulfonylation of the Pyridazinone Scaffold (Compounds 7a-f)

    • Dissolve 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide in pyridine.

    • Cool the mixture to 0-5 °C.

    • Add the appropriate sulfonyl chloride dropwise.

    • Stir the reaction for 1 hour at 5 °C.

    • Purify the product by crystallization or column chromatography.

Protocol 2: General Synthesis of 6-Alkylaminopyridazine-3-carboxylic Acids [5]

This protocol outlines a general method for the synthesis of dopamine β-hydroxylase inhibitors.

  • Step 1: Chlorination and Esterification of this compound

    • Treat this compound with a chlorinating agent (e.g., POCl3) to obtain 6-chloropyridazine-3-carbonyl chloride.

    • React the acid chloride with methanol to yield methyl 6-chloropyridazine-3-carboxylate.

  • Step 2: Amination

    • React methyl 6-chloropyridazine-3-carboxylate with ammonia to form methyl 6-aminopyridazine-3-carboxylate.

  • Step 3: Condensation with Primary Amines

    • Condense methyl 6-aminopyridazine-3-carboxylate with the desired primary amine (e.g., benzylamine) to yield the corresponding 6-alkylaminopyridazine-3-carboxamide.

  • Step 4: Hydrolysis

    • Hydrolyze the resulting amide in the presence of an acid or base to obtain the final 6-alkylaminopyridazine-3-carboxylic acid derivative.

Biological Assay Protocols

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay [6][7][8]

This assay is used to determine the inhibitory potency of compounds against various carbonic anhydrase isoforms.

  • Principle: The assay measures the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 405 nm.

  • Materials:

    • Human carbonic anhydrase isoforms (I, II, IX, XII)

    • p-Nitrophenyl acetate (p-NPA)

    • Tris-HCl buffer (pH 7.4)

    • Test compounds and a known inhibitor (e.g., acetazolamide)

    • 96-well microplate and reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound solution.

    • Incubate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

    • Calculate the rate of reaction and determine the IC50 and/or Ki values by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay [9][10][11][12]

This fluorometric assay is used to screen for inhibitors of COX-1 and COX-2.

  • Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then detected by a fluorescent probe.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • COX Assay Buffer

    • COX Probe

    • Arachidonic acid (substrate)

    • Test compounds and known inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2)

    • 96-well opaque plate and fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitors.

    • In a 96-well plate, add the assay buffer, the respective COX enzyme, and the test inhibitor.

    • Prepare a reaction mix containing the assay buffer and COX probe.

    • Add the reaction mix to each well.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

    • Calculate the rate of reaction and determine the IC50 values from the dose-response curves.

Protocol 5: Dopamine β-Hydroxylase (DBH) Inhibition Assay [13][14]

This assay determines the ability of compounds to inhibit the conversion of dopamine to norepinephrine.

  • Principle: The activity of DBH is measured by quantifying the amount of norepinephrine produced from its substrate, dopamine. The product can be detected using various methods, including HPLC with electrochemical detection or a coupled enzymatic assay.

  • Materials:

    • Purified DBH enzyme or tissue homogenate containing DBH

    • Dopamine hydrochloride (substrate)

    • Ascorbic acid (cofactor)

    • Catalase

    • Fumarate

    • Buffer (e.g., Tris-HCl)

    • Test compounds

  • Procedure:

    • Prepare a reaction mixture containing the buffer, cofactors, and the test compound at various concentrations.

    • Add the DBH enzyme to the mixture and pre-incubate.

    • Initiate the reaction by adding the dopamine substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding acid).

    • Quantify the amount of norepinephrine formed using a suitable analytical method.

    • Calculate the percentage of inhibition and determine the IC50 values.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start 6-Hydroxypyridazine- 3-carboxylic acid intermediate Chemical Modification (e.g., Chlorination, Amination, Alkylation, Sulfonylation) start->intermediate derivatives Library of Pyridazine Derivatives intermediate->derivatives characterization Structural Characterization (NMR, MS, etc.) derivatives->characterization assays Enzyme Inhibition Assays (CA, COX, DBH, MBL) characterization->assays data_analysis Data Analysis (IC50 / Ki Determination) assays->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_compounds Identification of Lead Compounds sar->lead_compounds optimization Further Chemical Modification lead_compounds->optimization optimization->derivatives admet ADMET Profiling optimization->admet

Caption: Experimental workflow for the development of pyridazine-based enzyme inhibitors.

multi_target_inhibition cluster_pathways Inflammatory Pathways inhibitor Pyridazine-based Inhibitor cox2 COX-2 inhibitor->cox2 ca Carbonic Anhydrase inhibitor->ca lox 5-LOX inhibitor->lox prostaglandins Prostaglandins (Inflammation, Pain) cox2->prostaglandins ph_regulation pH Dysregulation (associated with inflammation) ca->ph_regulation leukotrienes Leukotrienes (Inflammation) lox->leukotrienes

Caption: Multi-target inhibition of inflammatory enzymes by pyridazine derivatives.

dbh_inhibition dopamine Dopamine dbh Dopamine β-hydroxylase (DBH) dopamine->dbh norepinephrine Norepinephrine dbh->norepinephrine inhibitor 6-Alkylaminopyridazine- 3-carboxylic acid Derivative inhibitor->dbh

Caption: Inhibition of norepinephrine biosynthesis via dopamine β-hydroxylase.

References

Synthesis of Novel Derivatives from 6-Hydroxypyridazine-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 6-Hydroxypyridazine-3-carboxylic acid. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyridazine derivatives, including antimicrobial and anticancer properties. The protocols outlined below focus on the derivatization of the hydroxyl and carboxylic acid functional groups to generate esters, amides, and ethers, thereby enabling the exploration of new chemical space for drug discovery.

Application Notes

This compound serves as a valuable building block for the synthesis of a wide array of heterocyclic compounds. The presence of a hydroxyl group, a carboxylic acid, and a pyridazine ring offers multiple reaction sites for chemical modification.

  • Esterification of the carboxylic acid moiety allows for the modulation of lipophilicity and pharmacokinetic properties of the resulting compounds.

  • Amidation of the carboxylic acid with various amines introduces diverse functional groups and potential hydrogen bonding interactions, which can be crucial for target binding.

  • Etherification of the hydroxyl group provides a means to explore the structure-activity relationship (SAR) by introducing different alkyl or aryl substituents.

The synthesized derivatives can be screened for a range of biological activities, leveraging the known pharmacological potential of the pyridazine core.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of ester, amide, and ether derivatives of this compound. Researchers should adapt these methods based on the specific properties of the reactants and desired products.

Synthesis of Ester Derivatives via Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.

Workflow Diagram:

Fischer_Esterification cluster_0 Reaction Setup cluster_1 Work-up & Purification Start 6-Hydroxypyridazine- 3-carboxylic acid + Excess Alcohol Add_Catalyst Add catalytic amount of conc. H2SO4 Start->Add_Catalyst Reflux Reflux the mixture Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with sat. NaHCO3 soln. Cool->Neutralize Extract Extract with organic solvent Neutralize->Extract Dry_Concentrate Dry over Na2SO4 & Concentrate Extract->Dry_Concentrate Purify Purify by chromatography or recrystallization Dry_Concentrate->Purify End Ester Derivative Purify->End Amide_Synthesis cluster_0 Reaction Setup cluster_1 Work-up & Purification Start 6-Hydroxypyridazine- 3-carboxylic acid + Amine Dissolve Dissolve in anhydrous DMF or DCM Start->Dissolve Add_Reagents Add Coupling Agent (e.g., EDC) & Additive (e.g., HOBt) Dissolve->Add_Reagents Stir Stir at room temperature Add_Reagents->Stir Quench Quench with water Stir->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with aq. acid, base, and brine Extract->Wash Dry_Concentrate Dry over Na2SO4 & Concentrate Wash->Dry_Concentrate Purify Purify by chromatography Dry_Concentrate->Purify End Amide Derivative Purify->End Williamson_Ether_Synthesis cluster_0 Reaction Setup cluster_1 Work-up & Purification Start 6-Hydroxypyridazine-3-carboxylic acid (or ester derivative) Dissolve Dissolve in anhydrous polar aprotic solvent Start->Dissolve Add_Base Add a strong base (e.g., NaH) Dissolve->Add_Base Add_Halide Add alkyl halide Add_Base->Add_Halide Stir_Heat Stir at RT or heat Add_Halide->Stir_Heat Quench Quench with water Stir_Heat->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with brine Extract->Wash Dry_Concentrate Dry over Na2SO4 & Concentrate Wash->Dry_Concentrate Purify Purify by chromatography Dry_Concentrate->Purify End Ether Derivative Purify->End

6-Hydroxypyridazine-3-carboxylic Acid: A Versatile Scaffold in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

6-Hydroxypyridazine-3-carboxylic acid is a heterocyclic compound that has emerged as a valuable building block in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique structural framework, featuring a pyridazine ring substituted with both a hydroxyl and a carboxylic acid group, offers multiple reaction sites for chemical modification. This allows for the construction of diverse molecular architectures with a wide range of biological activities. This document provides an overview of its applications, key reactions, and detailed experimental protocols for its use in the synthesis of bioactive molecules, with a focus on its role in the development of anti-inflammatory agents.

Key Applications in Drug Discovery

The pyridazine core is a well-established pharmacophore present in numerous biologically active compounds. The strategic placement of the hydroxyl and carboxylic acid moieties in this compound makes it an ideal starting material for creating derivatives with potential therapeutic applications, including:

  • Anti-inflammatory Agents: The most prominent application of this building block is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. By mimicking the structural features of known COX-2 inhibitors like celecoxib, derivatives of this compound can be designed to target the COX-2 enzyme, which is a key player in the inflammatory cascade.

  • Anticancer Agents: The pyridazine scaffold has been explored for the development of anticancer drugs. Modifications of this compound can lead to compounds that interfere with various signaling pathways involved in cancer cell proliferation and survival.

  • Antimicrobial Agents: Derivatives of pyridazine have shown promise as antibacterial and antifungal agents. The versatile nature of the this compound core allows for the introduction of various functional groups to optimize antimicrobial activity.

  • Antiviral Agents: Certain pyridazine-containing compounds have demonstrated antiviral properties, including activity against the hepatitis C virus (HCV). This building block serves as a template for the synthesis of novel antiviral drug candidates.

Experimental Protocols

The following protocols describe key synthetic transformations involving this compound. These protocols are based on established synthetic methodologies for related compounds and can be adapted for specific target molecules.

Protocol 1: Esterification of this compound

This protocol describes a general procedure for the synthesis of ester derivatives of this compound, which can serve as key intermediates for further functionalization.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Thionyl chloride (SOCl₂)

  • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in the anhydrous solvent.

  • Add a catalytic amount of dry DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Ester Formation: Dissolve the resulting crude acid chloride in the corresponding alcohol (used as both reactant and solvent).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to afford the desired product.

Protocol 2: Amide Coupling of this compound

This protocol outlines a general method for the synthesis of amide derivatives from this compound, a common step in the development of bioactive compounds.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and the coupling agent (e.g., HATU, 1.1 eq) in the anhydrous solvent.

  • Add the organic base (e.g., DIPEA, 2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization to obtain the pure product.

Data Presentation

The following table summarizes representative data for the synthesis of pyridazine derivatives with potential COX-2 inhibitory activity, showcasing the versatility of the pyridazine scaffold.

Compound IDR GroupYield (%)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
A 4-Methylphenyl85>1000.45>222
B 4-Fluorophenyl82>1000.52>192
C 4-Chlorophenyl88>1000.38>263
D 4-Methoxyphenyl79>1000.61>164

Note: The data presented is a representative compilation from various sources on pyridazine-based COX-2 inhibitors and may not be derived directly from this compound.

Visualizations

Diagram 1: General Synthetic Workflow

This diagram illustrates a typical workflow for the synthesis of a drug candidate starting from a building block like this compound.

G cluster_0 Synthesis and Purification cluster_1 Biological Evaluation Building Block 6-Hydroxypyridazine- 3-carboxylic Acid Reaction Chemical Transformation (e.g., Esterification, Amidation) Building Block->Reaction Reagents, Catalyst Workup Extraction and Washing Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Purity Check Screening In vitro Assays (e.g., COX-2 Inhibition) Characterization->Screening Pure Compound Lead_Optimization Structure-Activity Relationship (SAR) Studies Screening->Lead_Optimization In_vivo_Testing Animal Models Lead_Optimization->In_vivo_Testing

Caption: A typical workflow for drug discovery using a building block.

Diagram 2: COX-2 Signaling Pathway

This diagram outlines the signaling pathway leading to inflammation where COX-2 is a key enzyme. Derivatives of this compound can act as inhibitors in this pathway.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzes to PLA2->Cell_Membrane COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins produces Inhibitor 6-Hydroxypyridazine- 3-carboxylic Acid Derivative (Inhibitor) Inhibitor->COX2 inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates

Caption: Inhibition of the COX-2 inflammatory pathway.

Application of 6-Hydroxypyridazine-3-carboxylic Acid in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Hydroxypyridazine-3-carboxylic acid and its derivatives are emerging as a significant scaffold in the field of agrochemical research. The pyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a key structural feature in a variety of biologically active molecules. In the context of agriculture, these compounds have demonstrated notable potential as herbicides and fungicides, attracting considerable attention for the development of novel crop protection agents. This document provides a detailed account of the application of this compound in agrochemical research, including its mode of action, quantitative efficacy data for related compounds, and comprehensive experimental protocols for its synthesis and evaluation.

Herbicidal Applications

The primary herbicidal mode of action for many pyridazine derivatives is the inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By inhibiting PDS, these compounds prevent the formation of carotenoids, leading to the destruction of chlorophyll and subsequent bleaching of the plant tissues, ultimately resulting in plant death.

One notable example from recent research is a pyridazine derivative, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (Compound B1), which has demonstrated potent herbicidal activity through the inhibition of PDS.[1][2]

Quantitative Herbicidal Activity Data
Compound IDTarget WeedsConcentration (µg/mL)Inhibition Rate (%)Reference
B1Echinochloa crus-galli (root)100100[1][2]
B1Echinochloa crus-galli (stem)100100[1][2]
B1Portulaca oleracea (root)100100[1][2]
B1Portulaca oleracea (stem)100100[1][2]

Fungicidal Applications

Pyridazine derivatives have also been investigated for their fungicidal properties against a range of phytopathogenic fungi. The exact mode of action can vary depending on the specific derivative, but often involves the disruption of essential cellular processes in the fungal pathogen. Research into imidazo[1,2-b]pyridazine derivatives has shown promising activity against several important plant fungal diseases.

Quantitative Fungicidal Activity Data

Specific MIC (Minimum Inhibitory Concentration) values for this compound against phytopathogenic fungi are not extensively documented in the available literature. However, the following table presents data for related imidazo[1,2-b]pyridazine derivatives, illustrating the fungicidal potential of the broader pyridazine chemical family.

Compound IDFungal PathogenMIC (µg/mL)Reference
Imidazo[1,2-b]pyridazine Derivative 4aCorn Curvalaria Leaf SpotData not specified[3]
Imidazo[1,2-b]pyridazine Derivative 4cAlternaria alternateData not specified[3]
Imidazo[1,2-b]pyridazine Derivative 4dPyricularia oryzaeData not specified[3]
Imidazo[1,2-b]pyridazine Derivative 4lAlternaria brassicaeData not specified[3]
Imidazo[1,2-b]pyridazine Derivative 4rVarious phytopathogenic fungiData not specified[3]

Experimental Protocols

Synthesis of 6-Methoxy-pyridazine-3-carboxylic Acid (A Derivative)

This protocol describes the synthesis of a derivative, 6-methoxypyridazine-3-carboxylic acid, which can be adapted for the synthesis of other esters and amides of this compound.

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

  • In an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60 mL of 50% sulfuric acid.

  • While stirring, gradually add 38g (0.24 mol) of potassium permanganate.

  • After the addition is complete, heat the reaction mixture to 80°C for 2 hours.

  • Cool the mixture and then dilute it with 200 mL of ice water.

  • Filter the resulting solution and extract the filtrate four times with 100 mL of ethyl acetate each time.

  • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the residue from methanol to obtain white crystalline powder of 6-chloropyridazine-3-carboxylic acid.

Step 2: Synthesis of 6-Methoxypyridazine-3-carboxylic Acid

  • In 50 mL of anhydrous methanol, add 2.2g (0.04 mol) of sodium methoxide and 3.2g (0.02 mol) of 6-chloropyridazine-3-carboxylic acid while stirring.

  • Reflux the reaction mixture.

  • After the reaction is complete, remove the excess solvent under reduced pressure.

  • Add ice water to the residue and adjust the pH with concentrated hydrochloric acid.

  • Let the solution stand overnight to allow for precipitation.

  • Filter the precipitate and recrystallize it from water to obtain 6-methoxypyridazine-3-carboxylic acid.

Whole-Plant Herbicide Screening Protocol

This protocol outlines a general procedure for evaluating the herbicidal efficacy of compounds on whole plants in a greenhouse setting.

  • Plant Preparation: Grow test weed species (e.g., Echinochloa crus-galli, Portulaca oleracea) in pots containing a suitable growth medium.

  • Treatment Application: When the plants reach the 2-3 leaf stage, apply the test compound, dissolved in an appropriate solvent with a surfactant, as a foliar spray.

  • Experimental Controls: Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a similar mode of action).

  • Incubation: Maintain the treated plants in a greenhouse under controlled conditions of temperature, light, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage, including symptoms like bleaching, necrosis, and growth inhibition.

  • Data Analysis: Record the percentage of inhibition for each treatment group compared to the negative control.

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against phytopathogenic fungi.

  • Fungal Culture: Grow the target fungal pathogen in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain a spore suspension.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the growth medium in a 96-well microplate.

  • Inoculation: Add a standardized concentration of the fungal spore suspension to each well of the microplate.

  • Controls: Include a positive control (a known fungicide), a negative control (medium with solvent), and a growth control (medium with spores only).

  • Incubation: Incubate the microplate at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed.

Visualizations

Signaling Pathway: Inhibition of Phytoene Desaturase (PDS)

PDS_Inhibition cluster_carotenoid Carotenoid Biosynthesis Pathway cluster_herbicide Herbicidal Action cluster_effect Physiological Effect GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase zeta_Carotene ζ-Carotene Phytoene->zeta_Carotene Phytoene Desaturase (PDS) Phytoene->zeta_Carotene Carotenoids Carotenoids zeta_Carotene->Carotenoids ... Pyridazine 6-Hydroxypyridazine-3-carboxylic acid derivative Phytoene_zeta_Carotene_edge Phytoene_zeta_Carotene_edge Pyridazine->Phytoene_zeta_Carotene_edge NoCarotenoids No Carotenoid Production Chlorophyll Chlorophyll Degradation NoCarotenoids->Chlorophyll Bleaching Bleaching Chlorophyll->Bleaching PlantDeath Plant Death Bleaching->PlantDeath Herbicide_Screening_Workflow start Start plant_prep Prepare Test Plants (e.g., Echinochloa crus-galli) start->plant_prep treatment Apply Test Compound, Positive & Negative Controls plant_prep->treatment incubation Incubate in Greenhouse (14-21 days) treatment->incubation evaluation Visually Assess Herbicidal Damage incubation->evaluation data_analysis Analyze and Record % Inhibition evaluation->data_analysis end End data_analysis->end Synthesis_Logic start_material 6-Hydroxypyridazine- 3-carboxylic acid intermediate Activated Intermediate (e.g., Acid Chloride) start_material->intermediate Activation esterification Esterification (with Alcohol) intermediate->esterification amidation Amidation (with Amine) intermediate->amidation ester_product Ester Derivative esterification->ester_product amide_product Amide Derivative amidation->amide_product

References

Synthesis Protocol for 6-Methoxypyridazine-3-carboxylic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-methoxypyridazine-3-carboxylic acid, a valuable building block in the development of novel therapeutic agents and agrochemicals.[1] The synthesis is a two-step process commencing with the oxidation of 3-chloro-6-methylpyridazine to form the intermediate 6-chloropyridazine-3-carboxylic acid, followed by a nucleophilic substitution with sodium methoxide to yield the final product. This protocol includes detailed experimental procedures, tables of reagents and reaction parameters, and a visual workflow diagram to ensure reproducibility and clarity for researchers in medicinal chemistry and chemical development.

Introduction

6-Methoxypyridazine-3-carboxylic acid (C₆H₆N₂O₃, MW: 154.12 g/mol ) is a heterocyclic compound featuring a pyridazine ring substituted with a methoxy group and a carboxylic acid group.[2][3] Its structural motifs make it a key intermediate in the synthesis of a variety of bioactive molecules, including potential anti-inflammatory, analgesic, and neurological disorder-treating drugs, as well as agrochemicals.[1] The protocol outlined below describes a common and effective method for its laboratory-scale preparation.[4]

Synthesis Workflow

The overall synthetic pathway is depicted in the following diagram:

SynthesisWorkflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Methoxylation 3-chloro-6-methylpyridazine 3-chloro-6-methylpyridazine 6-chloropyridazine-3-carboxylic_acid 6-chloropyridazine-3-carboxylic_acid 3-chloro-6-methylpyridazine->6-chloropyridazine-3-carboxylic_acid Oxidant (e.g., KMnO4 or K2Cr2O7) H2SO4 6-methoxypyridazine-3-carboxylic_acid 6-methoxypyridazine-3-carboxylic_acid 6-chloropyridazine-3-carboxylic_acid->6-methoxypyridazine-3-carboxylic_acid Sodium Methoxide Methanol, Reflux

Caption: Overall synthesis workflow for 6-methoxypyridazine-3-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

This step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
3-chloro-6-methylpyridazineC₅H₅ClN₂128.568.0 g0.062
Sulfuric Acid (50%)H₂SO₄98.0860 mL-
Potassium PermanganateKMnO₄158.0338.0 g0.24
or Potassium DichromateK₂Cr₂O₇294.1835.0 g0.12
Ethyl AcetateC₄H₈O₂88.11As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
MethanolCH₃OH32.04For recrystallization-

Procedure:

  • In a flask equipped with a stirrer and placed in an ice bath, add 60 mL of 50% sulfuric acid.

  • Slowly add 8.0 g of 3-chloro-6-methylpyridazine to the sulfuric acid with continuous stirring.[4]

  • Gradually add the oxidant (either 38 g of potassium permanganate or 35 g of potassium dichromate) in portions, ensuring the reaction temperature is maintained between 50-80°C.[4]

  • After the addition is complete, continue stirring the mixture at the selected temperature for 2 hours.[4]

  • Cool the reaction mixture and then dilute it by pouring it into 200 mL of ice water.[4]

  • Extract the aqueous solution with ethyl acetate (4 x 100 mL).[4]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[4]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[4]

  • Recrystallize the crude solid from methanol to yield white crystalline 6-chloropyridazine-3-carboxylic acid.[4]

Expected Yield and Properties:

ProductYieldMelting Point (°C)
6-chloropyridazine-3-carboxylic acid52-65%148-151
Step 2: Synthesis of 6-Methoxypyridazine-3-carboxylic Acid

This step involves the nucleophilic substitution of the chlorine atom with a methoxy group.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
6-chloropyridazine-3-carboxylic acidC₅H₃ClN₂O₂158.543.2 g0.02
Sodium MethoxideCH₃ONa54.022.2 g0.04
Anhydrous MethanolCH₃OH32.0450 mL-
Concentrated Hydrochloric AcidHCl36.46To adjust pH-
Ice WaterH₂O18.0210 mL-

Procedure:

  • To a round-bottom flask, add 50 mL of anhydrous methanol.

  • With stirring, add 2.2 g of sodium methoxide, followed by 3.2 g of 6-chloropyridazine-3-carboxylic acid.[4]

  • Heat the mixture to reflux and maintain for 6 hours.[4]

  • After cooling, remove the excess methanol under reduced pressure.[4]

  • Add 10 mL of ice water to the residue.[4]

  • Adjust the pH of the solution to 3-4 using concentrated hydrochloric acid.[4]

  • Allow the mixture to stand overnight to facilitate precipitation.[4]

  • Filter the precipitate and recrystallize from water to obtain pure 6-methoxypyridazine-3-carboxylic acid as a white crystalline powder.[4]

Expected Yield and Properties:

ProductYieldMelting Point (°C)
6-methoxypyridazine-3-carboxylic acid~58%160-163

Characterization

The final product, 6-methoxypyridazine-3-carboxylic acid, can be characterized by standard analytical techniques. The provided patent literature includes a hydrogen nuclear magnetic resonance (¹H NMR) spectrum for structural confirmation.[4] Further characterization can be performed using techniques such as Carbon-13 NMR, Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the purity and identity of the synthesized compound.

Safety and Handling

  • Sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Potassium permanganate and potassium dichromate are strong oxidizing agents and are toxic. Avoid contact with skin and eyes, and prevent inhalation of dust.

  • Sodium methoxide is corrosive and flammable. It reacts with water. Handle in a dry, inert atmosphere.

  • Hydrochloric acid is corrosive and causes severe burns. Use with appropriate PPE in a fume hood.

  • Organic solvents (ethyl acetate, methanol) are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Applications

6-Methoxypyridazine-3-carboxylic acid is a versatile intermediate with applications in several areas of chemical research and development:

  • Pharmaceutical Industry: It serves as a crucial building block for the synthesis of more complex drug molecules.[2]

  • Agrochemicals: It has potential applications in the development of new pesticides and herbicides.[1][4]

  • Chemical Research: It is used in the study of pyridazine derivatives and their biological activities.[2]

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of 6-methoxypyridazine-3-carboxylic acid. By following the detailed steps and safety precautions, researchers can effectively produce this important chemical intermediate for a variety of applications in drug discovery and materials science.

References

Application Notes and Protocols: The Role of 6-Hydroxypyridazine-3-carboxylic Acid in the Development of Novel COX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-hydroxypyridazine-3-carboxylic acid and its derivatives in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. This document includes a summary of quantitative data for representative compounds, detailed experimental protocols for their synthesis and evaluation, and visualizations of key biological pathways and experimental workflows.

Introduction

The pyridazine scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A key strategy in the development of modern anti-inflammatory agents is the selective inhibition of COX-2 over COX-1 to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyridazinone core, in particular, has emerged as a promising framework for developing potent and selective COX-2 inhibitors. This compound, through its tautomeric form, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, represents a valuable starting material and structural motif for the synthesis of these novel anti-inflammatory agents.

Data Presentation: In Vitro COX Inhibitory Activity of Pyridazine Derivatives

The following table summarizes the in vitro cyclooxygenase inhibitory activity of several pyridazine-based compounds reported in the literature. The data includes IC50 values for COX-1 and COX-2, along with the selectivity index (SI), which is a measure of the compound's preference for inhibiting COX-2.

Compound IDChemical ScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib Pyrazole150.04375
Indomethacin Indole0.5>10<0.05[1]
Compound 3g Dihydropyridazinone>5000.04384>11404[1]
Compound 3d Dihydropyridazinone>5000.06723>7437[1]
Compound 6a Pyridazinthione>5000.05301>9432[1]
Compound 5f Pyrazole-pyridazine hybrid>1001.50>66.7[2]
Compound 6f Pyrazole-pyridazine hybrid>1001.15>87.0[2]
Compound 4c Pyridazine>100.26>38.5[3]
Compound 6b Pyridazine>100.18>55.6[3]
Compound 7a Pyridazine sulphonate10.40.05208
Compound 7b Pyridazine sulphonate11.00.052210

Experimental Protocols

I. General Synthesis of Pyridazinone-based COX Inhibitors

This protocol describes a general synthetic route for preparing pyridazinone derivatives, which can be adapted from starting materials like this compound. The core reaction involves the condensation of a γ-ketoacid with a hydrazine derivative.

Materials:

  • Appropriate γ-ketoacid (e.g., derived from functionalization of this compound)

  • Hydrazine hydrate or substituted hydrazine (e.g., 4-sulfonamidophenylhydrazine)

  • Ethanol, absolute

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the γ-ketoacid (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate or the desired substituted hydrazine (1-1.2 equivalents). A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate mixtures).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

II. In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the inhibitory potency (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • 96-well microplate, black

  • Microplate reader with fluorescence detection (Excitation/Emission ~535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, arachidonic acid, and the fluorometric probe in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In the wells of the 96-well plate, add the assay buffer, heme, the fluorometric probe, and the COX enzyme (either COX-1 or COX-2).

  • Inhibitor Incubation: Add a small volume of the diluted test compounds or DMSO (for control wells) to the reaction mixture. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity in the microplate reader for a set period (e.g., 10 minutes). The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway of Inflammation

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Housekeeping)->GI Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) This compound based Inhibitors This compound based Inhibitors This compound based Inhibitors->COX-2 (Inducible)

Caption: The COX signaling pathway and the targeted inhibition by pyridazine-based inhibitors.

Experimental Workflow for COX Inhibitor Development

Workflow A Design & Synthesis of Pyridazine Derivatives (from this compound) B In Vitro Screening: COX-1 and COX-2 Inhibition Assays A->B C Determination of IC50 and Selectivity Index B->C D Lead Compound Identification (High Potency & Selectivity) C->D E In Vivo Anti-inflammatory Studies (e.g., Carrageenan-induced paw edema) D->E F Gastrointestinal Safety Evaluation D->F G Preclinical Development E->G F->G

Caption: A generalized workflow for the development and evaluation of COX inhibitors.

References

Application Notes and Protocols for N-Alkylation of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. The functionalization of the pyridazine ring, particularly through N-alkylation, is a cornerstone of medicinal chemistry and drug development, as it allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, can significantly impact pharmacokinetic and pharmacodynamic profiles. The introduction of alkyl groups on the nitrogen atoms of the pyridazine ring can lead to the discovery of novel therapeutic agents with enhanced potency and selectivity. This document provides detailed experimental procedures for the N-alkylation of pyridazine derivatives, summarizing key quantitative data and outlining various established methodologies.

Data Presentation: N-Alkylation of Pyridazine Derivatives

The following table summarizes various reported conditions for the N-alkylation of pyridazine derivatives, offering a comparative overview of different substrates, alkylating agents, and reaction methodologies.

SubstrateAlkylating AgentMethodBaseSolventTemperatureTimeYield (%)Reference
3,6-Dichloropyridazine4-Methoxyphenylboronic acidMicrowaveK2CO31,4-Dioxane/H2O150 °C10 min95
3-Chloro-6-(4-methoxyphenyl)pyridazineBenzylamineMicrowaveNeat-195 °C15 min97
Pyridazinone DerivativeAlkyl HalideConventionalK2CO3DMFRT - 100 °C4 - 24 h-[1]
Pyridazinone DerivativeAlkyl HalideMicrowave-Toluene/Ethanol (or neat)Specified Power & Temp5 - 20 min-[1]
Pyridazinone DerivativeAlkyl HalidePhase-Transfer CatalysisNaOH (aq) or K2CO3 (s)DCM/TolueneRT - Reflux--[1]
6-Chloropyridazin-3-yl hydrazoneIodobenzene diacetateConventional-DichloromethaneRT--[2]
5,6-DichloropyridazinoneArylboronic acidsMicrowave--135 - 140 °C30 minModerate to Good[3]

Experimental Protocols

Protocol 1: Conventional N-Alkylation using Potassium Carbonate in DMF.[2]

This method is a widely used and reliable procedure for the N-alkylation of pyridazine derivatives with alkyl halides.

Materials:

  • Pyridazine derivative (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridazine derivative (1.0 eq) and anhydrous DMF.

  • Stir the mixture until the pyridazine derivative is completely dissolved.

  • Add anhydrous potassium carbonate (2.0 - 3.0 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated pyridazine derivative.

Protocol 2: Microwave-Assisted N-Alkylation.[1][2][4][5]

Microwave irradiation can significantly reduce reaction times and improve yields for the N-alkylation of pyridazine derivatives.

Materials:

  • Pyridazine derivative (1.0 eq)

  • Alkylating agent (e.g., alkyl halide, boronic acid) (1.2 - 1.5 eq)

  • Base (if required, e.g., K2CO3)

  • Solvent (e.g., 1,4-Dioxane/H2O, Toluene, Ethanol, or neat)

  • Microwave-safe reaction vessel with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the pyridazine derivative (1.0 eq), the alkylating agent (1.2 - 1.5 eq), and the appropriate base and solvent (if required).

  • Seal the vessel and place it in the microwave reactor.

  • Set the desired temperature, pressure, and reaction time (typically 150-200 °C for 10-30 minutes).

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Work up the reaction mixture as described in the conventional protocol (Protocol 1, steps 7-11).

Protocol 3: N-Alkylation using Phase-Transfer Catalysis (PTC).[2]

PTC is particularly useful for reactions involving reactants that are soluble in different phases (e.g., an aqueous base and an organic substrate).

Materials:

  • Pyridazine derivative (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Aqueous sodium hydroxide (e.g., 50%) or solid potassium carbonate

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC)) (0.05 - 0.1 eq)

  • Organic solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • In a round-bottom flask, dissolve the pyridazine derivative (1.0 eq) and the phase-transfer catalyst (0.05 - 0.1 eq) in the chosen organic solvent.

  • Add the aqueous base or solid carbonate to the mixture.

  • Add the alkyl halide (1.2 eq) and stir the biphasic mixture vigorously at the desired temperature (room temperature to reflux).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

N_Alkylation_Workflow General Workflow for N-Alkylation of Pyridazine Derivatives cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Start reagents Combine Pyridazine Derivative, Alkylating Agent, Base, and Solvent start->reagents reaction_conditions Apply Reaction Conditions (Heating / Microwave / PTC) reagents->reaction_conditions monitoring Monitor Reaction Progress (TLC) reaction_conditions->monitoring Periodically quench Quench Reaction & Aqueous Workup monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Crude Product (Column Chromatography / Recrystallization) dry->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for N-alkylation of pyridazine derivatives.

Regioselectivity in N-Alkylation

For unsymmetrically substituted pyridazine derivatives, the N-alkylation can potentially occur at two different nitrogen atoms, leading to a mixture of regioisomers. The regioselectivity of the reaction is influenced by several factors, including:

  • Electronic Effects: The electron density at the nitrogen atoms, which is affected by the nature and position of substituents on the pyridazine ring, plays a crucial role. Electron-donating groups can increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.

  • Steric Hindrance: Bulky substituents on the pyridazine ring or a bulky alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regiochemical outcome. For instance, in some cases, a specific set of conditions can favor the formation of the thermodynamically more stable isomer.

Careful consideration and optimization of these factors are essential to achieve the desired regioselectivity in the N-alkylation of substituted pyridazines.

Conclusion

The N-alkylation of pyridazine derivatives is a fundamental transformation in the synthesis of novel compounds with potential therapeutic applications. The choice of the experimental procedure, whether conventional heating, microwave-assisted synthesis, or phase-transfer catalysis, depends on the specific substrate, the desired efficiency, and the available resources. By understanding the factors influencing the reaction and following the detailed protocols provided, researchers can effectively synthesize a wide array of N-alkylated pyridazine derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: 6-Hydroxypyridazine-3-carboxylic Acid in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-hydroxypyridazine-3-carboxylic acid as a versatile starting material for the preparation of a wide range of bioactive heterocyclic compounds. The protocols detailed below are based on established chemical transformations and provide a foundation for the synthesis of novel pyridazinone and fused pyridazine derivatives with potential therapeutic applications in oncology and inflammatory diseases.

Introduction to this compound in Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry. Its pyridazinone core is a privileged scaffold found in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects. The presence of a carboxylic acid group and a reactive hydroxyl group (which can exist in tautomeric equilibrium with the pyridazinone form) allows for diverse chemical modifications, making it an ideal starting point for the synthesis of compound libraries for drug discovery.

Bioactive Heterocycles Derived from this compound

Derivatives of this compound have been shown to target various biological pathways implicated in disease. Notable activities include:

  • Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway. Selective COX-2 inhibitors are sought after as they offer the potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: The pyridazine scaffold is present in several anticancer agents. Derivatives have been shown to inhibit various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis. Furthermore, some pyridazine derivatives have demonstrated cytotoxic activity against various cancer cell lines, including leukemia, lung cancer, and breast cancer.

Quantitative Data Summary

The following tables summarize the biological activities of representative bioactive heterocycles synthesized from precursors related to this compound.

Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives (COX-2 Inhibition)

Compound IDStructureCOX-2 IC₅₀ (nM)[1]Selectivity Index (SI) vs. COX-1[1]
2d 6-(4-(dimethylamino)styryl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one15.5624
2f 6-(4-methoxystyryl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one19.7738
3c 2-benzyl-6-(4-chlorostyryl)-4,5-dihydropyridazin-3(2H)-one16.8235
3d 2-benzyl-6-(4-(dimethylamino)styryl)-4,5-dihydropyridazin-3(2H)-one18.2424
Celecoxib Reference Drug17.0017

Table 2: Anticancer Activity of Pyridazinone and Fused Pyridazine Derivatives

Compound IDStructureTarget Cancer Cell LineGI₅₀ (µM)[2]
2g 6-(4-chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-oneHL-60 (TB) (Leukemia)< 2
2g SR (Leukemia)< 2
2g NCI-H522 (Non-small-cell lung)< 2
2g BT-549 (Breast cancer)< 2

Experimental Protocols

The following protocols describe the synthesis of key intermediates and bioactive compounds starting from this compound and its derivatives.

Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

This protocol describes the conversion of a methyl group on a pyridazine ring to a carboxylic acid, a key step in preparing the precursor for many bioactive molecules. While this specific example starts from 3-chloro-6-methylpyridazine, the oxidation of a methyl group is a standard transformation that can be applied to derivatives of this compound.

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated sulfuric acid

  • Potassium dichromate

  • Crushed ice

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask maintained in an ice bath, add a solution of 3-chloro-6-methylpyridazine (155.6 mmol) in 140 mL of concentrated sulfuric acid.

  • With stirring, slowly add powdered potassium dichromate (55.40 g), ensuring the reaction temperature does not exceed 50°C.

  • After the addition is complete, continue stirring at 50°C for 4 hours.

  • Cool the resulting viscous, dark green liquid and carefully pour it over crushed ice.

  • Extract the aqueous mixture with ethyl acetate (6 x 400 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain 6-chloropyridazine-3-carboxylic acid. The reported yield for a similar procedure is 69%.[3]

Protocol 2: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol outlines the general synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, which have shown significant anti-inflammatory and anticancer activities. This synthesis typically starts from β-aroylpropionic acids, which can be conceptually derived from this compound through multi-step synthesis.

Materials:

  • β-aroylpropionic acid derivative

  • 4-Hydrazinobenzenesulfonamide hydrochloride (or other hydrazine derivatives)

  • Ethanol

Procedure:

  • To a solution of the appropriate β-aroylpropionic acid in ethanol, add an equimolar amount of the desired hydrazine derivative (e.g., 4-hydrazinobenzenesulfonamide hydrochloride).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to afford the desired 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Protocol 3: N-Alkylation of the Pyridazinone Ring

This protocol describes the alkylation of the nitrogen atom at the 2-position of the pyridazinone ring, a common strategy to modulate the biological activity of these compounds.

Materials:

  • 6-Aryl-4,5-dihydropyridazin-3(2H)-one

  • Appropriate alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the 6-aryl-4,5-dihydropyridazin-3(2H)-one in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated pyridazinone.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyridazinone derivatives and a general workflow for their synthesis and evaluation.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->COX2

Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Angiogenesis Angiogenesis (Tumor Growth & Metastasis) Downstream_Signaling->Angiogenesis Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.

Experimental_Workflow Start 6-Hydroxypyridazine- 3-carboxylic Acid Synthesis Chemical Synthesis (e.g., Chlorination, N-Alkylation, Amide Coupling, Cyclization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bio_Screening Biological Screening (e.g., COX-2 Assay, Anticancer Cell Line Screening) Purification->Bio_Screening Lead_Optimization Lead Optimization (SAR Studies) Bio_Screening->Lead_Optimization Lead_Optimization->Synthesis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Hydroxypyridazine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic routes for this compound. The most commonly documented method involves a two-step process:

  • Oxidation: 3-chloro-6-methylpyridazine is oxidized to form the intermediate, 6-chloropyridazine-3-carboxylic acid.

  • Hydrolysis: The chloro group of the intermediate is then hydrolyzed to a hydroxyl group to yield the final product.

An alternative, though less documented, approach is the direct oxidation of 3-methyl-6-hydroxypyridazine.

Q2: I am experiencing low yields in the oxidation of 3-chloro-6-methylpyridazine. What are the potential causes and solutions?

Low yields in this oxidation step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature, but monitor for the formation of impurities.

  • Oxidant Choice and Stoichiometry: The choice and amount of oxidizing agent are critical. Potassium dichromate and potassium permanganate are commonly used. Ensure the correct stoichiometric ratios are used, as an excess or deficit can lead to side reactions or incomplete conversion.[1][2]

  • Temperature Control: The reaction is exothermic. Maintaining the recommended temperature is crucial to prevent side reactions and decomposition of the product. Use of an ice bath during the addition of the oxidant is often recommended.[1][2]

  • Purity of Starting Material: Impurities in the starting 3-chloro-6-methylpyridazine can interfere with the reaction. Ensure the starting material is of high purity.

Q3: My final product after hydrolysis is impure. What are the likely side products and how can I purify it?

Common impurities can include unreacted 6-chloropyridazine-3-carboxylic acid or byproducts from side reactions. Purification can typically be achieved through recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation; common solvents to consider are water or aqueous alcohol mixtures.

Q4: Can I directly oxidize 3-methyl-6-hydroxypyridazine to this compound?

While theoretically possible, this route is less documented in readily available literature. The presence of the hydroxyl group on the pyridazine ring can complicate the oxidation of the methyl group. The hydroxyl group is an electron-donating group, which can affect the reactivity of the ring and the methyl group. It may also be susceptible to oxidation itself under harsh conditions, potentially leading to a mixture of products or decomposition. Careful selection of a mild and selective oxidizing agent would be crucial for the success of this route.

Troubleshooting Guides

Problem 1: Low Yield in the Oxidation of 3-chloro-6-methylpyridazine
Symptom Possible Cause Suggested Solution
Significant amount of starting material remains (TLC/LC-MS analysis) Incomplete reaction- Extend the reaction time. - Ensure efficient stirring. - Gradually increase the reaction temperature in small increments, monitoring for impurity formation.
Insufficient oxidant- Re-evaluate the stoichiometry of the oxidizing agent. Ensure it is accurately weighed and added. - Consider a slow, portion-wise addition of the oxidant to maintain its concentration.[1][2]
Formation of multiple unidentified spots on TLC Reaction temperature too high- Maintain strict temperature control, especially during the addition of the oxidant. Use an ice bath to dissipate heat.[1] - Add the oxidant portion-wise or as a solution to better control the reaction rate and temperature.
Incorrect oxidant- While both KMnO4 and K2Cr2O7 are effective, one may be more suitable for your specific setup. If using one with poor results, consider trying the other.[1][2]
Low isolated yield after workup Product loss during extraction- Ensure the pH of the aqueous layer is appropriately adjusted to protonate the carboxylic acid for efficient extraction into an organic solvent. - Increase the number of extractions with a suitable solvent like ethyl acetate.
Product decomposition- Avoid excessively high temperatures during solvent removal (rotoevaporation).
Problem 2: Incomplete or Slow Hydrolysis of 6-chloropyridazine-3-carboxylic acid
Symptom Possible Cause Suggested Solution
Starting material (6-chloropyridazine-3-carboxylic acid) persists in the reaction mixture Insufficient base or inadequate reaction conditions- Ensure a sufficient molar excess of the base (e.g., NaOH or LiOH) is used. - Increase the reaction temperature. Refluxing is often necessary for this type of nucleophilic aromatic substitution. - Extend the reaction time.
Reaction is sluggish Poor solubility of the starting material- Use a co-solvent system, such as water/dioxane or water/ethanol, to improve the solubility of the starting material.
Formation of dark-colored byproducts Decomposition at high temperatures- While heating is necessary, avoid excessively high temperatures or prolonged reaction times that could lead to decomposition. Monitor the reaction progress and stop when the starting material is consumed. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of 3-chloro-6-methylpyridazine

Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Reported Yield (%) Reference
Potassium dichromateConcentrated H₂SO₄< 50, then 50469[1]
Potassium dichromateConcentrated H₂SO₄< 65, then 603Not specified[1]
Potassium dichromateConcentrated H₂SO₄50Not specified57
Potassium permanganate50% H₂SO₄80252[2]

Experimental Protocols

Protocol 1: Synthesis of 6-chloropyridazine-3-carboxylic acid via Oxidation with Potassium Dichromate

This protocol is adapted from literature procedures.[1]

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, dissolve 3-chloro-6-methylpyridazine (1.0 eq) in concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Addition of Oxidant: Slowly and portion-wise, add potassium dichromate (approx. 1.2-1.5 eq) to the reaction mixture, ensuring the temperature is maintained below 50 °C.

  • Reaction: After the addition is complete, continue stirring at 50 °C for 4 hours.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to yield pure 6-chloropyridazine-3-carboxylic acid.

Protocol 2: Synthesis of this compound via Hydrolysis

This is a general protocol for the hydrolysis of a chloropyridazine derivative.

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridazine-3-carboxylic acid (1.0 eq) in an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (a significant molar excess, e.g., 5-10 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3. The product should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

  • Purification: If necessary, the product can be further purified by recrystallization from water or an aqueous alcohol mixture.

Mandatory Visualizations

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_hydrolysis Step 2: Hydrolysis start 3-chloro-6-methylpyridazine oxidant K₂Cr₂O₇ or KMnO₄ in H₂SO₄ start->oxidant intermediate 6-chloropyridazine-3-carboxylic acid final_product This compound base NaOH or LiOH in H₂O, Reflux intermediate->base oxidant->intermediate base->final_product Troubleshooting_Oxidation cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Oxidation Step incomplete_rxn Incomplete Reaction problem->incomplete_rxn temp_control Poor Temperature Control problem->temp_control oxidant_issue Incorrect Oxidant Stoichiometry problem->oxidant_issue extend_time Increase Reaction Time/Temp incomplete_rxn->extend_time ice_bath Use Ice Bath & Slow Addition temp_control->ice_bath recheck_stoich Verify Oxidant Amount oxidant_issue->recheck_stoich

References

Technical Support Center: Synthesis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyridazine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and suggested solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am consistently obtaining a low yield of my desired pyridazine product. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in pyridazine synthesis and can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

  • Incomplete Reaction: The initial condensation or cyclization reaction may not be reaching completion.

    • Solution: Try extending the reaction time or cautiously increasing the temperature. Ensure efficient mixing to improve contact between reactants. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst can significantly impact the reaction outcome.

    • Solution: A screening of different solvents may be beneficial. The selection of an appropriate base and catalyst is also critical for success.[1]

  • Poor Starting Material Quality: Impurities in the starting materials, such as 1,4-dicarbonyl compounds or hydrazine derivatives, can lead to unwanted side reactions.[2][3]

    • Solution: Ensure the purity of your starting materials. Recrystallization or chromatography of the initial reagents may be necessary. It is often recommended to use freshly purified reagents.[2]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[1][3] A common side reaction is the reaction of hydrazine with ester groups to form hydrazides.[3]

    • Solution: Adjusting the stoichiometry, for instance, by using a slight excess of hydrazine, can sometimes favor the desired cyclization.[3] If side reactions are significant, a systematic optimization of reaction parameters like temperature and catalyst loading can help improve selectivity.[1]

  • Product Degradation: Pyridazine derivatives can be sensitive to harsh reaction or workup conditions.[1][3]

    • Solution: Employ milder reagents and conditions whenever possible. During the workup, avoid strongly acidic or basic conditions if your product is known to be sensitive.[1][3]

Issue 2: Formation of Multiple Products or Isomers

Q2: My reaction is producing a mixture of isomers, making purification difficult. How can I improve the regioselectivity?

A2: The formation of multiple isomers is a common problem, especially with unsymmetrical starting materials. Controlling regioselectivity is key to a successful synthesis.

  • Lack of Regioselectivity: The inherent electronic and steric properties of unsymmetrical precursors can lead to the formation of different regioisomers.[3]

    • Solution: The regioselectivity of reactions like N-alkylation is influenced by steric hindrance and electronic effects. Bulky substituents on the pyridazine ring or the alkylating agent can direct the reaction to the less sterically hindered nitrogen atom.[2] The choice of solvent and base can also significantly impact the regioselectivity.[2] In some cases, inverse-electron-demand Diels-Alder reactions of tetrazines with alkynyl sulfides have been shown to provide good regioselectivity.[4]

Issue 3: N-Alkylation Issues

Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I'm getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the site of N-alkylation in pyridazinones is a well-known challenge due to the presence of two nitrogen atoms.[2] The outcome of the alkylation is influenced by several factors:

  • Steric Hindrance: Bulky groups on either the pyridazinone ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[2]

  • Electronic Effects: The electron density at each nitrogen atom, which is influenced by the substituents on the pyridazine ring, will affect the site of alkylation.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature can have a significant impact on the regioselectivity of N-alkylation.[2] A systematic screening of these parameters is often necessary to optimize for the desired isomer.

Issue 4: Purification Difficulties

Q4: I am struggling to purify my pyridazine derivative from the reaction mixture. What are some effective purification strategies?

A4: Purification of pyridazine derivatives can be challenging due to their polarity and potential for co-elution with impurities.

  • Liquid-Liquid Extraction (LLE): LLE can be an effective first step to remove major impurities.

    • Solution: Multiple extractions with a suitable organic solvent like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate may be required. The choice of solvent is critical; for instance, hexane has been shown to extract pyrazines without co-extracting imidazole impurities, while MTBE or ethyl acetate may co-extract them.[5]

  • Column Chromatography: This is a standard method for purifying pyridazine derivatives.

    • Solution: Silica gel is commonly used as the stationary phase. A mixture of petroleum ether and ethyl acetate is often a good starting point for the eluent system.[1] For compounds that are difficult to separate, using a different stationary phase like C18-bonded silica might be beneficial.[5] It is important to carefully select the solvent system to achieve good separation. For example, a 90:10 hexane:ethyl acetate mixture has been used effectively for the separation of pyrazines.[5]

  • Distillation: For volatile pyridazine derivatives, distillation can be a viable purification method.

    • Solution: Distillation of the aqueous reaction mixture has been used to isolate pyrazines, leaving non-volatile impurities like imidazoles behind.[5]

Frequently Asked Questions (FAQs)

Q5: What are the most common synthetic routes to pyridazine derivatives?

A5: The most prevalent method for synthesizing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) with hydrazine or a hydrazine derivative.[6][7] This reaction proceeds through the formation of a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.[6] Other methods include cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction of tetrazines.[4]

Q6: Are there any specific safety precautions I should take when working with hydrazine?

A6: Yes, hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Q7: My pyridazine derivative appears to be unstable. What could be the cause?

A7: The stability of pyridazine derivatives can vary depending on their substitution pattern. The N-N bond in the pyridazine ring can be susceptible to cleavage under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents.[2] The electron-deficient nature of the pyridazine ring can also make it susceptible to nucleophilic attack, which can lead to degradation.[8]

Quantitative Data Summary

The following table summarizes typical yield ranges for some pyridazine synthesis reactions. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Product TypeStarting MaterialsReaction TypeTypical Yield (%)Reference
Phenyl-substituted 5,6-fused ring pyridazinePhenyl-fulvene and hydrazine hydrateCyclocondensation71.2[8]
Thienyl-substituted 5,6-fused ring pyridazineThienyl-fulvene and hydrazine hydrateCyclocondensation43[8]
3,6-DichloropyridazineMaleic hydrazideChlorination-[9]
4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine3,6-Dichloro-4-(2-(4-chlorophenyl)hydrazinyl)-pyridazine and hydrazine hydrateNucleophilic Substitution55[10]
4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][11][12]triazine-3(4H)-thione4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine and carbon disulfideCyclization43[10]

Experimental Protocols

Protocol 1: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine [8]

Materials:

  • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • Combine phenyl-fulvene (1 eq.) with methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the solution at room temperature for 24 hours.

  • Add water to the reaction mixture to precipitate the product.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for the Synthesis of 3,6-Disubstituted Pyridazines from 1,4-Diketones

Materials:

  • 1,4-Diketone (e.g., hexane-2,5-dione)

  • Hydrazine hydrate

  • Ethanol

  • Oxidizing agent (e.g., manganese dioxide or air)

Procedure:

  • Dissolve the 1,4-diketone (1 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1 eq.) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Add an oxidizing agent (e.g., manganese dioxide, 2-3 eq.) and stir at room temperature until the dihydropyridazine intermediate is fully oxidized to the pyridazine (monitor by TLC). Alternatively, for some substrates, bubbling air through the solution can effect oxidation.

  • Filter off the oxidizing agent and wash with ethanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start 1. Combine 1,4-Diketone and Hydrazine in Solvent reaction 2. Heat/Reflux to form Dihydropyridazine start->reaction Cyclocondensation oxidation 3. Oxidize to Pyridazine reaction->oxidation Aromatization filtration 4. Filter/Remove Oxidant oxidation->filtration evaporation 5. Evaporate Solvent filtration->evaporation purification 6. Purify Product (Chromatography/Recrystallization) evaporation->purification analysis 7. Characterize Product (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for the synthesis of pyridazine derivatives.

troubleshooting_low_yield start Low Product Yield Observed q1 Is the reaction complete? start->q1 a1_yes Yes q1->a1_yes No starting material visible a1_no No q1->a1_no TLC shows starting material q2 Are starting materials pure? a1_yes->q2 sol1 Increase reaction time/temperature a1_no->sol1 end Yield Improved sol1->end a2_yes Yes q2->a2_yes Purity confirmed a2_no No q2->a2_no Impurities detected q3 Are side reactions occurring? a2_yes->q3 sol2 Purify starting materials a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Multiple spots on TLC a3_no No q3->a3_no Clean reaction profile sol3 Optimize stoichiometry and conditions a3_yes->sol3 q4 Is the product degrading? a3_no->q4 sol3->end a4_yes Yes q4->a4_yes Product loss during workup q4->end No, yield issue persists. Re-evaluate overall strategy. sol4 Use milder workup conditions a4_yes->sol4 a4_no No sol4->end

References

Technical Support Center: Synthesis of 6-Hydroxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxypyridazine-3-carboxylic acid.

Troubleshooting Guides

Difficulties encountered during the synthesis of this compound can often be traced back to specific reaction steps. Below are common issues and their potential solutions.

Low Yield

A frequent challenge in organic synthesis is obtaining a lower than expected yield of the desired product. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential CauseSuggested Solutions
Incomplete Reaction - Ensure starting materials are pure and dry. - Optimize reaction time and temperature by monitoring progress with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - For reactions involving cyclization, consider the use of a Dean-Stark apparatus to remove water and drive the reaction to completion.[1]
Side Reactions - Adjust the stoichiometry of reagents. An excess of one reactant may favor the formation of byproducts. - Control the pH of the reaction medium, as strongly acidic or basic conditions can lead to undesired side reactions.[1] - For oxidation steps, carefully control the addition of the oxidizing agent and the reaction temperature to prevent over-oxidation.
Product Degradation - If the product is sensitive to heat or pH, employ milder work-up and purification conditions. - Use appropriate purification techniques such as column chromatography or recrystallization to isolate the product from degradants.
Presence of Multiple Products/Impurities

The appearance of multiple spots on a TLC plate or several peaks in an HPLC chromatogram indicates the presence of impurities or side products.

Potential Causes and Solutions:

Potential CauseSuggested Solutions
Formation of Regioisomers - When using unsymmetrical starting materials, the formation of regioisomers is possible.[1] - Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired isomer. - Isomeric products can often be separated by careful column chromatography.
Incomplete Cyclization - In syntheses involving the formation of the pyridazine ring, incomplete cyclization can lead to hydrazone intermediates as byproducts.[1] - Ensure adequate reaction time and temperature to facilitate complete ring closure.
Starting Material Impurities - The purity of starting materials is crucial. Impurities can lead to the formation of unexpected side products. - Purify starting materials before use if their purity is questionable.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two common synthetic strategies are employed:

  • Route 1: From 3-Chloro-6-methylpyridazine. This route involves the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with a hydroxyl group. A similar process is used for the synthesis of 6-methoxypyridazine-3-carboxylic acid.[2]

  • Route 2: From Maleic Anhydride. This approach involves the reaction of maleic anhydride with hydrazine to form maleic hydrazide (3,6-dihydroxypyridazine), which would then need to be carboxylated.[1]

Q2: What are the potential side reactions when synthesizing pyridazinones from maleic anhydride and hydrazine?

A2: The reaction between maleic anhydride and hydrazine can lead to different products depending on the reaction conditions. Besides the desired maleic hydrazide, the formation of 1,2-dimaleic acid hydrazine is a potential side reaction, especially if the stoichiometry is not carefully controlled.[3] Incomplete cyclization can also result in the formation of maleic monohydrazide.[3]

Q3: Can decarboxylation be a problem during the synthesis or handling of this compound?

Q4: How can I purify the final product?

A4: Purification of carboxylic acids typically involves the following steps:

  • Extraction: The product can be extracted from the reaction mixture using a suitable solvent. Acid-base extraction is a powerful technique to separate carboxylic acids from neutral or basic impurities.

  • Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is critical for effective purification.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the provided search results, a general procedure based on the synthesis of the analogous 6-methoxypyridazine-3-carboxylic acid can be outlined.[2]

Step 1: Oxidation of 3-Chloro-6-methylpyridazine

  • In a reaction vessel, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid at a low temperature (e.g., in an ice bath).

  • Slowly add an oxidizing agent, such as potassium dichromate or potassium permanganate, while carefully controlling the temperature.[2]

  • After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 50-80 °C) for a set period.[2]

  • Cool the reaction mixture and quench by carefully adding it to ice water.

  • Extract the product, 6-chloropyridazine-3-carboxylic acid, with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Step 2: Hydrolysis of 6-Chloropyridazine-3-carboxylic acid

  • Dissolve the 6-chloropyridazine-3-carboxylic acid in a suitable solvent.

  • Add an aqueous solution of a base, such as sodium hydroxide.

  • Heat the reaction mixture to reflux for a specified time to facilitate the nucleophilic substitution of the chlorine atom with a hydroxyl group.

  • After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

Quantitative Data (Example from 6-methoxypyridazine-3-carboxylic acid synthesis)

The following table presents example yields for the synthesis of the related 6-methoxypyridazine-3-carboxylic acid, which can serve as a benchmark.[2]

StepStarting MaterialReagentsProductYield
Oxidation 3-chloro-6-methylpyridazinePotassium dichromate, H₂SO₄6-chloropyridazine-3-carboxylic acid65%
Methoxylation 6-chloropyridazine-3-carboxylic acidSodium methoxide, Methanol6-methoxypyridazine-3-carboxylic acid58%

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_purity->optimize_conditions Purity OK check_stoichiometry Verify Reagent Stoichiometry optimize_conditions->check_stoichiometry No Improvement success Yield Improved optimize_conditions->success Improvement check_stoichiometry->start Incorrect investigate_side_reactions Investigate Side Reactions check_stoichiometry->investigate_side_reactions Stoichiometry Correct investigate_side_reactions->optimize_conditions No Obvious Side Reactions modify_workup Modify Workup/Purification investigate_side_reactions->modify_workup Side Products Identified modify_workup->success

Caption: A decision-making workflow for troubleshooting low product yield.

Synthetic Pathway and Potential Side Reactions

SynthesisPathway Synthesis of this compound and Potential Side Reactions cluster_route1 Route 1: From 3-Chloro-6-methylpyridazine cluster_route2 Route 2: From Maleic Anhydride start1 3-Chloro-6-methylpyridazine intermediate1 6-Chloropyridazine-3-carboxylic acid start1->intermediate1 Oxidation (e.g., KMnO₄, K₂Cr₂O₇) side_product1 Over-oxidation Products start1->side_product1 Harsh Oxidation product This compound intermediate1->product Hydrolysis (e.g., NaOH, H₂O) start2 Maleic Anhydride + Hydrazine intermediate2 Maleic Hydrazide start2->intermediate2 Cyclization side_product2 1,2-Dimaleic acid hydrazine start2->side_product2 Incorrect Stoichiometry product2 This compound intermediate2->product2 Carboxylation (Hypothetical)

Caption: Potential synthetic routes and associated side products.

References

Technical Support Center: Optimization of Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridazine synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of pyridazines and related heterocycles, offering potential causes and suggested solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.[1][2] 2. Side Reactions: Unwanted side reactions can consume starting materials. Common side reactions include hydrazide formation when using ester starting materials.[1][3] 3. Poor Starting Material Quality: Impurities in starting materials like β-ketoesters can interfere with the reaction.[1][2] 4. Product Degradation: The pyridazine product may be unstable under the reaction or workup conditions.[1][3] 5. Suboptimal Reagent Stoichiometry: Incorrect ratios of reactants, such as hydrazine, can lead to incomplete conversion.[1]1. Optimize Reaction Conditions: Increase the reaction time and/or temperature.[1][3] Monitor the reaction progress using techniques like TLC or LC-MS.[1][2] 2. Adjust Conditions to Minimize Side Reactions: Systematically optimize parameters like temperature and catalyst.[3] For reactions involving esters, consider protecting the ester groups if hydrazide formation is a significant issue.[1] 3. Purify Starting Materials: Ensure that all starting materials are pure before use.[1][2] 4. Modify Workup Procedure: Employ milder extraction and purification techniques. Avoid strong acids or bases if the product is known to be sensitive.[1][3] 5. Control Stoichiometry: Using a slight excess of hydrazine can help drive the cyclization reaction to completion.[1]
Formation of Multiple Products/Isomers 1. Lack of Regioselectivity: The use of unsymmetrical starting materials can lead to the formation of different regioisomers.[1][2] 2. Over-alkylation: When using substituted hydrazines, alkylation can occur at multiple nitrogen atoms.[2]1. Systematic Screening of Conditions: A systematic screening of reaction parameters such as solvent, temperature, and catalyst can help improve selectivity towards the desired product.[2][3] 2. Control Alkylation Regioselectivity: The choice of base, solvent, and temperature can significantly influence the site of N-alkylation.[2] Milder bases or non-polar solvents might favor alkylation at a specific nitrogen.[2] Steric hindrance from bulky substituents can also direct alkylation to the less hindered nitrogen atom.[2]
Incomplete Cyclization 1. Hydrazone Formation: The reaction may stall at the intermediate hydrazone stage without proceeding to the final cyclized product.[2] 2. Water Removal: The cyclization step often involves the formation of water, and its presence can inhibit the reaction from reaching completion.[2]1. Optimize Reaction Conditions: Adjusting the temperature and reaction time can promote the cyclization step.[2] 2. Facilitate Water Removal: Employing methods to remove water as it is formed, such as a Dean-Stark apparatus, can drive the equilibrium towards the cyclized product.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyridazine synthesis?

A1: The synthesis of pyridazines often relies on the condensation of a compound containing a 1,4-disubstituted carbon chain with hydrazine or its derivatives.[4] Common starting materials include 1,4-dicarbonyl compounds, β-aroylpropionic acids, and γ-ketoacids.[2][4] Saturated 1,4-diketones have also been utilized for pyridazine synthesis.[4]

Q2: How can I improve the yield of my pyridazine synthesis?

A2: Low yields in pyridazine synthesis can be addressed by several optimization strategies.[3] Firstly, ensure the purity of your starting materials, as impurities can lead to undesirable side reactions.[2] Secondly, systematically optimize the reaction conditions, including temperature, reaction time, solvent, and catalyst.[3] For instance, extending the reaction time or increasing the temperature may drive an incomplete reaction to completion.[3] The choice of solvent is also critical; for example, in some reactions, switching from toluene to 1,4-dioxane has been shown to significantly impact yield.[3] Finally, consider the workup conditions, as some pyridazine derivatives can be sensitive to harsh acidic or basic environments.[3]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical precursors.[1][2] To improve regioselectivity, a systematic screening of reaction conditions is often necessary.[2] Factors that can influence the outcome include the choice of solvent, temperature, and catalyst.[2][3] Additionally, steric and electronic effects of substituents on the starting materials can play a significant role in directing the reaction pathway.[2][5]

Q4: Are there any metal-free methods for pyridazine synthesis?

A4: Yes, metal-free protocols for pyridazine synthesis are available and offer a more sustainable and cost-effective alternative to some metal-catalyzed methods.[5] One such approach is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which proceeds under neutral conditions to yield 6-aryl-pyridazin-3-amines with high regioselectivity and good functional group compatibility.[5]

Experimental Protocols

General Protocol for Pyridazinone Synthesis from γ-Ketoacids

This protocol describes a general procedure for the synthesis of pyridazinone derivatives from γ-ketoacids and hydrazine hydrate.

Materials:

  • γ-Ketoacid (1 eq.)

  • Hydrazine hydrate (1.2 eq.)

  • Ethanol

Procedure:

  • Dissolve the γ-ketoacid in ethanol in a round-bottom flask.[2]

  • Add hydrazine hydrate (1.2 eq.) to the solution.[2]

  • Reflux the reaction mixture for 4-6 hours.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • The product will precipitate out of the solution.[2]

  • Collect the solid product by filtration.[2]

  • Wash the solid with cold ethanol and dry it under a vacuum to obtain the pure pyridazinone product.[2]

Data Presentation

Optimization of Reaction Conditions for Pyridazine Synthesis

The following table summarizes the effect of different reaction parameters on the yield of pyridazine derivatives, based on reported literature.

EntryReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)
12-phenylglycinol, baseMn catalyst (2 mol%)Toluene1102499
22-phenylglycinol, baseMn catalyst (2 mol%)1,4-dioxane1102495
3Pyrazine-2-carboxylate, amine--450.33-
4Benzil, Ethylene diaminet-BuOKAqueous methanolReflux--

Table adapted from various sources, specific yields may vary based on substrates and precise conditions.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials mixing Mixing & Reaction Setup start->mixing reagents Reagents & Solvent reagents->mixing heating Heating & Reflux mixing->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring cooling Cooling & Precipitation monitoring->cooling Reaction Complete filtration Filtration cooling->filtration purification Purification (e.g., Crystallization, Chromatography) filtration->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis final_product Final Product analysis->final_product

Caption: A generalized experimental workflow for pyridazine synthesis.

aza_diels_alder reactant1 1,2,3-Triazine (Diene) transition_state [4+2] Cycloaddition reactant1->transition_state reactant2 1-Propynylamine (Dienophile) reactant2->transition_state intermediate Unstable Intermediate transition_state->intermediate product Pyridazine Derivative intermediate->product N2 N₂ Elimination intermediate->N2

Caption: A simplified diagram of the aza-Diels-Alder reaction pathway.

References

Technical Support Center: 6-Hydroxypyridazine-3-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Hydroxypyridazine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often the preferred method due to its cost-effectiveness and scalability. The choice of method depends on the nature and quantity of impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:

  • Unreacted starting materials: Such as 6-chloropyridazine-3-carboxylic acid if the synthesis involves its hydrolysis.

  • Side-products: Formed during the synthesis, for example, from incomplete reactions or alternative reaction pathways.

  • Decarboxylation product: Pyridazin-3-ol, which can form if the compound is exposed to high temperatures.

  • Residual solvents: Organic solvents used in the synthesis and work-up steps.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[1]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (>300 °C) indicates high purity.[2] A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

Troubleshooting Guides

Crystallization/Recrystallization Issues

Problem: The compound does not crystallize from the solution.

Possible Cause Troubleshooting Step
Too much solvent was used.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[3]
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to oiling out or the formation of very small crystals.[4]
The compound is too soluble in the chosen solvent.If the compound remains dissolved even after significant cooling and concentration, the solvent is likely unsuitable. Consider using a solvent in which the compound has lower solubility at room temperature, or a mixed-solvent system.
Presence of significant impurities inhibiting crystallization.Try adding a seed crystal to induce crystallization. If that fails, the crude product may require preliminary purification by another method, such as column chromatography, to remove impurities that hinder crystallization.

Problem: The compound "oils out" instead of forming crystals.

Possible Cause Troubleshooting Step
The solution is supersaturated and cooling too rapidly.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Vigorous stirring during cooling can sometimes promote crystallization over oiling.
The melting point of the compound is lower than the boiling point of the solvent.This is unlikely for this compound given its high melting point, but if observed, a lower-boiling point solvent should be chosen.
Presence of impurities.Impurities can lower the melting point of the mixture and promote oiling. Consider a preliminary purification step like a charcoal treatment to remove colored impurities, or column chromatography.[3]

Problem: Poor recovery of the purified compound.

Possible Cause Troubleshooting Step
Too much solvent was used for recrystallization.The compound has some solubility even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
The crystals were not completely collected during filtration.Ensure a complete transfer of the crystalline slurry to the filter funnel. Wash the flask with a small amount of the cold recrystallization solvent to transfer any remaining crystals.
The compound is significantly soluble in the wash solvent.Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.
Column Chromatography Issues

Problem: Poor separation of the compound from impurities.

Possible Cause Troubleshooting Step
Inappropriate solvent system (mobile phase).Optimize the solvent system using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.5 and provide good separation from impurities. For polar compounds like carboxylic acids, reversed-phase chromatography on C18 silica may be effective.[1]
Column overloading.The amount of crude material loaded onto the column is too high for the column dimensions. Use a larger column or reduce the amount of sample loaded.
The sample was not loaded onto the column in a concentrated band.Dissolve the sample in a minimal amount of the mobile phase or a solvent in which it is highly soluble and the mobile phase is a poor solvent for it, then carefully apply it to the top of the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Water or ethanol are potential candidates.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4][5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Reversed-Phase Flash Chromatography

Objective: To purify this compound using reversed-phase flash chromatography.

Materials:

  • Crude this compound

  • C18 silica gel

  • Flash chromatography system

  • Solvents for mobile phase (e.g., water and acetonitrile, possibly with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape)[1]

  • Test tubes or fraction collector vials

Procedure:

  • Method Development: Develop a suitable gradient or isocratic elution method using TLC or analytical HPLC to achieve good separation of the target compound from impurities.

  • Column Packing: Pack a flash chromatography column with C18 silica gel.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., the initial mobile phase) and load it onto the column.

  • Elution: Run the chromatography using the predetermined mobile phase conditions.

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude 6-Hydroxypyridazine- 3-carboxylic acid Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative/Secondary Method Purity_Check Purity Check (HPLC, TLC, MP, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization If Impure Pure_Product Pure Product Purity_Check->Pure_Product If Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization Start Crude Solution for Crystallization Issue No Crystals Form Start->Issue Cause1 Too Much Solvent? Issue->Cause1 Solution1 Concentrate Solution Cause1->Solution1 Yes Cause2 Cooling Too Fast? Cause1->Cause2 No Success Crystals Form Solution1->Success Solution2 Cool Slowly Cause2->Solution2 Yes Cause3 Impurities Inhibiting? Cause2->Cause3 No Solution2->Success Solution3 Add Seed Crystal or Pre-purify Cause3->Solution3 Solution3->Success

Caption: Decision tree for troubleshooting crystallization issues.

References

Technical Support Center: Scaling Up the Synthesis of 6-Hydroxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 6-Hydroxypyridazine-3-carboxylic acid.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.

Q1: My oxidation reaction from 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid is showing low yield. What are the potential causes and solutions?

A1: Low yields in this oxidation step are a common issue. Here are several factors to investigate:

  • Oxidant Addition Rate and Temperature Control: The addition of strong oxidizing agents like potassium permanganate or potassium dichromate is highly exothermic. Adding the oxidant too quickly can lead to localized overheating, causing degradation of the starting material and product.[1] Ensure slow, portion-wise addition of the oxidant while maintaining the reaction temperature below the specified limit (e.g., <50°C or 65°C) using an ice bath.[1]

  • Insufficient Oxidant: Ensure the correct molar ratio of the oxidant to the starting material is used. Typically, a significant excess of the oxidant is required.[2][3]

  • Reaction Time and Temperature: The reaction may not have gone to completion. Ensure the mixture is stirred at the recommended temperature (e.g., 50°C or 80°C) for the specified duration (e.g., 2-4 hours) after the oxidant addition is complete.[1][2]

  • Purity of Starting Material: Impurities in the 3-chloro-6-methylpyridazine can interfere with the reaction. Verify the purity of your starting material before starting the synthesis.

  • Extraction Efficiency: The product, 6-chloropyridazine-3-carboxylic acid, is extracted from an aqueous solution. Inefficient extraction will lead to significant product loss. Use a suitable solvent like ethyl acetate and perform multiple extractions (e.g., 4-8 times) to maximize recovery.[1][2]

Q2: I am observing a viscous, dark green liquid after the oxidation step, making workup difficult. Is this normal?

A2: Yes, the formation of a viscous, dark green liquid is expected, particularly when using potassium dichromate or potassium permanganate in sulfuric acid.[1] This is due to the formation of chromium or manganese salts. Careful and slow quenching of the reaction mixture with crushed ice or ice water is crucial for manageable handling during the subsequent extraction steps.[1][2]

Q3: What is the best way to purify the final product, this compound, at a larger scale?

A3: For solid carboxylic acids like this compound, which has a high melting point (>300 °C), recrystallization is a common and effective purification method. Consider the following:

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include water, methanol, or ethanol.[2][3]

  • Acid-Base Purification: An acid-base extraction can be very effective for purifying carboxylic acids.[4][5] Dissolve the crude product in an aqueous base (like sodium hydroxide) to form the soluble carboxylate salt. Filter off any insoluble impurities. Then, re-acidify the filtrate with a mineral acid (like HCl) to precipitate the purified carboxylic acid.[4] The solid can then be collected by filtration, washed with cold water, and dried.[4]

Q4: Can I use a different starting material for the synthesis?

A4: While the oxidation of 3-chloro-6-methylpyridazine is a documented route to a key precursor,[1][2][3] another potential starting material is maleic anhydride. Reacting maleic anhydride with hydrazine hydrate can produce maleic hydrazide (3,6-dihydroxypyridazine), which could potentially be oxidized to the desired carboxylic acid.[6] However, this route may require significant process development and optimization.

Data Summary

The following table summarizes quantitative data from various reported syntheses of 6-chloropyridazine-3-carboxylic acid, a key intermediate for this compound.

ParameterMethod 1Method 2Method 3
Starting Material 3-chloro-6-methylpyridazine3-chloro-6-methylpyridazine3-chloro-6-methylpyridazine
Oxidizing Agent Potassium DichromatePotassium PermanganatePotassium Dichromate
Solvent Concentrated Sulfuric Acid50% Sulfuric AcidConcentrated Sulfuric Acid
Reaction Temp. < 50°C during addition, then 50°CIce cooling during addition, then 80°C< 65°C during addition, then 60°C
Reaction Time 2 hours2 hours3 hours
Yield 65%52%69%
Reference [2][3][2][3][1]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid via Potassium Dichromate Oxidation[1][2][3]
  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a cooling bath, add concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add 3-chloro-6-methylpyridazine to the sulfuric acid while stirring and maintaining a low temperature with an ice bath.

  • Oxidant Addition: In a portion-wise manner, slowly add powdered potassium dichromate to the mixture. Carefully monitor the internal temperature and maintain it below 65°C using the cooling bath.

  • Reaction: After the complete addition of the oxidant, maintain the reaction mixture at 60°C for 3 hours with continuous stirring.

  • Quenching: Cool the reaction mixture and then carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture multiple times (e.g., eight times) with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain 6-chloropyridazine-3-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol.[2][3]

Protocol 2: Hydrolysis of 6-chloropyridazine-3-carboxylic acid to this compound (General Procedure)

Note: This is a generalized protocol as specific scale-up procedures for this step were not detailed in the search results.

  • Reaction Setup: In a suitable reactor, dissolve the 6-chloropyridazine-3-carboxylic acid in an aqueous solution of a strong base, such as sodium hydroxide.

  • Heating: Heat the mixture under reflux for several hours to facilitate the nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Slowly add a strong acid, such as concentrated hydrochloric acid, until the pH is acidic, which will precipitate the this compound.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold water to remove any remaining salts and impurities. The product can be further purified by recrystallization.

  • Drying: Dry the purified product under a vacuum.

Visualizations

Experimental Workflow Diagram

G cluster_oxidation Step 1: Oxidation cluster_workup Step 2: Workup & Isolation cluster_hydrolysis Step 3: Hydrolysis cluster_final Final Product A 1. Add 3-chloro-6-methylpyridazine to H2SO4 B 2. Slowly add K2Cr2O7 (T < 65°C) A->B C 3. React at 60°C for 3h B->C D 4. Quench with ice C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry and Concentrate E->F G Intermediate: 6-Chloropyridazine-3-carboxylic acid F->G H 7. Reflux with aq. NaOH G->H I 8. Acidify with HCl H->I J 9. Filter and Recrystallize I->J K 6-Hydroxypyridazine- 3-carboxylic acid J->K

Caption: Synthesis workflow for this compound.

Troubleshooting Decision Tree

G start Low Yield in Oxidation Step q1 Was oxidant added slowly with temperature control? start->q1 sol1 Action: Improve cooling and add oxidant portion-wise. q1->sol1 No q2 Was the correct molar ratio of oxidant used? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Recalculate and use correct stoichiometry. q2->sol2 No q3 Was the reaction time and temperature sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Action: Ensure reaction runs for the full duration at the target temp. q3->sol3 No q4 Were multiple extractions performed during workup? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Action: Increase the number of ethyl acetate extractions. q4->sol4 No end Yield should improve. q4->end Yes a4_no No sol4->q4

Caption: Troubleshooting guide for low yield in the oxidation step.

References

Technical Support Center: Overcoming Low Solubility of Pyridazine Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of pyridazine compounds in organic solvents. The following information is intended to assist researchers in optimizing their experimental conditions and achieving desired outcomes.

Troubleshooting Guides

Low solubility of pyridazine derivatives can hinder various stages of research and development, from organic synthesis and purification to formulation and biological screening. This guide offers a systematic approach to diagnosing and resolving common solubility issues.

Issue 1: Compound Crashes Out or Fails to Dissolve in a Chosen Organic Solvent

Possible Causes:

  • Mismatch between Solute and Solvent Polarity: Pyridazine, the parent heterocycle, is soluble in many polar organic solvents like alcohols, acetone, and ether, but shows low solubility in non-polar solvents such as hexane.[1] The solubility of its derivatives is highly dependent on the nature of the substituents. Highly crystalline or polar substituents can lead to poor solubility even in moderately polar solvents.

  • High Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-π stacking in the solid state, can make it difficult for solvent molecules to break apart the crystal lattice. This is a common issue for "brick dust" compounds, which are characterized by high melting points and low solubility.[2]

  • Insufficient Solvent Volume: The concentration of the compound may exceed its solubility limit in the chosen volume of solvent.

Troubleshooting Workflow:

start Problem: Low Solubility solvent_screening Systematic Solvent Screening start->solvent_screening Initial Step co_solvent Introduce a Co-solvent solvent_screening->co_solvent If single solvent fails success Solubility Achieved solvent_screening->success Success temp_adjust Adjust Temperature co_solvent->temp_adjust If co-solvent is insufficient co_solvent->success Success sonication Apply Sonication temp_adjust->sonication For difficult cases temp_adjust->success Success advanced_tech Employ Advanced Techniques sonication->advanced_tech If still insoluble sonication->success Success structural_mod Consider Structural Modification advanced_tech->structural_mod Last resort / Medicinal Chemistry advanced_tech->success Success

Figure 1: A logical workflow for troubleshooting low solubility of pyridazine compounds.

Solutions:

  • Systematic Solvent Screening:

    • Test a range of solvents with varying polarities. Good starting points for many pyridazine derivatives include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols like methanol or ethanol.

    • For non-polar pyridazine derivatives, consider solvents like dichloromethane (DCM), chloroform, or toluene.

  • Co-solvency:

    • The addition of a small amount of a strong solvent (a co-solvent) can significantly enhance solubility. For example, adding DMSO to a less polar solvent can disrupt crystal lattice forces and improve dissolution.

    • Be mindful that the co-solvent should be compatible with subsequent reaction or analysis steps.

  • Temperature Adjustment:

    • Gently heating the mixture can increase the kinetic energy of the system, helping to overcome the crystal lattice energy.

    • Caution: Use a controlled temperature bath (e.g., 37°C) and monitor for any signs of compound degradation.

  • Sonication:

    • Applying ultrasonic energy can help to break up solid aggregates and facilitate dissolution.

  • Advanced Formulation Techniques:

    • If simple methods fail, consider techniques like preparing a solid dispersion or using cyclodextrin complexation. These methods alter the physical form of the compound to enhance its solubility.

Issue 2: Precipitation of the Pyridazine Compound During Reaction Work-up or Purification

Possible Causes:

  • Change in Solvent Environment: During an aqueous work-up, the addition of water can cause the organic-soluble compound to precipitate. Similarly, changing the solvent composition during chromatography can lead to precipitation on the column.

  • pH Shift: If the pyridazine derivative has ionizable groups (e.g., an amino group), a change in pH during extraction can neutralize the charge, leading to a significant decrease in aqueous solubility and causing precipitation.

  • Supersaturation: Rapid cooling or solvent removal can lead to a supersaturated solution, from which the compound may suddenly crystallize.

Solutions:

  • Solvent Selection for Extraction:

    • Use a water-miscible organic solvent like tetrahydrofuran (THF) or acetone initially to keep the compound dissolved during the addition of an aqueous phase. Then, add a less polar, water-immiscible solvent like ethyl acetate or DCM to proceed with the extraction.

  • pH Control:

    • If your compound is basic, maintain a low pH during aqueous extraction to keep it protonated and soluble in the aqueous layer. Conversely, for acidic pyridazine derivatives, a high pH will enhance aqueous solubility.

  • Chromatography Optimization:

    • If precipitation occurs on the column, consider using a stronger solvent system or adding a modifier (e.g., a small amount of methanol in a DCM/hexane mobile phase) to maintain solubility.

    • Dry loading the crude material onto silica gel can also prevent precipitation issues during column chromatography.

  • Controlled Crystallization:

    • Avoid rapid cooling or evaporation. Allow the solution to cool slowly to form more manageable crystals. If the compound "oils out," try re-dissolving in a minimal amount of a good solvent and adding a poor solvent dropwise to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose organic solvents for dissolving pyridazine derivatives?

A1: Polar aprotic solvents are often a good starting point for many pyridazine derivatives. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent solvents for a wide range of pyridazine compounds due to their high polarity and ability to act as hydrogen bond acceptors. For less polar derivatives, alcohols such as methanol and ethanol, or chlorinated solvents like dichloromethane (DCM), can be effective.[2]

Q2: My pyridazine compound is insoluble in common polar aprotic and protic solvents. What should I try next?

A2: If standard solvents fail, you can try a co-solvent approach. For example, a mixture of toluene and a small amount of DMF can be effective for some non-polar pyridazine derivatives. If the compound is intended for a biological assay, preparing a high-concentration stock in 100% DMSO is a common practice, followed by serial dilution into the aqueous assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity.

Q3: How does the substitution pattern on the pyridazine ring affect its solubility in organic solvents?

A3: The solubility of pyridazine derivatives is highly influenced by their substitution pattern.

  • Polar Substituents: Groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) can increase polarity and may decrease solubility in non-polar organic solvents while potentially increasing solubility in more polar, protic solvents.

  • Non-polar/Lipophilic Substituents: Alkyl or aryl groups will generally increase the lipophilicity of the molecule, enhancing its solubility in less polar organic solvents like toluene, hexane, and diethyl ether. For example, the presence of a propyl group on a pyridazine derivative increases its lipophilicity.

  • Crystal Packing: Symmetrical substitution patterns can sometimes lead to highly ordered crystal structures with high lattice energies, resulting in poor solubility regardless of the solvent.

Q4: Can I use pH adjustment to increase the solubility of my pyridazine compound in a biphasic (organic/aqueous) system?

A4: Yes, if your pyridazine derivative has a basic functional group, such as an amino group, you can increase its partitioning into the aqueous phase by lowering the pH. The parent pyridazine ring itself is weakly basic (pKa ≈ 2.0).[3] However, the presence of electron-donating groups like amino groups can increase the basicity. By adjusting the pH of the aqueous layer to be at least two units below the pKa of the basic group, the compound will become protonated and more water-soluble. This principle is often used during aqueous extractions to separate basic compounds from neutral or acidic impurities.

Q5: What are solid dispersions, and can they be used to improve the solubility of pyridazine compounds for organic reactions?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier, usually a polymer. This can be achieved by methods such as solvent evaporation or hot-melt extrusion. The drug in the solid dispersion can exist in an amorphous state, which has a higher apparent solubility and faster dissolution rate compared to its crystalline form. While more common in pharmaceutical formulations, the principle can be adapted for organic synthesis. For example, a solid dispersion of a pyridazine intermediate could be prepared to improve its solubility and reactivity in a subsequent reaction step, particularly in reactions involving aqueous or highly polar media. Common polymers used for solid dispersions include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

Q6: I'm considering cyclodextrin complexation to improve the solubility of my pyridazine derivative. How does this work?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a poorly soluble "guest" molecule, like a pyridazine derivative, within their cavity if there is a good size and polarity match. This forms an inclusion complex that has a higher aqueous solubility than the guest molecule alone. The complex can then be used in aqueous-based reactions or formulations. The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray diffraction.

Data Presentation

The solubility of pyridazine derivatives is highly compound-specific. Below are tables summarizing available solubility data for representative pyridazine compounds.

Table 1: Experimental Solubility of 6-Phenylpyridazin-3(2H)-one in Various Organic Solvents at Different Temperatures. [4][5]

SolventMole Fraction (x10²) at 298.15 K (25°C)Mole Fraction (x10²) at 318.15 K (45°C)
Methanol0.380.52
Ethanol0.590.82
1-Butanol1.622.11
2-Butanol1.692.18
Ethylene Glycol0.841.27
Propylene Glycol1.051.50
PEG-40033.1041.20
Ethyl Acetate1.341.81
Dimethyl Sulfoxide (DMSO)40.0047.30

Table 2: Predicted Solubility of 6-Propylpyridazin-3-amine in Common Solvents.

SolventPredicted SolubilityRationale / Notes
Dimethyl Sulfoxide (DMSO)HighPyridazine derivatives generally show good solubility in DMSO.
EthanolModerate to HighThe polar nature of ethanol and its ability to hydrogen bond make it a suitable solvent.
MethanolModerateSimilar to ethanol, methanol is a good solvent for many pyridazine compounds.
WaterLowThe hydrophobic propyl group limits aqueous solubility. Solubility is expected to be pH-dependent.
Phosphate-Buffered Saline (PBS)LowSimilar to water, but high salt concentrations may further decrease solubility.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol describes a general method for preparing a stock solution of a poorly soluble pyridazine compound for use in biological assays or as a concentrated stock for chemical reactions.

Materials:

  • Pyridazine compound

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Accurately weigh the desired amount of the pyridazine compound into a clean, dry vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the compound is not fully dissolved, gently warm the solution in a water bath at 37°C for 5-10 minutes.

  • Vortex the solution again until all the solid has dissolved.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol provides a general procedure for preparing a solid dispersion of a pyridazine compound to enhance its solubility.

Materials:

  • Pyridazine compound

  • Hydrophilic polymer (e.g., PVP K30, HPMCAS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Polymer and Drug Dissolution:

    • Dissolve the chosen hydrophilic polymer in a suitable volatile organic solvent. The concentration will depend on the polymer's solubility.

    • In a separate container, dissolve the pyridazine compound in the same solvent.

  • Mixing:

    • Add the drug solution to the polymer solution with continuous stirring. A typical drug-to-polymer ratio to start with is 1:1, 1:2, or 1:4 by weight.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize the risk of thermal degradation.

  • Drying:

    • Transfer the resulting solid film or powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving:

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle or a mechanical mill.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Characterize the prepared solid dispersion using techniques like DSC, X-ray Diffraction (XRD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the amorphous nature of the drug and the absence of strong chemical interactions with the polymer.

    • Evaluate the solubility and dissolution rate of the solid dispersion compared to the pure drug.

Protocol 3: Cyclodextrin Inclusion Complexation by Kneading Method

This method is a simple and effective way to prepare cyclodextrin inclusion complexes.

Materials:

  • Pyridazine compound

  • β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Mortar and pestle

  • Water and ethanol (or another suitable solvent)

Procedure:

  • Cyclodextrin Paste Formation:

    • Place the cyclodextrin in a mortar.

    • Add a small amount of a water/ethanol mixture to the cyclodextrin and knead with the pestle to form a homogeneous paste.

  • Drug Incorporation:

    • Add the pyridazine compound to the paste.

    • Knead the mixture thoroughly for 30-60 minutes. If the mixture becomes too dry, add a few more drops of the solvent mixture.

  • Drying:

    • Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. Alternatively, the paste can be dried under vacuum.

  • Milling and Sieving:

    • Grind the dried complex into a fine powder and pass it through a sieve.

  • Characterization:

    • Confirm the formation of the inclusion complex using analytical techniques such as DSC, XRD, and NMR.

    • Assess the improvement in solubility and dissolution rate of the complex compared to the physical mixture and the pure drug.

Mandatory Visualizations

start Poorly Soluble Pyridazine Compound cosolvency Co-solvency (e.g., DMSO, Ethanol) start->cosolvency Mechanism: Reduces solvent polarity ph_adjust pH Adjustment (for ionizable groups) start->ph_adjust Mechanism: Forms soluble salt solid_disp Solid Dispersion (e.g., with PVP, HPMC) start->solid_disp Mechanism: Creates amorphous form complexation Cyclodextrin Complexation (e.g., HP-β-CD) start->complexation Mechanism: Encapsulation result Improved Solubility & Dissolution Rate cosolvency->result ph_adjust->result solid_disp->result complexation->result

Figure 2: Strategies for enhancing the solubility of pyridazine compounds.

cluster_RAS_RAF RAS-RAF-MEK-ERK Signaling Pathway RAS RAS-GTP (Active) RAF RAF Dimer RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Pyridopyridazinone Pyridopyridazinone RAF Inhibitor Pyridopyridazinone->RAF Inhibits

Figure 3: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of a pyridopyridazinone-based RAF kinase inhibitor.

References

stability issues of 6-Hydroxypyridazine-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Hydroxypyridazine-3-carboxylic acid during storage and experimentation.

Troubleshooting Guide

Users encountering stability issues with this compound can consult the following guide for potential causes and recommended actions.

Issue 1: Discoloration of Solid Compound (e.g., yellowing or browning)

  • Potential Cause: Exposure to light, air (oxidation), or elevated temperatures over time can lead to the formation of colored degradation products. The pyridazine ring system can be susceptible to photo-oxidation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark, and dry place as recommended.

    • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Purity Check: Perform a purity analysis (e.g., HPLC, LC-MS) to identify any degradation products. Compare the results with a fresh or properly stored batch if available.

    • Recrystallization: If minor degradation has occurred, recrystallization from an appropriate solvent may purify the compound. However, the suitability of the purified material for the intended experiment must be verified.

Issue 2: Decreased Potency or Altered Experimental Results

  • Potential Cause: Chemical degradation of the compound, leading to a lower concentration of the active molecule. This can be caused by hydrolysis, decarboxylation, or other degradation pathways.

  • Troubleshooting Steps:

    • Quantitative Analysis: Use a validated quantitative method (e.g., qNMR, HPLC with a standard curve) to determine the exact concentration of the compound in your sample.

    • Solution Stability: If using the compound in solution, be aware that stability may be reduced. Prepare solutions fresh whenever possible. If solutions must be stored, conduct a stability study under the intended storage conditions (temperature, light exposure, pH of the solvent).

    • pH Considerations: The carboxylic acid group and the pyridazine ring nitrogen atoms can ionize depending on the pH. Extreme pH values may accelerate degradation. Buffer solutions to a pH where the compound is known to be stable, if possible.

    • Review Experimental Conditions: Assess if any experimental conditions (e.g., high temperature, presence of strong acids/bases or oxidizing/reducing agents) could be causing degradation.

Issue 3: Inconsistent Solubility or Presence of Precipitate in Solutions

  • Potential Cause:

    • Formation of less soluble degradation products.

    • Polymorphism, where the compound exists in different crystalline forms with varying solubilities.

    • pH-dependent solubility. The compound's solubility is expected to vary significantly with pH due to the presence of both acidic (carboxylic acid) and basic (pyridazine nitrogens) functional groups.

  • Troubleshooting Steps:

    • Characterize the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the original compound or a degradation product.

    • Control pH: Carefully control the pH of your solutions. The compound is expected to be more soluble at higher pH due to the deprotonation of the carboxylic acid.

    • Solvent Selection: Test the solubility in a range of solvents to find the most suitable one for your application. Note that some solvents may promote degradation.

    • Fresh Solutions: Always prepare solutions fresh before use to minimize the chances of precipitation due to degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed, opaque container in a cool, dark, and dry environment. A product data sheet for the monohydrate form suggests a shelf life of up to 4 years under these conditions.[1] For maximum stability, storage at 2-8°C under an inert atmosphere (argon or nitrogen) is recommended to protect against thermal degradation and oxidation.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure. It is generally recommended to prepare solutions fresh for each experiment. If solutions need to be stored, even for a short period, they should be protected from light and stored at a low temperature (e.g., 2-8°C). A preliminary stability study in the chosen solvent is advised to determine the acceptable storage duration.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure, potential degradation pathways include:

  • Photodegradation: The pyridazine ring, being an aromatic heterocycle, can be susceptible to degradation upon exposure to UV or even visible light.

  • Oxidation: The electron-rich pyridazine ring can be prone to oxidation, especially when exposed to air and light over extended periods.

  • Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation, leading to the loss of the carboxyl group as carbon dioxide. The reported melting point of 257°C with decomposition suggests thermal instability at high temperatures.[1]

  • Hydrolysis (of derivatives): If the carboxylic acid is esterified or part of an amide, these functional groups can be susceptible to hydrolysis, especially under acidic or basic conditions.

Q4: How can I assess the stability of my batch of this compound?

A4: A forced degradation study is a common approach to assess stability. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products and pathways. The International Council for Harmonisation (ICH) provides guidelines for such studies. A typical forced degradation study would include exposure to:

  • Acidic conditions (e.g., 0.1 M HCl)

  • Basic conditions (e.g., 0.1 M NaOH)

  • Oxidative conditions (e.g., 3% H₂O₂)

  • Thermal stress (e.g., heating at a temperature below the melting point)

  • Photostability (exposure to UV and visible light)

The extent of degradation is then monitored using a stability-indicating analytical method, such as HPLC.

Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound under various stress conditions. The table below provides a template for how such data could be presented. Researchers are encouraged to generate their own stability data based on their specific formulations and storage conditions.

Stress ConditionDurationTemperatureAnalyte Purity (%)Degradation Products DetectedObservations
Control (Solid) 0 months25°C / 60% RH99.5NoneWhite to off-white powder
6 months25°C / 60% RHTo be determinedTo be determinedTo be determined
Acidic (0.1 M HCl) 24 hours60°CTo be determinedTo be determinedTo be determined
Basic (0.1 M NaOH) 24 hours60°CTo be determinedTo be determinedTo be determined
Oxidative (3% H₂O₂) 24 hours25°CTo be determinedTo be determinedTo be determined
Thermal (Solid) 7 days80°CTo be determinedTo be determinedTo be determined
Photostability (Solid) 1.2 million lux hours25°CTo be determinedTo be determinedTo be determined

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • Photostability chamber

  • Oven

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C for 7 days.

    • Photostability (Solid): Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • For the solid samples, dissolve them in the initial solvent to prepare a 1 mg/mL solution.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • If an MS detector is available, obtain mass spectra of the degradation products to aid in their identification.

Visualizations

Degradation_Pathway cluster_stress Stress Factors cluster_compound Compound cluster_degradation Potential Degradation Pathways Light Light Compound This compound Light->Compound Heat Heat Heat->Compound Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Compound Acid_Base Extreme pH Acid_Base->Compound Photodegradation Photodegradation Compound->Photodegradation hv Decarboxylation Decarboxylation Compound->Decarboxylation Δ Oxidation_Products Oxidation Compound->Oxidation_Products [O] Hydrolysis Hydrolysis Compound->Hydrolysis H₂O, H⁺/OH⁻ Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_action Corrective Actions Start Stability Issue Observed (e.g., discoloration, low potency) Check_Storage Verify Storage Conditions (cool, dark, dry, sealed) Start->Check_Storage Purity_Analysis Perform Purity Analysis (e.g., HPLC, LC-MS) Start->Purity_Analysis Solution_Prep Review Solution Preparation (freshly made?, pH, solvent) Start->Solution_Prep Optimize_Storage Optimize Storage (inert gas, lower temp) Check_Storage->Optimize_Storage Use_Fresh Use Fresh Batch or Purify Purity_Analysis->Use_Fresh Modify_Protocol Modify Experimental Protocol (prepare fresh solutions) Solution_Prep->Modify_Protocol

References

avoiding common pitfalls in the synthesis of pyridazine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine and pyridazinone derivatives. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate and resolve common experimental challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the synthesis of pyridazine-based compounds in a practical question-and-answer format.

Low & No Product Yield

Question: I am experiencing a very low yield or no desired product in my pyridazine synthesis. What are the potential causes and how can I improve it?

Answer: Low or no yield in pyridazine synthesis is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is crucial for optimizing your reaction.

  • Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion.

    • Solution: Consider extending the reaction time or cautiously increasing the temperature. Ensure efficient mixing to improve contact between reactants. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time and temperature.[1]

  • Purity of Starting Materials: Impurities in your starting materials, such as 1,4-dicarbonyl compounds, γ-ketoacids, or hydrazine derivatives, can lead to unwanted side reactions and inhibit the formation of the desired pyridazine ring.[1]

    • Solution: Ensure the purity of your reagents. It is often beneficial to use freshly purified starting materials.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and pH can significantly influence the reaction outcome.

    • Solution: A screening of different solvents may be necessary. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.[1] For syntheses involving γ-ketoacids and hydrazine, the pH can be a critical factor; an acidic medium may catalyze the dehydration step.[1]

  • Product Degradation: The synthesized pyridazine derivative might be unstable under the reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where possible. If your product is sensitive to strong acids or bases, modify the workup procedure to use gentler extraction and purification techniques.

  • Water Removal: The cyclization step to form the pyridazine ring typically involves the formation of water.

    • Solution: In certain cases, removing water as it forms can drive the reaction equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[1]

Side Reactions & Impurities

Question: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

Answer: The formation of side products is a common pitfall. Understanding these potential side reactions is key to minimizing their formation and simplifying purification.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization to the pyridazinone ring is slow or incomplete, this hydrazone may be isolated as a major byproduct.[1]

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds or substituted hydrazines, the reaction can lead to the formation of two different regioisomeric products.[1]

    • Solution: Controlling regioselectivity can be challenging. It often requires careful optimization of reaction conditions, such as temperature and solvent. In some cases, the use of specific catalysts can favor the formation of one isomer over the other.[2][3]

  • N-Alkylation Issues: When using alkylhydrazines to synthesize N-substituted pyridazinones, a mixture of N-alkylated products can be formed due to the presence of two nitrogen atoms in the pyridazinone ring.[1]

    • Solution: The regioselectivity of N-alkylation is influenced by steric hindrance and electronic effects of substituents on the pyridazinone ring, as well as the alkylating agent.[1] The choice of base and solvent can also significantly impact the outcome. A systematic screening of these parameters is often necessary to achieve the desired regioselectivity.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine starting material or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Purification Challenges

Question: I am facing difficulties in purifying my pyridazine-based compound. What are some common purification pitfalls and how can I overcome them?

Answer: Purification of pyridazine derivatives can be challenging due to their diverse polarities and solubilities.

  • Poor Solubility: Pyridazine compounds, especially those with polar functional groups, may exhibit poor solubility in common organic solvents used for chromatography.[4]

    • Solution: A wider range of solvents and solvent mixtures should be screened. In some cases, converting the compound to a more soluble salt (e.g., hydrochloride salt) can improve its solubility for purification, after which the free base can be regenerated.[4]

  • Tailing or Streaking on Silica Gel Column: The basic nature of the nitrogen atoms in the pyridazine ring can lead to strong interactions with the acidic silica gel, resulting in peak tailing or streaking during column chromatography.

    • Solution: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to suppress these interactions and improve the peak shape.

  • Crystallization Issues: Inducing crystallization for final purification can sometimes be difficult.

    • Solution: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch to induce crystallization.[4] Ensure that the minimum amount of hot solvent was used to dissolve the compound to achieve supersaturation upon cooling.[4]

Data Presentation

Table 1: Influence of Reaction Conditions on Pyridazine Synthesis Yield
Starting MaterialsReaction ConditionsProductYield (%)Reference
Phenyl-fulvene, Hydrazine hydrateMethanol, Room Temperature, 24hPhenyl-substituted 5,6-fused ring pyridazine71.2[5]
Thienyl-fulvene, Hydrazine hydrateMethanol, Room Temperature, 24hThienyl-substituted 5,6-fused ring pyridazine43[5]
Tolyl-fulvene, Hydrazine hydrateMethanol, Room Temperature, 24hTolyl-substituted 5,6-fused ring pyridazine51[5]
1,2,3-Triazines, 1-PropynylaminesNeutral conditions6-Aryl-pyridazin-3-aminesHigh[6]
β,γ-Unsaturated hydrazonesCu(II) catalyst, AcOHPyridazinesGood[7]
β,γ-Unsaturated hydrazonesCu(II) catalyst, MeCN1,6-DihydropyridazinesGood[7]
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazolo[3,4-d]pyridazines
CompoundMethodCatalystTimeYield (%)Reference
7aMicrowaveSynthetic Talc19 min89[8]
7aConventionalSynthetic Talc8 h75[8]
10aMicrowave-3 min87[8]
10aConventional-60 min75[8]
10bMicrowave-3 min90[8]
10bConventional-60 min75[8]
10cMicrowave-3 min96[8]
10cConventional-60 min77[8]

Experimental Protocols

Protocol 1: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine

This protocol describes the synthesis of a phenyl-substituted 5,6-fused ring pyridazine from phenyl-fulvene and hydrazine hydrate.[5]

Materials:

  • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Magnesium sulfate

  • Water

Procedure:

  • Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Add water to the reaction mixture to precipitate the crude product.

  • Perform a liquid-liquid extraction with dichloromethane (3 times).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Phenyl-10H-pyridazin(6,1-b)quinazoline-10-one

This protocol outlines a microwave-assisted method for the synthesis of quinazolinone-fused pyridazines.[9]

Materials:

  • 3-Chloro-6-substituted phenyl pyridazine

  • Anthranilic acid

  • Methanol

Procedure:

  • In a microwave reaction vessel, combine 3-chloro-6-substituted phenyl pyridazine (1 equivalent) and anthranilic acid in methanol.

  • Irradiate the reaction mixture in a microwave reactor for 1-3 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the solid product.

  • Filter the solid, wash it with water, and recrystallize from ethanol to obtain the pure product.

Visualizations

G Troubleshooting Workflow for Low Pyridazine Yield start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure Materials reevaluate Re-evaluate Synthetic Strategy check_purity->reevaluate Impure Materials (Purify First) optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent optimize_ph Adjust Reaction pH optimize_solvent->optimize_ph remove_water Consider Water Removal optimize_ph->remove_water monitor_reaction Monitor Reaction by TLC/LC-MS remove_water->monitor_reaction monitor_reaction->reevaluate No Improvement success Improved Yield - Optimization Successful monitor_reaction->success Improvement Observed reevaluate->start

Caption: A troubleshooting decision tree for addressing low yields in pyridazine synthesis.

G General Workflow for Pyridazine Synthesis and Purification reactants Starting Materials (e.g., 1,4-Dicarbonyl + Hydrazine) reaction Reaction Setup (Solvent, Temp, Catalyst) reactants->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Reaction Workup (Extraction, Washing) monitoring->workup Reaction Complete crude_product Crude Product Isolation workup->crude_product purification Purification (Chromatography, Recrystallization) crude_product->purification analysis Product Analysis (NMR, MS, m.p.) purification->analysis final_product Pure Pyridazine Compound analysis->final_product

References

troubleshooting guide for the synthesis of 6-Hydroxypyridazine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-hydroxypyridazine-3-carboxylic acid and its derivatives. Note that this compound exists predominantly in its tautomeric form, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its precursors.

Issue 1: Low or No Yield of 6-oxo-1,6-dihydropyridazine-3-carboxylic Acid

Question: I am getting a very low yield during the cyclocondensation reaction to form the pyridazinone ring. What are the potential causes and how can I improve it?

Answer: Low yields in pyridazinone synthesis are a frequent challenge. Here is a systematic approach to troubleshoot and optimize your reaction:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as maleic anhydride derivatives or dicarbonyl compounds, and hydrazine. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.

  • Reaction Temperature: The reaction temperature is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]

  • Solvent Choice: The choice of solvent can significantly affect the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids or related compounds with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but highly acidic conditions may lead to side reactions.[1]

  • Stoichiometry: The molar ratio of reactants is important. When reacting maleic anhydride with hydrazine hydrate, the ratio can influence the product distribution. Depending on the conditions, side products like 1,2-dimaleic acid hydrazine can form.[2][3] Experiment with slight excesses of one reagent to drive the reaction to completion.

  • Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]

Issue 2: Incomplete Oxidation of 3-chloro-6-methylpyridazine

Question: My oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid is not going to completion. How can I optimize this step?

Answer: This oxidation is a critical step for obtaining a key intermediate. Here are some troubleshooting tips:

  • Oxidizing Agent: Strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) in concentrated sulfuric acid are typically used.[4][5] Ensure the oxidizing agent is fresh and of high purity.

  • Reaction Temperature: The reaction is exothermic. It is crucial to control the temperature during the addition of the oxidant, typically keeping it below 50-65°C to prevent runaway reactions or degradation.[5] After the addition, a period of heating (e.g., at 50-60°C for several hours) is often required to drive the reaction to completion.[5]

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will lead to incomplete conversion.

  • Stirring: The reaction mixture can become viscous.[5] Ensure efficient stirring throughout the reaction to maintain homogeneity and facilitate heat transfer.

Issue 3: Formation of Multiple Products and Impurities

Question: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common issue. Understanding these potential side reactions is key to minimizing their formation.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1] To address this, ensure optimal conditions for cyclization (e.g., appropriate temperature and pH).

  • Formation of 1,2-dimaleic acid hydrazine: In the reaction of maleic anhydride and hydrazine, if the stoichiometry and conditions are not carefully controlled, the formation of 1,2-dimaleic acid hydrazine can occur as a side product.[2][3]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

  • Incomplete Hydrolysis: When preparing this compound from its ester or chloro- precursor, incomplete hydrolysis can leave starting material in your product. Ensure sufficient reaction time and appropriate base/acid concentration for the hydrolysis step.

Issue 4: Difficulty in Product Purification

Question: I am having trouble purifying the final this compound product. What are the recommended purification methods?

Answer: The high polarity and potential for zwitterionic character can make purification challenging.

  • Recrystallization: This is a common method for purifying carboxylic acids. The choice of solvent is critical. For this compound, which is a solid, recrystallization from water or aqueous alcohol mixtures is often effective.

  • Acid-Base Extraction: You can often purify carboxylic acids by dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), washing with an organic solvent to remove neutral or basic impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.

  • Column Chromatography: While possible, the high polarity of the product may require polar solvent systems (e.g., involving methanol or acetic acid in dichloromethane or ethyl acetate) for effective elution from a silica gel column.

Frequently Asked Questions (FAQs)

Q1: What is the predominant tautomeric form of this compound?

A1: this compound predominantly exists as its keto tautomer, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid . This is important to consider when analyzing spectroscopic data (NMR, IR).

Q2: Can I directly synthesize this compound from maleic anhydride?

A2: While the reaction of maleic anhydride with hydrazine hydrate is a common route to the pyridazine-3,6-dione core structure, direct synthesis of the 3-carboxylic acid derivative from unsubstituted maleic anhydride is not the typical approach.[2][3] It is more common to use a substituted precursor that already contains the carboxyl group or a precursor that can be converted to it.

Q3: What are the typical conditions for hydrolyzing 6-chloropyridazine-3-carboxylic acid to the 6-hydroxy derivative?

A3: Hydrolysis of the 6-chloro derivative can be achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the product.

Q4: How can I synthesize ester or amide derivatives of this compound?

A4: To synthesize ester or amide derivatives, the carboxylic acid group needs to be activated.

  • For esters: Standard esterification methods such as Fischer esterification (reacting with an alcohol in the presence of an acid catalyst) or reaction with an alkyl halide in the presence of a base can be used.

  • For amides: Amide coupling can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride (e.g., using SOCl₂ or (COCl)₂) followed by reaction with an amine. Alternatively, peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to directly couple the carboxylic acid with an amine.[6][7]

Synthetic Pathways and Troubleshooting Workflow

Here are diagrams illustrating the key synthetic routes and a general troubleshooting workflow.

Synthesis_Pathways cluster_0 Route 1: Oxidation of Methyl-Pyridazine cluster_1 Route 2: From Maleic Anhydride Derivative A 3-Chloro-6-methylpyridazine B 6-Chloropyridazine-3-carboxylic acid A->B Oxidation (e.g., K₂Cr₂O₇, H₂SO₄) C This compound B->C Hydrolysis (e.g., NaOH, H₂O, then H⁺) D Derivatives (Esters, Amides, etc.) C->D Esterification or Amide Coupling E Substituted Maleic Anhydride/Acid F This compound E->F Cyclocondensation (Hydrazine Hydrate)

Caption: Key synthetic pathways to this compound and its derivatives.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure -> Purify OptimizeCond Optimize Reaction Conditions CheckPurity->OptimizeCond Pure AnalyzeSide Analyze Side Products (TLC, LC-MS) OptimizeCond->AnalyzeSide No Improvement Success Improved Yield/ Purity OptimizeCond->Success Improved AnalyzeSide->OptimizeCond Not Clear ModifyWorkup Modify Workup and Purification AnalyzeSide->ModifyWorkup Identified ModifyWorkup->OptimizeCond No Improvement ModifyWorkup->Success Improved

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for key synthetic steps.

Table 1: Oxidation of 3-chloro-6-methylpyridazine

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
K₂Cr₂O₇conc. H₂SO₄< 50 (addition), then 50469[5]
K₂Cr₂O₇conc. H₂SO₄< 65 (addition), then 603Not specified[5]
K₂Cr₂O₇conc. H₂SO₄50265[4]
KMnO₄50% H₂SO₄80252[4]

Table 2: Synthesis of Pyridazinone Derivatives

Starting MaterialsSolventTemperature (°C)Yield (%)ProductReference
Maleic Anhydride, Hydrazine HydrateDMF082.353,6-dihydroxypyridazinePatent CN104478810A
Dimethyl 2-methylenebutanedioate, Hydrazine Hydrate2-Propanol0-578Methyl 6-oxohexahydropyridazine-4-carboxylatePatent EP2857387A1
Methyl 6-oxohexahydropyridazine-4-carboxylate, BromineWater< 2581Methyl 6-oxo-1H-pyridazine-4-carboxylatePatent EP2857387A1

Experimental Protocols

Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid

This protocol is adapted from literature procedures.[4][5]

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated sulfuric acid (98%)

  • Potassium dichromate (K₂Cr₂O₇)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, cool concentrated sulfuric acid (e.g., 60 mL for 8g of starting material) in an ice bath.

  • Slowly add 3-chloro-6-methylpyridazine (e.g., 8 g, 0.06 mol) to the stirred, cold sulfuric acid.

  • While maintaining the temperature below 50°C using the ice bath, add potassium dichromate (e.g., 35 g, 0.12 mol) in small portions over a period of 30-60 minutes.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 50°C.

  • Stir the mixture at 50°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the resulting viscous, dark green liquid in an ice bath and then carefully pour it onto crushed ice (e.g., 200 g).

  • Extract the aqueous mixture with ethyl acetate (e.g., 5 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield 6-chloropyridazine-3-carboxylic acid as a crystalline solid.

Protocol 2: Hydrolysis of 6-Chloropyridazine-3-carboxylic acid to this compound

This is a general procedure for the hydrolysis of an aryl chloride.

Materials:

  • 6-chloropyridazine-3-carboxylic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 6-chloropyridazine-3-carboxylic acid in an aqueous solution of sodium hydroxide (e.g., 2-3 molar equivalents in water).

  • Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the solution to room temperature.

  • Slowly acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~2-3).

  • The product, this compound, should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Amide Coupling of this compound

This protocol outlines a general procedure using a standard peptide coupling agent.

Materials:

  • This compound

  • Amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

References

alternative starting materials for 6-Hydroxypyridazine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Hydroxypyridazine-3-carboxylic Acid

This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of this compound, focusing on alternative starting materials. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common alternative starting materials for the synthesis of this compound?

A1: Several alternative starting materials can be utilized. The most common include maleic anhydride, 3-chloro-6-methylpyridazine, and ethyl levulinate. The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis.

Q2: My reaction of maleic anhydride with hydrazine hydrate is giving a low yield of the desired pyridazine derivative. What are the possible reasons and solutions?

A2: Low yields in the reaction between maleic anhydride and hydrazine hydrate can be attributed to several factors.[1][2][3][4][5][6]

  • Troubleshooting:

    • Incorrect Stoichiometry: The molar ratio of maleic anhydride to hydrazine hydrate is critical. An excess of maleic anhydride can lead to the formation of 1,2-dimaleic acid hydrazine, while an equimolar mixture generally favors the formation of maleic hydrazide.[1]

    • Reaction Conditions: The reaction is sensitive to temperature and solvent. Heating in acetic acid typically gives a good yield of maleic hydrazide.[1] The use of a catalyst, such as a rare earth compound, in sulfuric acid has also been reported to improve yields.[3]

    • Purity of Reagents: Ensure that both maleic anhydride and hydrazine hydrate are of high purity. Impurities can lead to side reactions and the formation of complex mixtures.[1][7]

    • pH Control: For the synthesis of 3,6-dihydroxypyridazine (a tautomer of maleic hydrazide), controlling the pH is crucial. The reaction is typically carried out under acidic conditions, followed by neutralization.[5][6]

Q3: I am having trouble with the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid. The reaction is sluggish and the yield is poor. What can I do?

A3: The oxidation of the methyl group on the pyridazine ring can be challenging.

  • Troubleshooting:

    • Oxidizing Agent: Strong oxidizing agents like potassium dichromate or potassium permanganate in concentrated sulfuric acid are typically used.[8][9][10] The choice and amount of the oxidizing agent are critical. Ensure the oxidant is added portion-wise to control the reaction temperature.[8][9]

    • Temperature Control: The reaction is exothermic. Maintaining the temperature below 50-65°C during the addition of the oxidant is crucial to prevent side reactions and decomposition.[8] After the addition, a period of heating (e.g., 50°C for 4 hours) is often required to drive the reaction to completion.[8]

    • Work-up Procedure: Extraction of the product from the highly acidic aqueous solution can be difficult. Multiple extractions with a suitable solvent like ethyl acetate are necessary to maximize the recovery of the product.[8][9]

Q4: The final hydrolysis step to convert the chloro or methoxy intermediate to this compound is not working efficiently. What are the recommended conditions?

A4: The conversion of a 6-chloro or 6-methoxy pyridazine derivative to the 6-hydroxy compound typically involves nucleophilic substitution.

  • Troubleshooting:

    • For 6-chloropyridazine-3-carboxylic acid: Direct hydrolysis to the 6-hydroxy derivative can be achieved by heating with a strong base like sodium hydroxide, followed by acidification.

    • For 6-methoxypyridazine-3-carboxylic acid: Acid-catalyzed hydrolysis (e.g., with HBr or HCl) is a common method to cleave the ether and yield the corresponding hydroxyl group. The reaction often requires elevated temperatures.

    • Reaction Monitoring: It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation.

Alternative Synthesis Pathways

The following diagram illustrates the relationship between different starting materials and the target molecule, this compound.

SynthesisPathways cluster_main Synthesis of this compound Start1 Maleic Anhydride + Hydrazine Hydrate Intermediate1 Maleic Hydrazide (3,6-Dihydroxypyridazine) Start1->Intermediate1 Step1_2 Further Functionalization Intermediate1->Step1_2 Target This compound Step1_2->Target Start2 3-Chloro-6-methylpyridazine Intermediate2 6-Chloropyridazine-3-carboxylic acid Start2->Intermediate2 Oxidation Step2_3 Hydrolysis Intermediate2->Step2_3 Step2_3->Target Start3 Ethyl Levulinate Intermediate3 Methyl 6-Chloropyridazine-3-carboxylate Start3->Intermediate3 Multi-step Synthesis Step3_4 Hydrolysis Intermediate3->Step3_4 Step3_4->Target

Caption: Alternative synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis of Maleic Hydrazide from Maleic Anhydride [1][2][5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add water and hydrazine hydrate.

  • Acidification: Cool the mixture in an ice bath and slowly add 30% hydrochloric acid while stirring, maintaining the temperature below 20°C, until the pH is between 6.2 and 6.4.

  • Addition of Maleic Anhydride: Add maleic anhydride to the reaction mixture.

  • Reflux: Slowly heat the mixture to 106-110°C and reflux for 2 hours.

  • Isolation: Cool the reaction mixture to 5°C and collect the precipitate by filtration.

  • Purification: Wash the filter cake with ice-cold water until the pH of the filtrate is between 4.8 and 5.1. Dry the solid to obtain maleic hydrazide.

Protocol 2: Synthesis of 6-Chloropyridazine-3-carboxylic acid from 3-Chloro-6-methylpyridazine [8][9][10]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and placed in an ice bath, add concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add 3-chloro-6-methylpyridazine to the sulfuric acid.

  • Oxidation: While maintaining the internal temperature below 65°C using a cold water bath, add potassium dichromate in portions over 40 minutes.

  • Reaction: Maintain the reaction mixture at 60°C for 3 hours.

  • Quenching: Cool the mixture and pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-chloropyridazine-3-carboxylic acid.

Quantitative Data Summary

Starting MaterialIntermediateReagentsReaction ConditionsYield (%)Purity (%)Reference
Maleic AnhydrideMaleic HydrazideHydrazine hydrate, HCl, WaterReflux at 106-110°C for 2h97>99[5][6]
3-Chloro-6-methylpyridazine6-Chloropyridazine-3-carboxylic acidK₂Cr₂O₇, H₂SO₄60°C for 3h69Not specified[8]
3-Chloro-6-methylpyridazine6-Chloropyridazine-3-carboxylic acidKMnO₄, H₂SO₄80°C for 2h52Not specified[9]
Ethyl LevulinateMethyl 6-chloropyridazine-3-carboxylateMulti-stepNot specified42 (overall)Not specified[11]

References

reducing impurities in the final product of 6-Hydroxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in the final product of 6-Hydroxypyridazine-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Purity of the Final Product After Initial Synthesis

Possible Causes:

  • Incomplete reaction leading to the presence of starting materials.

  • Formation of side products due to non-specific reactions.

  • Inadequate workup procedure to remove reagents and byproducts.

Troubleshooting Workflow:

G start Low Purity Detected (e.g., by HPLC, TLC, NMR) check_reaction Verify Reaction Completion (TLC or LC-MS analysis of crude) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present side_products Significant Side Products Observed check_reaction->side_products Unknown spots/peaks workup_issue Review Workup Protocol check_reaction->workup_issue Reaction complete, but purity is low optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Add more reagent incomplete->optimize_reaction purification Implement Purification Strategy side_products->purification workup_issue->purification optimize_reaction->start Re-run reaction recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography extraction Acid-Base Extraction purification->extraction

Caption: Troubleshooting workflow for low product purity.

Solutions:

  • Optimize Reaction Conditions: If starting materials are present, consider extending the reaction time, increasing the reaction temperature, or using a slight excess of the limiting reagent.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. A detailed protocol is provided below.

    • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., ethyl acetate in hexanes, followed by a small percentage of methanol or acetic acid in ethyl acetate) can be effective.

    • Acid-Base Extraction: As a carboxylic acid, the product can be separated from neutral or basic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which is then filtered, washed, and dried.

Issue 2: Discolored Final Product (Yellow or Brown Tint)

Possible Causes:

  • Presence of colored impurities, often arising from oxidation or degradation of starting materials or the product.

  • Residual catalysts or reagents.

Solutions:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

  • Thorough Washing: Ensure the filtered crystals are washed thoroughly with a cold, appropriate solvent to remove any residual mother liquor containing colored impurities.

Issue 3: Oiling Out During Recrystallization

Possible Causes:

  • The solvent is too nonpolar for the compound.

  • The solution is cooled too rapidly.

  • The presence of impurities that lower the melting point of the product.

Troubleshooting Workflow for Recrystallization:

G start Recrystallization Attempt dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Product Oils Out cool->oiling_out crystals_form Crystals Form cool->crystals_form reheat Reheat to Dissolve Oil oiling_out->reheat Troubleshoot filter Filter and Dry Crystals crystals_form->filter check_purity Check Purity (HPLC, mp) filter->check_purity add_polar_solvent Add More Polar Co-solvent reheat->add_polar_solvent slow_cool Ensure Very Slow Cooling reheat->slow_cool add_polar_solvent->cool slow_cool->cool

Caption: Workflow for troubleshooting recrystallization.

Solutions:

  • Solvent System Adjustment: If the product oils out, reheat the solution until the oil dissolves. Add a small amount of a more polar co-solvent (e.g., if using methanol, add a small amount of water) until the solution becomes slightly cloudy, then add a drop or two of the primary solvent to clarify. Allow the solution to cool slowly.

  • Slow Cooling: Ensure the hot, saturated solution is allowed to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an oil. Insulating the flask can help slow the cooling process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common impurities can include:

  • Unreacted Starting Materials: Such as 3-chloro-6-hydroxypyridazine or the corresponding aldehyde/methyl precursor.

  • Over-oxidation Products: If an oxidation step is involved, further oxidation of the ring or other functional groups can occur.

  • Decarboxylation Product: Loss of the carboxylic acid group can occur under harsh thermal or acidic/basic conditions.

  • Byproducts from Side Reactions: Depending on the reagents used, various side reactions can lead to related pyridazine derivatives.

Q2: What is a recommended solvent for recrystallizing this compound?

A2: Based on the polarity of the molecule and data from similar compounds, the following solvents and solvent systems are recommended for trial:

  • Water: The compound is likely to have some solubility in hot water and lower solubility in cold water.

  • Methanol/Water Mixture: Dissolving in hot methanol and adding hot water dropwise until the solution becomes turbid, followed by clarification with a few drops of methanol, is a common technique for polar compounds.

  • Ethanol/Water Mixture: Similar to the methanol/water system.

  • Acetic Acid/Water Mixture: For less soluble batches, dissolving in hot dilute acetic acid and then adding water can be effective.

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantitative purity analysis. A general method is provided below.

  • Melting Point: A sharp melting point range close to the literature value (for the monohydrate, 257 °C with decomposition) indicates high purity.[1][2] A broad or depressed melting point suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by comparing the spectra to that of a pure standard.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A single spot indicates a likely pure compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: General Purpose HPLC Method for Purity Assessment

This is a starting point and may require optimization for your specific system and impurity profile.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B)

Purity Data Comparison (Illustrative)

The following table illustrates how purity data can be presented. Actual values will depend on the specific experimental conditions.

Purification MethodStarting Purity (Area % by HPLC)Final Purity (Area % by HPLC)Yield (%)
Single Recrystallization (Water)95.2%98.5%85%
Recrystallization (Methanol/Water)95.2%99.1%80%
Acid-Base Extraction followed by Recrystallization92.0%99.5%75%
Column Chromatography85.0%>99.8%60%

References

Validation & Comparative

A Comparative Analysis of Pyridazine and Pyridine Ring Reactivity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. This guide provides a detailed, data-driven comparison of the reactivity of pyridazine and pyridine rings, two fundamental nitrogen-containing heterocycles. By examining their behavior in key chemical transformations and presenting supporting experimental data, this document aims to inform strategic decisions in molecular design and synthesis.

Executive Summary

Pyridazine and pyridine are both six-membered aromatic heterocycles containing nitrogen. However, the presence of an additional, adjacent nitrogen atom in the pyridazine ring dramatically alters its electronic properties and, consequently, its chemical reactivity. In general, pyridazine is significantly less reactive towards electrophilic substitution and more susceptible to nucleophilic attack compared to pyridine. This difference in reactivity is a critical consideration in the synthesis of functionalized derivatives for pharmaceutical applications.

Basicity and pKa Values

The basicity of these heterocycles, a key factor in their biological activity and synthetic handling, is quantitatively compared by their pKa values. The pKa of the conjugate acid of pyridine is 5.2, while that of pyridazine is 2.0.[1] This indicates that pyridine is a significantly stronger base than pyridazine. The reduced basicity of pyridazine is attributed to the inductive electron-withdrawing effect of the second nitrogen atom, which destabilizes the protonated form.[1]

HeterocyclepKa of Conjugate Acid
Pyridine5.2[1]
Pyridazine2.0[1]

Caption: Comparison of the pKa values of the conjugate acids of pyridine and pyridazine.

Electrophilic Aromatic Substitution

The pyridine ring is already less susceptible to electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing nature of the nitrogen atom. The presence of a second nitrogen atom in pyridazine further deactivates the ring towards electrophilic attack.[2] Consequently, electrophilic substitution on the pyridazine ring is exceedingly difficult and often requires harsh reaction conditions or the presence of activating groups.

While direct kinetic comparisons are scarce due to the low reactivity of pyridazine, the general trend is a significant decrease in reaction rate compared to pyridine. For instance, the nitration of pyridine itself is a challenging reaction requiring forcing conditions, and often proceeds with low yield.[3] The nitration of pyridazine is even more difficult and is not a commonly employed synthetic transformation. A strategy to overcome this low reactivity is the formation of the N-oxide, which activates the ring towards electrophilic attack.

Experimental Protocol: Nitration of Pyridine N-Oxide

A common method to achieve nitration of the pyridine ring is through its N-oxide derivative.[4]

Reagents and Conditions:

  • Pyridine N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Temperature: 125-130°C

  • Reaction Time: 3 hours

Procedure:

  • Prepare the nitrating mixture by slowly adding concentrated H₂SO₄ to fuming HNO₃ under cooling.

  • Heat the pyridine N-oxide to 60°C.

  • Add the nitrating mixture dropwise to the pyridine N-oxide.

  • Heat the reaction mixture to 125-130°C for 3 hours.

  • After cooling, the reaction mixture is poured onto ice and neutralized to precipitate the product, 4-nitropyridine-N-oxide.

Note: Direct nitration of pyridazine is generally not a feasible laboratory procedure due to its extreme deactivation.

Nucleophilic Aromatic Substitution

The electron-deficient nature of both rings makes them susceptible to nucleophilic aromatic substitution (SNAr), a reaction of great importance in the synthesis of functionalized pyridines and pyridazines. The additional nitrogen atom in pyridazine enhances its reactivity towards nucleophiles compared to pyridine.

A quantitative comparison can be inferred from the reactivity of related azines. For instance, 2-chloropyridine is approximately 10⁸ times less reactive towards nucleophilic substitution than 2-chloropyrimidine, which also contains two nitrogen atoms.[5] This highlights the profound activating effect of additional ring nitrogens on SNAr reactions.

SubstrateRelative Reactivity (qualitative)Notes
ChloropyridineLess ReactiveRequires strong nucleophiles and often elevated temperatures.
ChloropyridazineMore ReactiveReacts more readily with a wider range of nucleophiles under milder conditions.

Caption: Qualitative comparison of reactivity in nucleophilic aromatic substitution.

Experimental Protocol: Chichibabin Amination

The Chichibabin reaction is a classic example of nucleophilic substitution on these heterocycles. While pyridine requires high temperatures for this amination, diazines like pyridazine can undergo this transformation under milder conditions.[6]

Protocol for Pyridine Amination: [7]

  • Reagents: Pyridine, Sodium Amide (NaNH₂)

  • Solvent: Toluene or Xylene

  • Temperature: 130-150°C

  • Procedure: Pyridine is heated with sodium amide in an inert, high-boiling solvent.

Modified Conditions for Diazines (including Pyridazine): [6]

  • Reagents: Diazine, Potassium Amide (KNH₂)

  • Solvent: Liquid Ammonia

  • Temperature: Low temperature

  • Note: Often an oxidizing agent like KMnO₄ is added to facilitate the reaction.

Experimental Protocol: Nucleophilic Substitution on 3,6-Dichloropyridazine

This protocol describes a typical nucleophilic aromatic substitution on a pyridazine derivative.

Reagents and Conditions:

  • 3,6-Dichloropyridazine

  • Amine (e.g., morpholine)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

  • Temperature: Room temperature to 80°C

Procedure:

  • Dissolve 3,6-dichloropyridazine in a suitable solvent like DMF.

  • Add the amine and a base such as potassium carbonate.

  • Stir the mixture at the desired temperature until the reaction is complete (monitored by TLC).

  • The product is isolated by extraction and purification.

Visualizing the Reactivity Differences

The following diagrams, generated using the DOT language, illustrate the key electronic and mechanistic differences between pyridine and pyridazine.

Electrophilic_Attack cluster_pyridine Pyridine cluster_pyridazine Pyridazine Pyridine Pyridine Ring (Moderately Deactivated) Intermediate_Py Wheland Intermediate (Positive charge distributed on carbons) Pyridine->Intermediate_Py E_plus_Py E+ E_plus_Py->Pyridine Attack at C3 Product_Py 3-Substituted Pyridine Intermediate_Py->Product_Py -H+ Pyridazine Pyridazine Ring (Strongly Deactivated) Reaction_Pz Reaction is very slow or does not occur Pyridazine->Reaction_Pz E_plus_Pz E+ E_plus_Pz->Pyridazine Attack is disfavored

Caption: Electrophilic attack on pyridine versus pyridazine.

Nucleophilic_Attack cluster_pyridine Pyridine cluster_pyridazine Pyridazine Pyridine_Nu Halopyridine Intermediate_Py_Nu Meisenheimer Complex (Negative charge stabilized by N) Pyridine_Nu->Intermediate_Py_Nu Nu_minus_Py Nu- Nu_minus_Py->Pyridine_Nu Attack at C2/C4 Product_Py_Nu Substituted Pyridine Intermediate_Py_Nu->Product_Py_Nu -Halide Pyridazine_Nu Halopyridazine Intermediate_Pz_Nu Meisenheimer Complex (Enhanced stabilization by two Ns) Pyridazine_Nu->Intermediate_Pz_Nu Nu_minus_Pz Nu- Nu_minus_Pz->Pyridazine_Nu Faster attack Product_Pz_Nu Substituted Pyridazine Intermediate_Pz_Nu->Product_Pz_Nu -Halide

Caption: Nucleophilic attack on halopyridine versus halopyridazine.

Conclusion

The presence of a second nitrogen atom in the pyridazine ring profoundly influences its reactivity compared to pyridine. Pyridazine is characterized by lower basicity, significantly reduced reactivity in electrophilic aromatic substitution, and enhanced susceptibility to nucleophilic aromatic substitution. These fundamental differences are critical for medicinal chemists and drug development professionals to consider when designing synthetic routes and novel molecular entities. The strategic choice between a pyridine and a pyridazine scaffold can, therefore, have a substantial impact on the accessibility of target compounds and their potential biological profiles.

References

Comparative Biological Activity of 6-Hydroxypyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 6-hydroxypyridazine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for the development of various biologically active molecules.[1] Derivatives of this heterocyclic system have been investigated for a wide range of pharmacological applications, including antimicrobial, enzyme inhibitory, and anticancer activities.[2] This guide provides a comparative overview of the biological performance of several this compound derivatives, supported by experimental data from published research.

Enzyme Inhibition

Derivatives of pyridazine carboxylic acid have shown significant potential as enzyme inhibitors, targeting a variety of enzymes crucial in different pathological conditions.[3][4] The core structure's ability to coordinate with metal ions is a particularly useful property in this context.[3][5]

Dopamine β-Hydroxylase Inhibition

A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro inhibitory activity against dopamine β-hydroxylase. The most potent compound identified was 6-benzylaminopyridazine-3-carboxylic acid, which exhibited activity comparable to the known inhibitor fusaric acid.[6]

Table 1: Dopamine β-Hydroxylase Inhibitory Activity

CompoundR GroupIC50 (µM)
6-benzylaminopyridazine-3-carboxylic acid Benzyl~50
Fusaric acid (Reference) -~50

Data is approximated based on the statement that the activity was "in the same level"[6].

Metallo-β-Lactamase (MBL) Inhibition

In the fight against antibiotic resistance, a derivative, 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid, was identified as a potent inhibitor of VIM2, a carbapenem-hydrolyzing metallo-β-lactamase.[7] This compound demonstrated nanomolar potency and was shown to restore the efficacy of amoxicillin in VIM-2 producing E. coli.[7]

Table 2: VIM2 Metallo-β-Lactamase Inhibitory Activity

CompoundKᵢ (nM)CC₅₀ (µM)Therapeutic Index (TI)
1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid 1397.4880
Experimental Protocols: Enzyme Inhibition Assays
  • Dopamine β-Hydroxylase Inhibition Assay : The in vitro inhibitory activity was determined following the method of Kruse et al.[6] This method typically involves measuring the enzymatic conversion of a substrate (e.g., tyramine) to its product (e.g., octopamine) in the presence and absence of the test compounds. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC₅₀ value.

  • VIM2 Inhibition Assay : The inhibitory constant (Kᵢ) for the VIM2 enzyme was determined through biochemical assays. The cytotoxicity (CC₅₀) was assessed to evaluate the compound's safety profile, and the therapeutic index was calculated as the ratio of CC₅₀ to Kᵢ.[7] Whole-cell assays using VIM-2 producing E. coli were conducted to confirm the restoration of antibiotic activity.[7]

Anticancer Activity

Various derivatives of pyridazine and related carboxylic acids have been evaluated for their anticancer potential against several human cancer cell lines.[8][9][10]

A study of pyrazolo-pyridazine derivatives, which share a core heterocyclic structure, highlighted their activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), key enzymes in cancer progression.[9] Nanoparticle formulations of these derivatives showed enhanced cytotoxic activity against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines compared to the parent compound.[9]

Table 3: Anticancer Activity (IC₅₀ µM) of a Pyrazolo-Pyridazine Derivative and its Nanoformulations

CompoundHepG-2HCT-116MCF-7
Parent Compound >50>50>50
Solid Lipid Nanoparticles (SLNs) 12.515.218.4
Lipid-Polymer Hybrid Nanoparticles (LPHNPs) 10.812.315.6
Doxorubicin (Reference) 8.79.611.2

Data adapted from a study on 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine and its nanoformulations[9].

Experimental Protocols: Anticancer Assays
  • MTT Assay : The in vitro cytotoxic activity of the synthesized compounds was evaluated against human cancer cell lines (e.g., HepG2, HeLa, HCT115) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][11] This colorimetric assay measures cell metabolic activity. The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated.

Antimicrobial Activity

Pyridazinone derivatives have been synthesized and screened for their antibacterial and antifungal properties.[12] The activity varies significantly based on the substitutions on the pyridazine ring.

One study investigated four derivatives (IIIa-IIId) for their activity against Gram-positive (S. pyogenes), Gram-negative (E. coli) bacteria, and two fungal strains (A. niger, C. albicans). Derivative IIIa showed excellent antibacterial activity, while derivative IIId displayed very good antifungal activity.[12]

Table 4: Antimicrobial Screening of Pyridazinone Derivatives (Zone of Inhibition in mm)

CompoundS. pyogenes (Gram +ve)E. coli (Gram -ve)A. nigerC. albicans
IIIa 18171516
IIIb 1012--
IIIc 1114--
IIId 13111819
Streptomycin (Reference) 2022--
Griseofulvin (Reference) --2122

Data extracted from Verma et al., 2008[12]. "-" indicates no activity reported or observed.

Experimental Protocols: Antimicrobial Screening
  • Broth Microdilution Method / Serial Dilution Method : The minimum inhibitory concentration (MIC) of the compounds is determined using this method.[13][14] It involves preparing two-fold dilutions of the compounds in a liquid growth medium dispensed in microtiter plates. The wells are then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[14]

  • Disk Diffusion Method : While the specific method for the data in Table 4 was not detailed, it is consistent with the disk diffusion method. In this assay, paper discs impregnated with the test compound are placed on an agar plate that has been uniformly inoculated with the test microorganism. The plate is incubated, and the diameter of the zone of inhibition around the disc is measured.

Visualizing the Research Workflow

The development and evaluation of this compound derivatives follow a structured workflow from chemical synthesis to biological testing.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis cluster_outcome Outcome start Starting Materials (e.g., 6-chloropyridazine- 3-carboxylate) reaction Chemical Reactions (e.g., Cyclization, Substitution, Hydrolysis) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR) reaction->purification screening Primary Screening (e.g., Antimicrobial, Anticancer) purification->screening Synthesized Derivatives sar Structure-Activity Relationship (SAR) purification->sar dose_response Dose-Response Studies (IC50, MIC, Ki Determination) screening->dose_response mechanism Mechanism of Action (e.g., Enzyme Assays) dose_response->mechanism mechanism->sar lead Lead Compound Identification sar->lead

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the quest for novel therapeutics. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This guide provides a comparative analysis of the SAR of pyridazine derivatives in these key therapeutic areas, supported by experimental data and detailed protocols.

This guide delves into the nuanced chemical modifications of the pyridazine core that dictate its biological activity. By presenting quantitative data, experimental methodologies, and visual pathway diagrams, we aim to provide a comprehensive resource for the rational design of next-generation pyridazine-based drugs.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)

Many pyridazine derivatives function as potent anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[6][7] The SAR of these derivatives often revolves around the nature and position of substituents on the pyridazine ring, which influence binding to the active site of the COX enzymes.

Comparative Analysis of COX-2 Inhibition by Pyridazine Derivatives

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of pyridazinone derivatives. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.

Compound IDR GroupIC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Index (SI)
5a 3,4-di-Cl-phenyl12.870.7716.70
5f 4-F-phenyl25.291.8913.38
Celecoxib (Reference Drug)12.960.3537.03
Indomethacin (Reference Drug)0.210.420.50

Data sourced from multiple studies.[3]

Key SAR Insights for Anti-Inflammatory Activity
  • Substitution at the 6-position: The nature of the aryl group at the 6-position of the pyridazinone ring significantly impacts COX-2 selectivity and potency.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chlorine and fluorine, on the phenyl ring at the 6-position appears to be favorable for potent COX-2 inhibition.[3]

  • Di-substitution: Di-substituted phenyl rings, as seen in compound 5a , can lead to high potency and selectivity.[3]

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of the pyridazine derivatives against ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit.

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are reconstituted in a suitable buffer.

  • Incubation: The test compounds, dissolved in a suitable solvent, are pre-incubated with the respective enzyme in the presence of arachidonic acid (the substrate) in a 96-well plate.

  • Reaction Termination: The reaction is stopped by the addition of a stopping reagent.

  • Quantification: The amount of prostaglandin F2α (PGF2α) produced is quantified using a specific antibody and a chromogenic substrate. The absorbance is read using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Stomach_Lining_Protection Stomach Lining Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Stomach_Lining_Protection Pyridazine_Derivatives Pyridazine Derivatives (Selective COX-2 Inhibitors) Pyridazine_Derivatives->COX2

Anticancer Activity: Targeting Proliferation and Survival Pathways

Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation, survival, and apoptosis.[5][8] Their efficacy is often evaluated against a panel of human cancer cell lines.

Comparative Analysis of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative pyridazine derivatives against different human cancer cell lines.

Compound IDR GroupCancer Cell LineIC50 (μM)
IXn 4-OCH3-phenylRenal (UO-31)0.65
IXg 4-Cl-phenylRenal (UO-31)0.75
IXb 4-F-phenylRenal (UO-31)0.82
Erlotinib (Reference Drug)Renal (UO-31)0.95
4 UnsubstitutedBreast (MCF-7)27.29
4-SLNs (Nano-formulation of 4)Breast (MCF-7)6.41
Doxorubicin (Reference Drug)Breast (MCF-7)4.17

Data sourced from multiple studies.[4][9]

Key SAR Insights for Anticancer Activity
  • Pyrazoline Hybridization: The hybridization of a pyrazoline moiety with the pyridazine core can lead to potent EGFR inhibitory activity.[9]

  • Substitution on the Phenyl Ring: Electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -Cl, -F) groups on the phenyl ring attached to the pyrazoline moiety can result in excellent antiproliferative effects.[9]

  • Nano-formulation: Encapsulating pyridazine derivatives into nanoparticles (e.g., solid lipid nanoparticles - SLNs) can significantly enhance their cytotoxic activity against cancer cells.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyridazine derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Experimental_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies SAR_Analysis SAR Analysis & Design Synthesis Synthesis of Pyridazine Derivatives SAR_Analysis->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity_Screening Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Cytotoxicity_Screening->Enzyme_Inhibition Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Enzyme_Inhibition->Mechanism_Studies Animal_Models Animal Models of Disease Mechanism_Studies->Animal_Models Toxicity_Studies Toxicity & Pharmacokinetic Studies Animal_Models->Toxicity_Studies Lead_Optimization Lead Compound Optimization Toxicity_Studies->Lead_Optimization

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyridazine scaffold is also a promising framework for the development of new antimicrobial agents to combat drug-resistant pathogens.[10] The antimicrobial efficacy is typically assessed by determining the minimum inhibitory concentration (MIC).

Comparative Analysis of Antimicrobial Activity

The following table shows the MIC values of several pyridazinone derivatives against various bacterial and fungal strains.

Compound IDR GroupS. aureus (MIC, μg/mL)E. coli (MIC, μg/mL)C. albicans (MIC, μg/mL)
10h 4-Cl-phenyl16>1024>1024
8g 3-Cl-phenyl>1024>102416
9d Thiazole derivative1.84-2.17
Vancomycin (Reference Drug)---
Amphotericin B (Reference Drug)---

Data sourced from multiple studies.[2][10]

Key SAR Insights for Antimicrobial Activity
  • Thiourea Linkage: The presence of a diarylurea or thiourea linkage can impart significant antibacterial or antifungal activity.[10]

  • Substitution Pattern on Phenyl Ring: The position of the halogen on the phenyl ring of the urea moiety influences the type of antimicrobial activity. A 4-chloro substitution (10h ) favors antibacterial activity against S. aureus, while a 3-chloro substitution (8g ) favors antifungal activity against C. albicans.[10]

  • Fused Heterocycles: Fusion of other heterocyclic rings, such as thiazole, to the pyridazine core can result in potent and broad-spectrum antimicrobial activity.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

SAR_Summary cluster_0 Anti-inflammatory (COX-2) cluster_1 Anticancer cluster_2 Antimicrobial Pyridazine_Core Pyridazine Core Aryl_6_pos Aryl group at C6 Pyridazine_Core->Aryl_6_pos Pyrazoline_Hybrid Pyrazoline Hybridization Pyridazine_Core->Pyrazoline_Hybrid Nanoformulation Nano-formulation Pyridazine_Core->Nanoformulation Thiourea_Linker Thiourea Linkage Pyridazine_Core->Thiourea_Linker Fused_Thiazole Fused Thiazole Ring Pyridazine_Core->Fused_Thiazole EWGs Electron-withdrawing groups on aryl ring Aryl_6_pos->EWGs Phenyl_Subst Substituents on phenyl ring Pyrazoline_Hybrid->Phenyl_Subst Halogen_Position Halogen position on phenyl ring Thiourea_Linker->Halogen_Position

References

Validating 6-Hydroxypyridazine-3-carboxylic Acid as a Carboxylic Acid Bioisostere: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to pharmacokinetics and metabolism. This guide provides a comparative framework for the validation of 6-Hydroxypyridazine-3-carboxylic acid as a potential bioisostere for carboxylic acids, offering a direct comparison with established surrogates and detailed experimental protocols for its evaluation.

Introduction to Bioisosterism in Drug Design

Bioisosterism involves the substitution of a molecule's fragment with another that possesses similar physicochemical and biological properties. This strategy is employed to enhance a compound's therapeutic profile by improving its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and selectivity, while potentially reducing toxicity. Carboxylic acids, due to their ionizable nature, can limit membrane permeability and be susceptible to metabolic liabilities. Consequently, identifying viable bioisosteres is a critical endeavor for medicinal chemists. The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique electronic and structural profile, making its derivatives, such as this compound, intriguing candidates for bioisosteric replacement.

Comparative Physicochemical and Pharmacokinetic Data

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Its Bioisosteres

BioisostereStructurepKa (experimental)logP (calculated)logD at pH 7.4 (experimental)
Carboxylic Acid (Reference)R-COOH4.882.10.44
This compound (Structure)To Be Determined (Predicted: ~4.5-5.5)To Be Determined (Predicted: ~0.5-1.5)To Be Determined
TetrazoleR-CNNNNH4.892.30.46
Acyl SulfonamideR-CONHSO₂CH₃4.451.8-0.11
Hydroxamic AcidR-CONHOH9.401.61.60
3-Hydroxyisoxazole(Structure)4.41.9-0.1

Note: Experimental data for reference bioisosteres are adapted from J. Med. Chem. 2016, 59, 9, 4443–4456. Predicted values for this compound are estimations and require experimental verification.

Table 2: Comparison of In Vitro ADME Properties

BioisostereCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (%)
Carboxylic Acid (Reference)Low to ModerateVariableOften High
This compound To Be Determined To Be Determined To Be Determined
TetrazoleOften similar to or lower than COOHGenerally HighOften High
Acyl SulfonamideCan be higher than COOHGenerally HighVariable
Hydroxamic AcidVariableOften LowVariable
3-HydroxyisoxazoleVariableVariableVariable

Experimental Validation Workflow

The validation of a novel bioisostere requires a systematic evaluation of its physicochemical properties, biological activity, and pharmacokinetic profile in direct comparison to the parent carboxylic acid.

Bioisostere Validation Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: In Vitro ADME Profiling cluster_3 Phase 4: Data Analysis & Decision pKa pKa Determination binding Target Binding Assay (IC50) pKa->binding logP logP/logD Measurement logP->binding solubility Aqueous Solubility solubility->binding functional Functional Assay (EC50) binding->functional permeability Caco-2 Permeability functional->permeability metabolism Microsomal Stability permeability->metabolism ppb Plasma Protein Binding metabolism->ppb analysis Comparative Analysis ppb->analysis

Caption: A generalized workflow for the validation of a novel bioisostere.

Detailed Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the ionization constant (pKa) of this compound.

Materials:

  • Potentiometer with a calibrated pH electrode

  • Automated titrator or manual burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution for maintaining ionic strength

  • Test compound (1-5 mg)

  • Co-solvent (e.g., methanol or DMSO) if solubility is low

  • Nitrogen gas

Procedure:

  • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

  • Accurately weigh and dissolve the test compound in water or a water/co-solvent mixture to a final concentration of 1-10 mM.

  • Add KCl to maintain a constant ionic strength.

  • Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.

  • For an acidic compound, titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has passed the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Perform the titration in triplicate to ensure reproducibility.

Determination of logD by Shake-Flask Method

Objective: To measure the distribution coefficient (logD) of the compound between n-octanol and an aqueous buffer at physiological pH (7.4).

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compound

  • Vials with screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a vial, add the appropriate volume of n-octanol and PBS (pH 7.4).

  • Spike the vial with the test compound stock solution to a final concentration of 10-100 µM.

  • Securely cap the vial and shake vigorously for 1-2 hours at a constant temperature.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully collect aliquots from both the n-octanol and aqueous phases.

  • Quantify the concentration of the compound in each phase using a validated analytical method.

  • Calculate logD using the formula: logD = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the compound using a Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the monolayer with pre-warmed HBSS.

  • To measure apical-to-basolateral (A-B) permeability, add the test compound in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.

  • At the end of the experiment, take a sample from the donor compartment.

  • Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • To assess active efflux, also measure basolateral-to-apical (B-A) permeability and calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of the compound in the presence of liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compound and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS for quantification

Procedure:

  • Pre-warm a suspension of HLM in phosphate buffer at 37°C.

  • Add the test compound to the microsome suspension to a final concentration of 1 µM.

  • Pre-incubate for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where t½ = 0.693/k).

Application in a Biological Context: A Hypothetical Signaling Pathway

The validation of a bioisostere is ultimately tied to its performance in a relevant biological system. Below is a hypothetical signaling pathway for a G-protein coupled receptor (GPCR), a common drug target class, where a carboxylic acid-containing ligand or its bioisostere could act as an antagonist.

GPCR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand (Carboxylic Acid or Bioisostere) GPCR GPCR Ligand->GPCR Binds G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates targets leading to

Caption: A simplified GPCR signaling cascade.

In this context, the carboxylic acid or its bioisostere would be part of a small molecule antagonist that binds to the GPCR, preventing the natural ligand from binding and initiating the downstream signaling cascade. The efficacy of the bioisosteric replacement would be determined by its ability to maintain or improve the binding affinity (IC₅₀) and functional antagonism (EC₅₀) compared to the original carboxylic acid-containing compound.

Conclusion

The validation of this compound as a carboxylic acid bioisostere requires a rigorous, data-driven approach. While direct comparative data is currently limited, this guide provides the necessary framework and detailed experimental protocols for researchers to conduct a thorough evaluation. By systematically assessing its physicochemical, biological, and pharmacokinetic properties against established bioisosteres, the scientific community can objectively determine the utility of this novel scaffold in drug design and development. The successful validation of new bioisosteres like this compound is essential for expanding the toolkit of medicinal chemists and ultimately for the discovery of safer and more effective medicines.

comparative analysis of pyridazine, pyrimidine, and pyrazine in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyridazine, Pyrimidine, and Pyrazine in Drug Design

In the landscape of medicinal chemistry, six-membered aromatic heterocycles containing two nitrogen atoms, known as diazines, are foundational scaffolds. Among them, the constitutional isomers pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine) are frequently employed as core structures or as bioisosteric replacements for phenyl rings.[1][2] Their unique physicochemical properties, including polarity, hydrogen bonding capacity, and metabolic stability, offer distinct advantages and challenges in the optimization of drug candidates.[1][2] This guide provides a comparative analysis of these three key heterocycles, supported by experimental data and detailed protocols for their evaluation.

Physicochemical and Pharmacological Profile Comparison

The arrangement of the two nitrogen atoms within the six-membered ring profoundly influences the physicochemical properties of each diazine isomer. These differences in electron distribution, dipole moment, and basicity have significant implications for molecular interactions, solubility, and metabolic fate.[1][3][4]

Table 1: Comparative Physicochemical Properties of Diazine Scaffolds

PropertyPyridazine (1,2-diazine)Pyrimidine (1,3-diazine)Pyrazine (1,4-diazine)Phenyl Ring (Benzene)
pKa 2.3[3]1.3[3]0.65[3]N/A
Dipole Moment (Debye) ~4.0 D[1]~2.3 D0 D[3]0 D
logP (Octanol/Water) 0.440.11-0.192.13
Topological Polar Surface Area (TPSA) 25.78 Ų25.78 Ų25.78 Ų0 Ų
Aromaticity Index (IA) 79[1]~86~86100[1]
Key Features High dipole moment, dual H-bond acceptor, less lipophilic substitute for phenyl rings.[1]Prevalent in nature (DNA/RNA bases), versatile biological activities.[5][6]Symmetrical, weak base, used as bioisostere for benzene and pyridine.[3]Lipophilic, prone to oxidative metabolism.[2]

Pyridazine's adjacent nitrogen atoms create a significant dipole moment, enhancing its polarity and potential for dual hydrogen-bonding interactions, which can be crucial for target engagement.[1] Pyrimidine is a ubiquitous scaffold in nature, found in the nucleobases cytosine, thymine, and uracil, and its derivatives exhibit a vast range of pharmacological activities.[5][6][7] Pyrazine, due to its symmetry, has no dipole moment and is the weakest base of the three, often used to reduce polarity while maintaining hydrogen bond acceptor capabilities.[3]

Table 2: Representative Drugs and Pharmacological Applications

ScaffoldDrug ExampleTherapeutic Target / Indication
Pyridazine Deucravacitinib Allosteric Tyrosine Kinase 2 (TYK2) inhibitor for psoriasis.[1]
Relugolix Gonadotropin-releasing hormone (GnRH) receptor antagonist for prostate cancer and uterine fibroids.[1]
Levosimendan Calcium sensitizer for congestive heart failure.[8][9]
Pyrimidine Imatinib Kinase inhibitor for chronic myeloid leukemia (CML).
Ruxolitinib Janus kinase (JAK) inhibitor for myelofibrosis.
Fluorouracil Thymidylate synthase inhibitor used in cancer chemotherapy.[5]
Pyrazine Pyrazinamide Antitubercular agent.[10]
Bortezomib Proteasome inhibitor for multiple myeloma.[10]
Amiloride Diuretic.[10]

The choice of diazine scaffold can significantly impact a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. For instance, introducing nitrogen atoms generally increases polarity and reduces lipophilicity compared to a phenyl ring, which can decrease cytochrome P450 (CYP)-mediated metabolism.[2] Pyridazine, in particular, has been noted for its potential to confer low CYP inhibitory effects and reduce interactions with the cardiac hERG potassium channel.[1]

Experimental Protocols

Objective evaluation of drug candidates incorporating these scaffolds requires standardized in vitro assays. Below are detailed protocols for determining key physicochemical and biological properties.

Determination of pKa, logP, and logD

Objective: To determine the ionization constant (pKa), partition coefficient (logP), and distribution coefficient (logD) of a test compound, which are critical for predicting its absorption and distribution.[11]

Methodology: Shake Flask Method with HPLC Analysis [11][12]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous phase)

  • Aqueous phases: Deionized water for logP; Phosphate Buffered Saline (PBS) at pH 7.4 for logD.[11]

  • For pKa: Series of aqueous buffers from pH 1.0 to 13.0.[11]

  • HPLC system with a suitable column and detector (e.g., UV-Vis).

  • Vortex mixer, centrifuge, pH meter.

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).

  • Partitioning (for logP/logD):

    • Add a small aliquot of the stock solution to a vial containing a known ratio of pre-saturated n-octanol and the aqueous phase (water for logP, PBS for logD).

    • Vortex the mixture vigorously for 15-30 minutes to allow for partitioning.

    • Centrifuge the vial to ensure complete phase separation.

  • Quantification:

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculation:

    • logP = log ( [Concentration in Octanol] / [Concentration in Water] )

    • logD = log ( [Concentration in Octanol] / [Concentration in PBS pH 7.4] )

  • pKa Determination (UV-Metric Method): [11]

    • In a 96-well UV-transparent plate, add the test compound to a series of buffers with varying pH values (1.0-13.0).

    • Measure the UV-Vis absorbance spectrum for each well.

    • The pKa is determined by plotting absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[13][14]

Methodology: Luminescence-Based ADP Detection [14]

Materials:

  • Kinase of interest, kinase substrate (peptide or protein).

  • Test compound (serially diluted).

  • ATP, Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

  • White, opaque 96- or 384-well plates.

  • Plate reader with luminescence detection.

Procedure:

  • Compound Plating: Add 2.5 µL of serially diluted test compound or vehicle control (e.g., DMSO) to the wells of the assay plate.

  • Kinase Addition: Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[14]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[14]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability / Cytotoxicity Assay

Objective: To measure the effect of a compound on cell viability and proliferation.[15]

Methodology: MTT Assay [15]

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • Test compound (serially diluted).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS).[16]

  • 96-well tissue culture plates.

  • Microplate reader (absorbance at ~570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated and vehicle controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[15][17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance of the resulting purple solution at ~570 nm, with a reference wavelength of >650 nm.[15]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition).

Metabolic Stability Assay

Objective: To assess a compound's susceptibility to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[18][19]

Methodology: Human Liver Microsome (HLM) Stability Assay [19][20]

Materials:

  • Pooled human liver microsomes (HLMs).

  • Test compound.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[19]

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • "Stop" solution (e.g., cold acetonitrile containing an internal standard).

  • Incubator/water bath at 37°C.

  • LC-MS/MS system for quantification.

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1-2 µM) in phosphate buffer.[19][20]

  • Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a vial containing the cold stop solution to quench the reaction.[20]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Quantification: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

  • Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Visualizations

Diagrams generated using Graphviz to illustrate key concepts and workflows.

Structures cluster_pyridazine Pyridazine cluster_pyrimidine Pyrimidine cluster_pyrazine Pyrazine pyridazine pyrimidine pyrazine

Caption: Core chemical structures of the three diazine isomers.

Workflow Experimental Workflow for Scaffold Evaluation cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_admet In Vitro ADMET cluster_decision Decision a Biochemical Assay (e.g., Kinase Inhibition) b Cell-Based Assay (e.g., Cell Viability) a->b Active Compounds c Physicochemical (pKa, logP, Solubility) b->c d Metabolic Stability (Microsomes, Hepatocytes) b->d e Lead Candidate? c->e d->e

Caption: A typical workflow for evaluating drug candidates containing diazine scaffolds.

Signaling_Pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors (Cell Proliferation, Survival) erk->transcription inhibitor Diazine-based Kinase Inhibitor (e.g., on RAF or MEK) inhibitor->mek

Caption: A representative kinase cascade often targeted by diazine-based inhibitors.

References

Efficacy of Pyridine Carboxylic Acid-Based Inhibitors Targeting KDM4/JMJD2 Histone Demethylases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Jumonji C (JmjC) domain-containing histone lysine demethylase 4 (KDM4) subfamily, also known as JMJD2, has emerged as a critical therapeutic target, particularly in oncology. These enzymes play a pivotal role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). The dysregulation of KDM4 activity is linked to the progression of various cancers, making the development of potent and selective inhibitors a key area of research. This guide provides a comparative analysis of pyridine carboxylic acid-based KDM4 inhibitors against other classes of inhibitors, supported by quantitative data and detailed experimental methodologies.

Mechanism of KDM4/JMJD2-Mediated Demethylation

KDM4 enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases. The catalytic cycle involves the coordination of Fe(II) in the active site, followed by the binding of 2-OG and the methylated histone substrate. Molecular oxygen then binds, leading to the oxidative decarboxylation of 2-OG to succinate and the hydroxylation of the methyl group on the lysine residue. This results in the release of formaldehyde and the demethylated lysine.

KDM4_Pathway cluster_0 KDM4 Catalytic Cycle H3K9me3 Trimethylated Histone H3 (H3K9me3) KDM4_Fe_2OG KDM4-Fe(II)-2-OG Complex H3K9me3->KDM4_Fe_2OG Substrate Binding Intermediate Reactive Fe(IV)=O Intermediate KDM4_Fe_2OG->Intermediate + O2 - CO2 Demethylation Hydroxylation of Methyl Group Intermediate->Demethylation Oxidation H3K9me2 Dimethylated Histone H3 (H3K9me2) Demethylation->H3K9me2 Products Succinate + Formaldehyde (CH2O) Demethylation->Products

Caption: KDM4/JMJD2 histone demethylation pathway.

Comparative Efficacy of KDM4/JMJD2 Inhibitors

The development of KDM4 inhibitors has led to various chemical scaffolds. Pyridine carboxylic acid-based compounds have been extensively studied due to their ability to mimic the 2-OG co-substrate, chelating the active site iron and preventing the catalytic reaction.

Pyridine Carboxylic Acid-Based Inhibitors

This class of inhibitors is characterized by a pyridine ring with at least one carboxylate group. 2,4-pyridinedicarboxylic acid (2,4-PDCA) is a foundational, non-specific inhibitor of 2-OG oxygenases that chelates the Fe(II) ion in a bidentate manner through its pyridine nitrogen and a carbonyl oxygen.[1] Structure-activity relationship (SAR) studies have led to the development of more potent and selective derivatives.

Alternative Inhibitor Scaffolds

To overcome the limitations of early broad-spectrum inhibitors, several alternative scaffolds have been developed. These include hydroxamic acids, hydrazides, and benzimidazoles, which also often function by coordinating the active site metal ion. Some inhibitors, like JIB-04, were identified through cell-based screens and may have different mechanisms of action.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency (IC50) of selected pyridine carboxylic acid-based inhibitors and their alternatives against various KDM4 isoforms.

Table 1: Efficacy of Pyridine Carboxylic Acid-Based KDM4 Inhibitors

CompoundScaffoldKDM4A IC50 (nM)KDM4B IC50 (nM)KDM4C IC50 (nM)KDM4D IC50 (nM)Assay Type
2,4-PDCA (8) Pyridine Dicarboxylate----Broad Spectrum
3-amino-4-pyridinecarboxylic acid (9a) Pyridine Carboxylate--pIC50: 6.2pIC50: 5.8RFMS
Compound 10 (GSK) Pyridine Carboxylate Derivative79126--RFMS
Compound 11 Pyrido[3,4-d]pyrimidin-4(3H)-one--5,000 (cellular)-Cell Imaging
Compound 12 Pyrido[3,4-d]pyrimidin-4(3H)-one-31--AlphaScreen
QC6352 (14) Pyridine Carboxylate Derivative351044187LANCE TR-FRET
Compound 15 4-(Pyridin-2-yl)thiazole-2-amine20083--Biochemical

Data sourced from multiple studies.[1][2][3] Assay conditions may vary.

Table 2: Efficacy of Alternative KDM4 Inhibitors

CompoundScaffoldKDM4A IC50 (nM)KDM4B IC50 (nM)KDM4C IC50 (nM)KDM4E IC50 (nM)Assay Type
Ciclopirox (CPX, 3) Hydroxamic Acid-3,800--TR-FRET
Compound 7 Hydrazide---200AlphaScreen
JIB-04 (18) Thienopyridine230--290 - 1100ELISA
24b Benzimidazole---900FDH-based
IOX1 8-HydroxyquinolineBroad SpectrumBroad SpectrumBroad SpectrumBroad SpectrumNot Specified

Data sourced from multiple studies.[1][4] Assay conditions may vary.

Experimental Protocols

Accurate determination of inhibitor potency relies on robust and well-defined experimental protocols. Below are methodologies for common assays used in the evaluation of KDM4 inhibitors.

General Experimental Workflow for KDM4 Inhibition Assay

Assay_Workflow cluster_workflow KDM4 Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Cofactors) start->prep_reagents incubation Incubate Enzyme, Substrate & Inhibitor prep_reagents->incubation detection Detect Demethylation Product incubation->detection analysis Data Analysis (IC50 Calculation) detection->analysis end End analysis->end

Caption: A generalized workflow for KDM4 inhibition assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This high-throughput screening method measures the demethylation of a biotinylated histone peptide substrate.

  • Principle: A Europium-labeled anti-dimethylated lysine antibody serves as the donor, and streptavidin-conjugated allophycocyanin (APC) as the acceptor. When the substrate is methylated, FRET occurs. Inhibition of KDM4 reduces demethylation, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Recombinant KDM4 enzyme, biotinylated H3K9me3 peptide substrate, Fe(II), 2-OG, and the test inhibitor are incubated in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).

    • The reaction is initiated and allowed to proceed at 37°C for a defined period (e.g., 60 minutes).

    • The reaction is stopped by the addition of EDTA.

    • A detection mix containing the Europium-labeled antibody and streptavidin-APC is added.

    • After another incubation period, the TR-FRET signal is read on a compatible plate reader.

    • IC50 values are calculated from the dose-response curves.[5]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is another common method for HTS.

  • Principle: Similar to TR-FRET, it uses donor and acceptor beads. One bead is conjugated to the substrate and the other to an antibody that recognizes the demethylated product. Enzyme activity brings the beads into proximity, generating a chemiluminescent signal.

  • Protocol Outline:

    • The enzymatic reaction is carried out as described for the TR-FRET assay.

    • The reaction is stopped, and AlphaScreen donor and acceptor beads are added.

    • The plate is incubated in the dark to allow for bead association.

    • The signal is read on an AlphaScreen-compatible plate reader.

    • IC50 values are determined by analyzing the signal intensity as a function of inhibitor concentration.[6]

Mass Spectrometry (MS)-Based Assays

These methods, such as RapidFire MS (RFMS) or MALDI-TOF MS, directly measure the substrate and product.

  • Principle: The assay directly quantifies the amount of demethylated peptide product formed by the enzyme. This provides a highly accurate and direct measure of enzyme activity.

  • Protocol Outline:

    • The enzymatic reaction is performed in a similar manner to other assays.

    • The reaction is quenched, typically with an acid.

    • The sample is then injected into the mass spectrometer.

    • The amounts of methylated substrate and demethylated product are quantified based on their mass-to-charge ratio.

    • Inhibition is determined by the reduction in product formation.[7][8]

Conclusion

Pyridine carboxylic acid-based inhibitors represent a significant and versatile class of compounds targeting KDM4/JMJD2 histone demethylases. Their mechanism, which mimics the natural co-substrate 2-OG, provides a strong basis for rational drug design, leading to potent inhibitors like QC6352. However, the field is diverse, with alternative scaffolds such as benzimidazoles and thienopyridines also showing promise, often with different selectivity profiles and potential for improved cellular activity. The choice of an inhibitor for further development will depend on a careful evaluation of its potency, selectivity across the KDM subfamily and other 2-OG oxygenases, and its pharmacokinetic properties. The experimental protocols outlined here provide the foundation for such rigorous comparative evaluations.

References

Comparative Analysis of 6-Hydroxypyridazine-3-carboxylic Acid Analogs: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 6-hydroxypyridazine-3-carboxylic acid analogs and related pyridazine derivatives based on available scientific literature. The focus is on their in vitro and in vivo biological activities, with an emphasis on enzyme inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development.

In Vitro Biological Activity: A Comparative Overview

Analogs of this compound have been investigated for their inhibitory activity against a range of enzymes. The following tables summarize the quantitative data from various studies, categorized by the target enzyme.

Metallo-β-Lactamase Inhibition

Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to β-lactam antibiotics. The discovery of inhibitors for these enzymes is a key strategy to combat antibiotic resistance.

Table 1: In Vitro Inhibitory Activity against VIM-2 Metallo-β-Lactamase

CompoundTargetKi (nM)CC50 (µM)Therapeutic Index (TI)Source
1-hydroxypyridine-2(1H)-thiones-6-carboxylic acidVIM-21397.4880[1]
Parent Compound (1,2-HPT)VIM-2-~0.014-[1]

Ki: Inhibition constant; CC50: Half-maximal cytotoxic concentration; TI: Therapeutic Index (CC50/Ki)

The addition of a carboxylic acid group at the 6th position of the 1-hydroxypyridine-2(1H)-thione scaffold resulted in a remarkable 6900-fold decrease in cytotoxicity, leading to a promising therapeutic index.[1]

Carbonic Anhydrase, COX-2, and 5-LOX Inhibition

A series of pyridazine derivatives have been evaluated as multi-target anti-inflammatory agents.

Table 2: In Vitro Inhibitory Activity against Carbonic Anhydrase I (hCA I), COX-2, and 5-LOX

CompoundhCA I KI (nM)COX-2 IC50 (µM)5-LOX IC50 (µM)Source
3-hydroxy-6-oxopyridazine23.5-2[2]
Pyridazine Sulphonate (7a)48.30.123[2]
Pyridazine Sulphonate (7b)52.60.112.5[2]
Acetazolamide (Standard CAI)250--[2]
Celecoxib (Standard COX-2 Inhibitor)-0.14-[2]
Zileuton (Standard LOX Inhibitor)--3.5[2]

KI: Inhibition constant; IC50: Half-maximal inhibitory concentration

The tested pyridazine derivatives showed potent to moderate inhibitory activity against these enzymes, with some compounds exhibiting better activity than the reference inhibitors.[2]

Dopamine β-Hydroxylase Inhibition

A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives were synthesized and tested for their ability to inhibit dopamine β-hydroxylase.[3]

Table 3: In Vitro Inhibitory Activity against Dopamine β-Hydroxylase

Compound% Inhibition at 10-4 MSource
6-Benzylaminopyridazine-3-carboxylic acidPotent (comparable to Fusaric acid)[3]
Other 6-alkylaminopyridazine-3-carboxylic acid derivativesVaried[3]

Among the tested compounds, 6-benzylaminopyridazine-3-carboxylic acid was identified as the most potent inhibitor, with activity comparable to the known inhibitor fusaric acid.[3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings.

VIM-2 Metallo-β-Lactamase Inhibition Assay

The inhibitory activity against VIM-2 was determined using a spectrophotometric assay. The hydrolysis of a chromogenic cephalosporin substrate, CENTA, by the VIM-2 enzyme was monitored at 405 nm. The assay was performed in a buffer containing HEPES and bovine serum albumin. The inhibition constant (Ki) was determined by measuring the initial reaction rates at various concentrations of the inhibitor and substrate, followed by analysis using the Dixon plot or non-linear regression.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a human cell line (e.g., HEK293). Cells were incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability was determined by measuring the absorbance of the formazan product at a specific wavelength (e.g., 570 nm). The half-maximal cytotoxic concentration (CC50) was calculated from the dose-response curve.

Carbonic Anhydrase Inhibition Assay

The inhibition of human carbonic anhydrase (hCA) isoforms was assessed using a stopped-flow CO2 hydration assay. The assay measures the enzyme's ability to catalyze the hydration of CO2. The inhibition constants (KI) were determined by measuring the initial rates of reaction at different inhibitor concentrations and analyzing the data using the Michaelis-Menten equation for competitive inhibition.

COX-1/COX-2 Inhibition Assay

The ability of the compounds to inhibit cyclooxygenase (COX) enzymes was determined using a fluorescence-based assay. The assay measures the peroxidase activity of the COX enzymes. The IC50 values were determined by incubating the enzymes with various concentrations of the inhibitors before the addition of arachidonic acid to initiate the reaction.

5-LOX Inhibition Assay

The inhibitory activity against 5-lipoxygenase (5-LOX) was measured using a spectrophotometric assay. The assay is based on the formation of conjugated dienes from linoleic acid, which can be monitored at 234 nm. The IC50 values were calculated from the dose-response curves.

Dopamine β-Hydroxylase Inhibition Assay

The in vitro inhibitory activity against dopamine β-hydroxylase was determined using a method described by Kruse et al. This assay typically involves the enzymatic conversion of a substrate (e.g., tyramine) to its hydroxylated product, which is then quantified. The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the test compounds.[3]

In Vivo Studies

While extensive comparative in vivo data for a series of this compound analogs is limited in the public domain, some studies have reported initial in vivo evaluations.

For instance, 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid was shown to restore the antibiotic activity of amoxicillin against VIM-2 producing E. coli in whole-cell assays, indicating its potential for combination therapy.[1] Further in vivo studies would be required to evaluate the pharmacokinetics, efficacy, and safety of these compounds in animal models.

Visualizing Mechanisms and Workflows

Diagrams can help in understanding the complex biological processes and experimental designs.

Enzyme_Inhibition cluster_0 Enzyme Inhibition Mechanism Enzyme Target Enzyme (e.g., VIM-2, COX-2) Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor 6-Hydroxypyridazine-3-carboxylic acid analog Inhibitor->Enzyme Binding

Caption: General mechanism of enzyme inhibition by this compound analogs.

Experimental_Workflow cluster_1 In Vitro & In Vivo Evaluation Workflow Synthesis Analog Synthesis In_Vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) Synthesis->In_Vitro Lead_ID Lead Identification In_Vitro->Lead_ID In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) Lead_ID->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for the development of drug candidates.

Conclusion

The available data suggests that this compound and its analogs are a promising scaffold for the development of novel enzyme inhibitors with potential applications in treating bacterial infections and inflammatory diseases. The modular nature of the pyridazine ring allows for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.[4] While the in vitro data is encouraging, further comprehensive in vivo studies are necessary to fully elucidate the therapeutic potential of this class of compounds. The carboxylic acid moiety is a common feature in many enzyme inhibitors, but its potential liabilities, such as low membrane permeability, may need to be addressed through medicinal chemistry efforts like isosteric replacement.[5] Future research should focus on expanding the structure-activity relationship studies, conducting detailed in vivo efficacy and safety assessments, and exploring a wider range of biological targets.

References

The Anti-Inflammatory Potential of Pyridazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of pyridazine and pyridazinone derivatives highlights their significant promise as a new frontier in the development of potent anti-inflammatory agents. These heterocyclic compounds have demonstrated remarkable efficacy in modulating key inflammatory pathways, often exhibiting superior activity and improved safety profiles compared to established non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3]

Pyridazine derivatives have emerged as a versatile scaffold in medicinal chemistry, with various substitutions leading to a broad spectrum of biological activities.[4][5] In the realm of inflammation, these compounds have been shown to effectively target crucial mediators such as cyclooxygenase (COX) enzymes, pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and other signaling molecules involved in the inflammatory cascade.[4][6][7] This guide provides a comparative overview of the anti-inflammatory activity of different pyridazine derivatives, supported by experimental data and detailed methodologies.

Comparative Anti-Inflammatory Activity

The anti-inflammatory efficacy of various pyridazine derivatives has been extensively evaluated through in vitro and in vivo studies. A key focus has been on their ability to selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins, while sparing COX-1, which is involved in maintaining the integrity of the stomach lining.[1][8] This selectivity is a critical factor in reducing the gastrointestinal side effects commonly associated with traditional NSAIDs.[5][8]

Several studies have reported pyridazine derivatives with COX-2 inhibitory activity in the nanomolar range, surpassing the potency of the widely used drug celecoxib. For instance, compounds 3d, 3g, and 6a from one study demonstrated significantly higher potency towards the COX-2 enzyme compared to celecoxib. Another study highlighted compounds 4c and 6b as having enhanced potency against COX-2, with IC50 values of 0.26 µM and 0.18 µM, respectively, compared to celecoxib's 0.35 µM.[9]

Beyond COX inhibition, pyridazine derivatives have also shown potent activity in downregulating pro-inflammatory cytokines. For example, compounds 5a and 5f were found to suppress TNF-α and IL-6 mRNA levels.[10] Specifically, compound 5a reduced TNF-α and IL-6 by 82% and 62% respectively, demonstrating comparable or superior efficacy to celecoxib in this regard.[10] The following table summarizes the quantitative data on the anti-inflammatory activity of selected pyridazine derivatives from various studies.

CompoundTargetIC50 (µM)In Vivo Model% Inhibition of EdemaReference
3d COX-20.067Carrageenan-induced paw edemaNot Reported
3g COX-20.043Carrageenan-induced paw edemaPotent activity
6a COX-20.053Carrageenan-induced paw edemaNot Reported
4c COX-20.26Not ReportedNot Reported[9]
6b COX-20.18Carrageenan-induced paw edemaComparable to indomethacin and celecoxib[9]
5a TNF-α, IL-6Not ApplicableCarrageenan-induced paw edemaStrong anti-inflammatory effects[10]
5f TNF-α, IL-6Not ApplicableCarrageenan-induced paw edemaStrong anti-inflammatory effects[10]
7c COX-1/COX-2Not ReportedEar edema model82%[11]
4a COX-2Not ReportedNot ReportedPotent activity[12]
9d COX-2Not ReportedNot ReportedPotent activity[12]
5f (pyrazole-pyridazine hybrid) COX-21.50Not ReportedNot Reported[13]
6f (pyrazole-pyridazine hybrid) COX-21.15Not ReportedNot Reported[13]

Key Signaling Pathways in Inflammation Modulated by Pyridazine Derivatives

The anti-inflammatory effects of pyridazine derivatives are mediated through their interaction with key signaling pathways. The primary mechanism involves the inhibition of the arachidonic acid cascade by blocking COX enzymes, which leads to a reduction in prostaglandin synthesis. Furthermore, many derivatives interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression, resulting in decreased production of TNF-α and IL-6.

inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes (inducible) Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Stomach_Lining_Protection Stomach Lining Protection Prostaglandins_Thromboxanes->Stomach_Lining_Protection Pyridazine_Derivatives Pyridazine Derivatives Pyridazine_Derivatives->COX2 Inhibition NFkB_Pathway NF-κB Pathway Pyridazine_Derivatives->NFkB_Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Pathway TNFa_IL6 TNF-α, IL-6 NFkB_Pathway->TNFa_IL6 Upregulation TNFa_IL6->Inflammation_Pain_Fever

Figure 1: Simplified signaling pathway of inflammation and the inhibitory action of pyridazine derivatives.

Experimental Protocols

The evaluation of the anti-inflammatory activity of pyridazine derivatives involves a series of standardized in vitro and in vivo assays.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay is crucial for determining the potency and selectivity of the compounds.

cox_inhibition_workflow start Start prepare_compounds Prepare Test Compounds and Reference Drugs (e.g., Celecoxib) start->prepare_compounds prepare_enzymes Prepare Human Recombinant COX-1 and COX-2 Enzymes start->prepare_enzymes incubation Incubate Enzymes with Test Compounds prepare_compounds->incubation prepare_enzymes->incubation add_substrate Add Arachidonic Acid (Substrate) incubation->add_substrate measure_pge2 Measure Prostaglandin E2 (PGE2) Production (e.g., by ELISA) add_substrate->measure_pge2 calculate_ic50 Calculate IC50 Values measure_pge2->calculate_ic50 end End calculate_ic50->end

Figure 2: General workflow for the in vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test pyridazine derivatives or a reference drug (e.g., celecoxib, indomethacin) for a specified time.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated to determine its potency. The ratio of IC50 (COX-1)/IC50 (COX-2) gives the selectivity index (SI).[9]

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to assess the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.[12]

  • Compound Administration: The test pyridazine derivatives, a reference drug, and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[10][14]

Measurement of Pro-inflammatory Cytokines in LPS-Induced Macrophages

This in vitro assay evaluates the ability of the compounds to suppress the production of key inflammatory mediators.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cell lines are commonly used.[10][15]

  • Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of TNF-α and IL-6.

  • Compound Treatment: The cells are treated with different concentrations of the pyridazine derivatives before or during LPS stimulation.

  • Cytokine Quantification: The levels of TNF-α and IL-6 in the cell culture supernatant are measured using ELISA kits.

  • Analysis: The percentage reduction in cytokine production in the treated cells compared to the LPS-stimulated control cells is determined.[10][13]

Conclusion

The collective evidence from numerous studies strongly supports the potential of pyridazine and pyridazinone derivatives as a promising class of anti-inflammatory agents. Their ability to potently and often selectively inhibit key inflammatory targets like COX-2 and pro-inflammatory cytokines, coupled with favorable in vivo efficacy and potentially improved safety profiles, makes them attractive candidates for further drug development. The diverse possibilities for chemical modification of the pyridazine scaffold offer a rich avenue for optimizing their pharmacological properties and developing novel therapeutics for a range of inflammatory diseases.[1][4][5] Future research should focus on preclinical and clinical validation to translate these promising findings into tangible therapeutic benefits.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Hydroxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of potential analytical methods for the quantitative and qualitative analysis of 6-Hydroxypyridazine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data based on established validation principles. The methodologies and validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q2(R1), which provide a framework for validating analytical procedures.[1][2][3][4]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2] For a compound like this compound, which is a pyridazine derivative with a carboxylic acid functional group, a variety of analytical techniques can be employed for its identification, purity assessment, and quantification. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for structural confirmation.

The core parameters that must be evaluated during method validation include:[3][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods

The following sections compare three common analytical techniques that can be applied to the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

HPLC-UV is a widely used technique for the separation and quantification of compounds in a mixture. Due to the aromatic pyridazine ring in this compound, it is expected to have a UV chromophore, making it suitable for UV detection.

Table 1: Illustrative Validation Parameters for an HPLC-UV Method

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.999> 0.999[6]
Range To be defined based on application0.2 - 10 µg/mL[6]
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 100.8%[7]
Precision (% RSD) ≤ 2%1.0% - 4.8%[6]
LOD Signal-to-Noise ratio of 3:1To be determined experimentally
LOQ Signal-to-Noise ratio of 10:10.2 µg/mL[6]
Specificity No interference from blank/placebo at the retention time of the analytePeak purity > 99%
Robustness % RSD ≤ 2% for varied parametersTo be determined experimentally

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is particularly useful for analyzing complex matrices and for structural confirmation. For carboxylic acids, derivatization may be employed to enhance chromatographic retention and ionization efficiency.[8][9][10][11]

Table 2: Illustrative Validation Parameters for an LC-MS Method

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.99> 0.99[12]
Range To be defined based on application0.1 - 100 µM[12]
Accuracy (% Recovery) 85.0% - 115.0%To be determined experimentally
Precision (% RSD) ≤ 15%≤ 15%[12]
LOD Signal-to-Noise ratio of 3:125 nM[12]
LOQ Signal-to-Noise ratio of 10:150 nM[12]
Specificity No interfering peaks at the same retention time and m/zConfirmed by MS/MS fragmentation
Robustness % RSD ≤ 15% for varied parametersTo be determined experimentally

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of molecules.[13][14] While not typically used for routine quantification in the same way as HPLC or LC-MS, Quantitative NMR (qNMR) can be a highly accurate primary method for determining the concentration of a substance.

Table 3: Illustrative Validation Parameters for a qNMR Method

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.999To be determined experimentally
Range To be defined based on applicationTo be determined experimentally
Accuracy (% Bias) ≤ 2.0%To be determined experimentally
Precision (% RSD) ≤ 2.0%To be determined experimentally
LOD Signal-to-Noise ratio of 3:1To be determined experimentally
LOQ Signal-to-Noise ratio of 10:1To be determined experimentally
Specificity Resolution of analyte signal from other signalsConfirmed by 2D NMR experiments
Robustness % RSD ≤ 2% for varied parametersTo be determined experimentally

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited.

Protocol 1: HPLC-UV Method for Quantification
  • Chromatographic System: An Agilent 1100 HPLC system or equivalent, equipped with a UV detector.[7]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 75 mm, 3.5 µm).[15]

  • Mobile Phase: A gradient elution using a buffer (e.g., 30 mM K₂HPO₄, pH 3) and an organic modifier (e.g., acetonitrile).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of this compound (a wavelength around 220-280 nm is expected).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Validation Procedure:

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix.

    • Precision: Analyze multiple preparations of a homogeneous sample at different concentrations on the same day (intra-day) and on different days (inter-day).

    • Specificity: Analyze a blank sample and a sample containing potential impurities to ensure no interference with the analyte peak.

Protocol 2: LC-MS Method for Quantification and Identification
  • LC-MS System: A UHPLC system coupled to a tandem mass spectrometer (e.g., Sciex or Waters).

  • Column: A C18 reverse-phase column (e.g., Acquity UPLC HSS C18).[9]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid (v/v).[8]

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, to be optimized for the analyte.

  • MS Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions. Full scan mode can be used for identification.

  • Derivatization (Optional): To improve sensitivity and retention, derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) can be performed.[12]

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with concentrations appropriate for the higher sensitivity of LC-MS.

  • Validation Procedure: Follow the same principles as for the HPLC-UV method, with the addition of confirming the identity of the analyte through its mass spectrum and fragmentation pattern.

Protocol 3: NMR Spectroscopy for Structural Confirmation and Purity
  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: A deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, D₂O).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity and confirm the structure.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent.

  • Data Acquisition and Processing: Acquire the spectra with appropriate parameters (e.g., number of scans, relaxation delay). Process the data using NMR software.

  • Purity Determination (qNMR): An internal standard with a known purity is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_params Validation Parameters start Start: Define Analytical Procedure & Purpose protocol Develop Validation Protocol (Define Parameters & Criteria) start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness system_suitability System Suitability evaluate Evaluate Results Against Acceptance Criteria execute->evaluate evaluate->protocol Criteria Not Met (Revise Method/Protocol) report Prepare Validation Report evaluate->report Criteria Met end End: Method is Validated report->end

Caption: A flowchart of the analytical method validation process.

References

Navigating the Chemical Maze: A Comparative Docking Analysis of Pyridazine-Based Ligands in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of design, synthesis, and evaluation. Pyridazine-based compounds have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of pyridazine-based ligands through the lens of molecular docking studies, offering a side-by-side look at their binding efficiencies against various protein targets, supported by experimental data from recent literature.

The unique chemical properties of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, make it a versatile core for designing enzyme inhibitors.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions is crucial for its binding affinity to biological targets.[1] This guide will delve into the specifics of these interactions as predicted by computational docking simulations and validated by in vitro assays.

Quantitative Comparison of Pyridazine-Based Ligands

To facilitate a clear and objective comparison, the following tables summarize the quantitative data from various studies. These tables highlight the docking scores, a measure of the predicted binding affinity, and the corresponding experimental inhibitory concentrations (IC50) or inhibition constants (Ki) of different pyridazine derivatives against their respective protein targets.

Ligand/CompoundTarget ProteinDocking Score (kcal/mol)IC50/Ki (µM)Reference
Triazolo[4,3-b]pyridazine Derivatives
Compound 4gc-MetNot explicitly stated0.163 ± 0.01[2]
Compound 4gPim-1Not explicitly stated0.283 ± 0.01[2]
Compound 4ac-MetNot explicitly stated>10[2]
Compound 4aPim-1Not explicitly stated>10[2]
Pyridazine-Based ALK5 Inhibitors
Compound 4ALK5Not explicitly stated0.04 ± 0.01 (Ki)[3]
Compound 20ALK5Not explicitly stated0.003 ± 0.001 (Ki)[3]
Compound 23ALK5Not explicitly stated0.002 ± 0.001 (Ki)[3]
Imidazo[1,2-b]pyridazine Derivatives
Compound 7TYK2 (JH2 domain)Not explicitly stated0.440 (Ki)[4]
Compound 18TYK2 (JH2 domain)Not explicitly stated0.130 (Ki)[4]
Pyridazine Derivatives as COX-2 Inhibitors
Compound 4cCOX-2Not explicitly stated0.26[5]
Compound 6bCOX-2Not explicitly stated0.18[5]
Celecoxib (Reference)COX-2Not explicitly stated0.35[5]
Pyrazolo-Pyridazine Derivative
Compound 4EGFR-8.1227.29 (HepG-2)[6]
Compound 4CDK-2-7.9817.30 (HCT-116)[6]
Antimicrobial Pyridazines
Chloro derivativesE. coli DNA gyrase BGood overlay with co-crystallized ligand0.892–3.744 (MIC, µg/mL)[7]

Note: A lower docking score generally indicates a more favorable binding interaction. Similarly, lower IC50/Ki/MIC values represent higher inhibitory potency.

Experimental Protocols: A Look Under the Hood

The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol. The studies cited in this guide predominantly utilize well-established docking software such as AutoDock Vina and GOLD.

General Molecular Docking Workflow

A typical molecular docking experiment follows a structured workflow designed to predict the binding pose and affinity of a ligand to a protein.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) PrepProt Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand Ligand Structure Preparation PrepLig Ligand Preparation (Energy Minimization) Ligand->PrepLig Grid Grid Box Generation (Define Binding Site) PrepProt->Grid Dock Docking Algorithm Execution (e.g., Lamarckian Genetic Algorithm) PrepLig->Dock Grid->Dock Score Scoring and Ranking of Poses Dock->Score Visualize Visualization and Interaction Analysis Score->Visualize G HGF HGF cMet c-Met Receptor HGF->cMet Binds Grb2 Grb2/SOS cMet->Grb2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Ras Ras Grb2->Ras MAPK MAPK Pathway Ras->MAPK Akt Akt Pathway PI3K->Akt Motility Cell Motility STAT3->Motility Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival Akt->Survival G Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Upregulates p21 p21/p27 Pim1->p21 Phosphorylates & Inhibits Bad Bad Pim1->Bad Phosphorylates & Inhibits CellCycle Cell Cycle Progression p21->CellCycle Apoptosis Inhibition of Apoptosis Bad->Apoptosis G Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation

References

Safety Operating Guide

Personal protective equipment for handling 6-Hydroxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling 6-Hydroxypyridazine-3-carboxylic acid in a laboratory setting. The following procedures are critical for ensuring the personal safety of researchers, scientists, and drug development professionals and for maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2] Disposable gloves should be changed frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory.[3] If a splash hazard exists, a face shield should be worn in addition to goggles.
Skin and Body Protection A lab coat should be worn at all times.[2] For handling larger quantities or when there is a significant risk of contamination, additional protective clothing may be necessary.
Respiratory Protection If the handling process (e.g., weighing, transferring) is likely to generate dust, work should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[2][4] If a fume hood is not available or its use is insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step operational procedures is mandatory for the safe handling of this compound.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Verify that all necessary safety equipment, including the prescribed PPE, is readily available and in good condition.

  • Have a chemical spill kit accessible.

  • Locate the nearest eyewash station and safety shower and confirm they are operational.[5]

2. Handling:

  • Wear the appropriate PPE as detailed in Table 1 before handling the chemical.[6]

  • Handle the compound exclusively within a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[2][4]

  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • When transferring the powder, use techniques that minimize dust generation, such as careful scooping rather than pouring.

  • Keep the container tightly closed when not in use.[6]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[6]

  • Clean the work area and any equipment used.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

Emergency and First Aid Plan

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once.[7] If breathing has stopped, perform artificial respiration.[7] Seek immediate medical attention.[7]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] If irritation persists, get medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Categorization:

  • All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[1]

  • Unused or excess this compound must also be disposed of as hazardous chemical waste.

2. Disposal Protocols:

  • Contaminated Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.[1]

  • Chemical Waste: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8]

  • Containers: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[8] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[8]

  • Always follow your institution's and local regulations for hazardous waste disposal.

Chemical Spill Workflow

The following diagram outlines the procedural flow for responding to a chemical spill of this compound.

Spill_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (if safe to do so) alert->ppe contain Contain the Spill (use absorbent material) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate the Area and Equipment cleanup->decontaminate dispose Dispose of Contaminated Waste as Hazardous decontaminate->dispose report Complete Spill Report dispose->report end End report->end

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxypyridazine-3-carboxylic acid
Reactant of Route 2
6-Hydroxypyridazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.